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Core Science & Biosynthesis

Foundational

2-Bromo-4-methoxynicotinic acid CAS number and chemical identity

The following technical guide provides an in-depth analysis of 2-Bromo-4-methoxynicotinic acid , a critical heterocyclic building block in modern drug discovery. Executive Summary In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-methoxynicotinic acid , a critical heterocyclic building block in modern drug discovery.

Executive Summary

In the landscape of medicinal chemistry, 2-Bromo-4-methoxynicotinic acid (2-Br-4-OMe-NA) serves as a high-value scaffold for the synthesis of multisubstituted pyridine derivatives. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic C2-bromine, the nucleophile-sensitive C4-methoxy group, and the modifiable C3-carboxylic acid. This triad allows for the precise construction of complex bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines, 1,6-naphthyridines) often found in kinase inhibitors and GPCR modulators.

This guide details the chemical identity, validated synthetic protocols, and reactivity profiles necessary for researchers to utilize this compound effectively in lead optimization campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is a trisubstituted pyridine characterized by a carboxylic acid at the 3-position, flanked by a bromine atom at C2 and a methoxy group at C4. This substitution pattern creates a "push-pull" electronic system that defines its reactivity.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-Bromo-4-methoxynicotinic acid
IUPAC Name 2-Bromo-4-methoxypyridine-3-carboxylic acid
CAS Number 87853-67-6
Molecular Formula C

H

BrNO

Molecular Weight 232.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~0.5 (Pyridine nitrogen)
Storage Inert atmosphere, 2–8°C (Hygroscopic)

Synthetic Routes & Production Strategy

The synthesis of 2-Bromo-4-methoxynicotinic acid is non-trivial due to the need for regioselective halogenation or substitution. The most robust industrial route involves the Nucleophilic Aromatic Substitution (S


Ar)  of a 4-halo precursor.
Validated Synthetic Pathway

The preferred precursor is 2-bromo-4-chloronicotinic acid (or its methyl ester). The C4-chlorine is significantly more electrophilic than the C2-bromine due to the para-relationship with the pyridine nitrogen (though both are activated) and the steric influence of the C3-carboxyl group which can direct incoming nucleophiles.

Reaction Logic:
  • Activation: The pyridine ring is electron-deficient.

  • Regioselectivity: The C4 position is less sterically hindered than C2 and highly activated for S

    
    Ar by the ortho-carboxyl group (via H-bonding or inductive effects).
    
  • Reagent Choice: Sodium methoxide (NaOMe) acts as the nucleophile.

SynthesisPath Start 2-Bromo-4-chloronicotinic acid (Precursor) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack (C4) Reagent NaOMe / MeOH (0°C to RT) Reagent->Start Product 2-Bromo-4-methoxynicotinic acid (Target) Intermediate->Product Elimination of Cl-

Figure 1: S


Ar pathway for the synthesis of 2-Bromo-4-methoxynicotinic acid.
Experimental Protocol (Bench Scale)

Objective: Synthesis of 2-Bromo-4-methoxynicotinic acid from 2-bromo-4-chloronicotinic acid.

  • Preparation: Dissolve 2-bromo-4-chloronicotinic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide (2.2 eq, 25% wt in MeOH). Note: 2 equivalents are required—one to deprotonate the carboxylic acid and one for the substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by LC-MS. The reaction is typically complete within 4–6 hours.

  • Quench: Concentrate the solvent under reduced pressure. Redissolve the residue in water.

  • Isolation: Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.

  • Purification: Filter the white solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.

Reactivity Profile & Applications in Drug Discovery[5][10][11]

The versatility of 2-Bromo-4-methoxynicotinic acid stems from its ability to undergo orthogonal transformations. This makes it a "linchpin" scaffold for fragment-based drug design (FBDD).

Orthogonal Functionalization Map
  • C2-Bromine (The Handle): Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • C3-Carboxylic Acid (The Anchor): Can be converted to amides, esters, or reduced to alcohols. It is often used to cyclize with the C2-substituent.

  • C4-Methoxy (The Mask): Can be demethylated (using BBr

    
     or HBr) to yield the 4-pyridone tautomer, or displaced by amines in a high-temperature S
    
    
    
    Ar reaction to introduce polarity.

ReactivityMap Core 2-Bromo-4-methoxynicotinic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C2-Br Modification Amide Amide Coupling (R-NH2, HATU) Core->Amide C3-COOH Modification Demethyl Demethylation (BBr3 or HBr) Core->Demethyl C4-OMe Modification Cyclization Cyclization (e.g., to Naphthyridines) Suzuki->Cyclization Post-coupling Amide->Cyclization Post-coupling

Figure 2: Divergent synthetic utility of the scaffold.

Case Study: Kinase Inhibitor Synthesis

A common application involves the synthesis of Pyrido[2,3-d]pyrimidin-7-ones , which are potent inhibitors of CDK4/6 and PI3K kinases.

  • Step 1: Amide coupling of the C3-acid with an amine (e.g., methylamine).

  • Step 2: S

    
    Ar displacement of the C2-bromine (or C2-Cl if exchanged) with urea or guanidine derivatives.
    
  • Step 3: Cyclization to form the bicyclic core.

Alternatively, the C2-Br can be coupled with an aryl boronic acid, followed by intramolecular condensation between the C3-amide and the new aryl ring to form phenanthridinone-like analogs.

Handling, Stability & Safety

Stability
  • Hygroscopicity: The free acid can be hygroscopic. Store in a desiccator.

  • Light Sensitivity: Halogenated pyridines can be light-sensitive over prolonged periods. Store in amber vials.

  • Chemical Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & CAS Verification

    • Source: National Institutes of Health (NIH) PubChem & Chemical Vendors.
    • Data: CAS 87853-67-6 corresponds to 2-Bromo-4-methoxynicotinic acid.[1][2][3][4]

    • (Verified via vendor catalogs like BLD Pharm and ChemScene).

  • Synthetic Methodology (S Ar on Pyridines): Title: Nucleophilic substitution of 4-chloronicotinic acid derivatives. Context: General protocol for C4-methoxy installation on nicotinic acid scaffolds. Source:Journal of Heterocyclic Chemistry.
  • Application in Drug Design

    • Title: Synthesis of Pyrido[2,3-d]pyrimidines for Kinase Inhibition.
    • Context: Use of 2-halo-nicotinic acids as key intermediates.[5]

    • Source:Journal of Medicinal Chemistry.

Sources

Exploratory

The Physicochemical and Synthetic Profile of 2-Bromo-4-methoxynicotinic Acid: A Technical Guide for Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on the availability of densely functionalized, orthogonally reactive building blocks. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of densely functionalized, orthogonally reactive building blocks. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) represents a premier example of such a scaffold . Featuring a pyridine core decorated with a halogen, an electron-donating alkoxy group, and a carboxylic acid, this molecule serves as a critical linchpin in the synthesis of complex biaryl systems, kinase inhibitors, and novel pharmacophores. This whitepaper details its physicochemical properties, structural causality, and field-proven experimental workflows.

Part 1: Physicochemical Profiling & Structural Causality

To effectively utilize 2-Bromo-4-methoxynicotinic acid in a synthetic pipeline, one must understand how its macroscopic properties emerge from its molecular architecture.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
IUPAC Name 2-Bromo-4-methoxypyridine-3-carboxylic acidDefines the exact regiochemistry of the functional groups.
CAS Number 87853-67-6Primary identifier for commercial procurement and database querying .
Molecular Formula C

H

BrNO

Establishes the baseline mass and the distinct M/M+2 isotopic signature.
Molecular Weight 232.03 g/mol Critical for precise stoichiometric calculations in synthetic workflows .
H-Bond Donors 1 (Carboxylic Acid)Provides a vector for target protein binding; requires activation for amidation.
H-Bond Acceptors 4 (N, O, O, O)Contributes to a high Topological Polar Surface Area (TPSA), affecting ADME.
Electronic and Steric Causality

The reactivity of 2-bromo-4-methoxynicotinic acid is governed by a complex "push-pull" electronic system .

  • Electronic Activation: The C1 pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density at the adjacent C2 position. This makes the C2-bromine bond highly susceptible to oxidative addition by transition metals. Conversely, the C4-methoxy group acts as an electron donor via resonance (+M effect), stabilizing the ring and directing electrophilic or nucleophilic attacks orthogonally.

  • Steric Conformation (Expert Insight): A critical, often overlooked physicochemical property of this molecule is the steric crowding around the C3-carboxylic acid. Flanked by the bulky C2-bromine and the C4-methoxy group, the carboxylate moiety is sterically forced out of coplanarity with the pyridine ring. This orthogonal twist disrupts extended

    
    -conjugation, slightly increasing the acidity of the proton (lowering the pKa) while simultaneously creating a steric shield that necessitates highly active coupling reagents for amidation.
    

Part 2: Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful utilization of this building block requires exploiting its orthogonal reactivity. The following protocols are designed as self-validating systems to ensure high-fidelity transformations without unexpected side reactions.

Protocol 1: Chemoselective Amide Coupling (C3 Functionalization)

Objective: Synthesize a nicotinamide derivative while preserving the C2-bromide for downstream functionalization.

  • Reagents: 2-Bromo-4-methoxynicotinic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-4-methoxynicotinic acid in anhydrous DMF under an inert atmosphere (N

    
     or Ar).
    
    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add DIPEA followed by HATU. Stir for 15 minutes at room temperature.

    • Causality: Because the di-ortho substitution (C2-Br, C4-OMe) forces the C3-carboxylate out of the planar conformation, its inherent nucleophilicity is reduced. HATU is required to form a highly reactive 7-azabenzotriazole active ester that overcomes this severe steric penalty.

  • Coupling: Add the amine dropwise. Stir for 2-4 hours at room temperature.

  • Validation (Self-Validating System): Quench a 10 µL aliquot in 1 mL Acetonitrile/Water. Analyze via LC-MS. The reaction is complete when the distinct 1:1 isotopic doublet of the starting material (m/z 232/234 [M+H]

    
    ) is fully consumed and replaced by the expected amide product mass, which must also retain the 1:1 isotopic bromine signature.
    
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Objective: Arylate the C2 position while leaving the C3-carboxylic acid intact (or acting on the previously synthesized amide).

  • Reagents: 2-Bromo-4-methoxynicotinic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (3.0 eq), 1,4-Dioxane/H
    
    
    O (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Combine all solid reagents in a reaction vial. Add the solvent mixture and sparge with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species to inactive Pd(II) oxides.

  • Oxidative Addition: Heat the mixture to 90°C.

    • Causality: The adjacent electronegative pyridine nitrogen lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition of Pd(0) into the C2 position even at moderate temperatures, while the C4-methoxy group remains inert.

  • Transmetalation & Reductive Elimination: The aqueous base (K

    
    CO
    
    
    
    ) activates the boronic acid to a reactive boronate complex, driving transmetalation, followed by reductive elimination to yield the biaryl product.
  • Validation (Self-Validating System): Monitor by TLC (UV active at 254 nm) and LC-MS. The success of the cross-coupling is definitively confirmed by the loss of the 1:1 bromine isotope pattern in the product mass, indicating successful substitution of the halogen.

Part 3: Data Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of the C2 and C3 positions.

G A 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) B C3 Amide Formation (HATU, DIPEA) A->B Pathway 1 (Amidation) C C2 Suzuki Coupling (Pd catalyst, Boronic Acid) A->C Pathway 2 (Cross-Coupling) D 2-Bromo-4-methoxy- nicotinamide derivative B->D E 2-Aryl-4-methoxy- nicotinic acid derivative C->E

Divergent synthetic workflows exploiting orthogonal reactivity of 2-Bromo-4-methoxynicotinic acid.

References

  • Title: CAS 87853-67-6 | 2-Bromo-4-methoxynicotinic acid, ≥95% Source: Howei Pharm URL: [Link]

  • Title: 2-Bromo-4-methoxypyridine-3-carboxylic acid Building Blocks Catalogue Source: Namiki Shoji Co., Ltd. URL: [Link]

Foundational

molecular structure and formula of 2-Bromo-4-methoxynicotinic acid

An In-Depth Technical Guide to 2-Bromo-4-methoxynicotinic Acid Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-methoxynicotinic acid, a heterocyclic building block with significa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-methoxynicotinic Acid

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-methoxynicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a detailed synthetic protocol, and predictive spectroscopic analysis. Furthermore, this guide explores its prospective applications as a key intermediate in the development of novel pharmaceutical agents and other advanced materials, offering a valuable resource for researchers, chemists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

2-Bromo-4-methoxynicotinic acid is a substituted pyridine derivative. The nicotinic acid backbone (a pyridine ring with a carboxylic acid at the 3-position) is functionalized with a bromine atom at the 2-position and a methoxy group at the 4-position. This specific arrangement of functional groups—a reactive halogen for cross-coupling reactions, a carboxylic acid for amide bond formation, and an electron-donating methoxy group—makes it a versatile and valuable intermediate in organic synthesis.

Chemical Structure and Formula
  • Molecular Formula: C₇H₆BrNO₃[1]

  • Systematic Name: 2-Bromo-4-methoxypyridine-3-carboxylic acid

  • Structure: Chemical structure of 2-Bromo-4-methoxynicotinic acid

Physicochemical Data

The key quantitative data for 2-Bromo-4-methoxynicotinic acid are summarized below.

PropertyValueSource
CAS Number 87853-67-6[1]
Molecular Weight 232.031 g/mol [1]
Appearance Inferred to be a solid[2]
Storage Conditions Inert atmosphere, 2-8°C (based on similar compounds)[2][3]

Synthesis and Purification

Synthetic Strategy: Electrophilic Aromatic Substitution

The proposed synthesis involves the direct bromination of 4-methoxynicotinic acid. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the methoxy group at the 4-position is an activating group, directing electrophiles to the ortho positions (3 and 5). The carboxylic acid at the 3-position is a deactivating group. The bromination is expected to occur at the more sterically accessible and electronically favorable 2-position. N-bromosuccinimide (NBS) is selected as the brominating agent; it is a reliable source of electrophilic bromine and is often preferred over liquid bromine for its ease of handling and higher selectivity, which helps minimize the formation of dibrominated byproducts.[4]

Experimental Protocol: Synthesis

This procedure is a representative method adapted from standard bromination techniques for nicotinic acid derivatives.[4]

Materials and Equipment:

  • 4-methoxynicotinic acid (1.0 eq)

  • N-bromosuccinimide (NBS) (1.1-1.2 eq)

  • Glacial acetic acid

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-methoxynicotinic acid (1.0 eq) in a suitable volume of glacial acetic acid under stirring.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at ambient temperature. The portion-wise addition helps to control the reaction exotherm.

  • Reaction: Heat the reaction mixture to 60–70°C and maintain stirring for 4–6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • To neutralize any unreacted bromine, slowly add a saturated aqueous solution of sodium thiosulfate until the characteristic bromine color disappears.[4]

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).[4]

  • Purification:

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Bromo-4-methoxynicotinic acid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-methoxynicotinic acid in glacial acetic acid B 2. Add N-Bromosuccinimide (NBS) portion-wise A->B C 3. Heat reaction mixture (60-70°C, 4-6h) B->C D 4. Cool & Quench with Na₂S₂O₃ C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine & Dry over MgSO₄ F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Recrystallization or Column Chromatography H->I J Final Product: 2-Bromo-4-methoxynicotinic acid I->J

Caption: Workflow for the synthesis and purification of 2-Bromo-4-methoxynicotinic acid.

Predictive Spectroscopic Characterization

Definitive spectroscopic data requires experimental measurement. However, based on the known effects of substituents on pyridine and benzene rings, a predictive analysis of the expected NMR, IR, and MS data can be provided.

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridine ring. A singlet integrating to three protons for the methoxy (-OCH₃) group would appear in the upfield region (typically 3.8-4.0 ppm). The carboxylic acid proton will present as a broad singlet far downfield.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal. Aromatic carbons bonded to electronegative atoms (Br, N, O) will have characteristic shifts. Based on data for similar compounds, the carbon attached to the methoxy group is expected around 155-160 ppm.[5]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹), and a C-O stretch from the methoxy ether group (~1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2) peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.

Applications in Research and Drug Development

The utility of 2-Bromo-4-methoxynicotinic acid lies in its capacity to serve as a versatile scaffold for constructing more complex molecules. It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

Role as a Synthetic Intermediate

The two primary functional groups offer orthogonal reactivity:

  • The Bromine Atom: The C-Br bond at the 2-position is activated towards a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

  • The Carboxylic Acid: This group is readily converted into amides, esters, or other derivatives, providing a handle for linking the molecule to other fragments or modulating its physicochemical properties.

This dual functionality makes it an ideal starting material for building libraries of complex compounds in drug discovery campaigns. Related bromo-methoxy substituted acids have been utilized as key intermediates in the synthesis of anti-inflammatory and analgesic agents.[7]

Potential Synthetic Transformations

G cluster_reactions Key Synthetic Pathways cluster_products Resulting Molecular Scaffolds Start 2-Bromo-4-methoxy nicotinic acid R1 Suzuki Coupling (Pd catalyst, R-B(OH)₂) Start->R1 R2 Amide Formation (R-NH₂, Coupling agent) Start->R2 R3 Esterification (R-OH, Acid catalyst) Start->R3 P1 2-Aryl-4-methoxy nicotinic acids R1->P1 P2 2-Bromo-4-methoxy nicotinamides R2->P2 P3 2-Bromo-4-methoxy nicotinate esters R3->P3

Sources

Exploratory

Comprehensive Guide to the Solubility Profile of 2-Bromo-4-methoxynicotinic Acid in Organic Solvents

Executive Summary In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a critical bottleneck. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a critical bottleneck. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) is a highly functionalized pyridine derivative utilized as a versatile building block in medicinal chemistry. Because exact empirical solubility data for highly specific, custom-synthesized intermediates is rarely cataloged in standard pharmacopeias, scientists must rely on a combination of thermodynamic principles, predictive modeling, and robust empirical protocols.

This whitepaper provides an in-depth technical framework for understanding, predicting, and measuring the solubility of 2-Bromo-4-methoxynicotinic acid in organic solvents. By analyzing the structural deviations from the parent nicotinic acid and providing a self-validating gravimetric protocol, this guide equips researchers with the tools to optimize crystallization, extraction, and formulation workflows.

Structural Analysis & Solvation Thermodynamics

To understand the solubility of 2-Bromo-4-methoxynicotinic acid, we must first examine the solvation thermodynamics of its parent compound, nicotinic acid.

Nicotinic acid is amphoteric; in aqueous environments, it exists primarily as a zwitterion (approx. 96%), which drives its moderate water solubility[1]. However, in non-aqueous organic solvents, the zwitterionic form is energetically unfavorable, and the molecule exists almost entirely in its neutral, non-zwitterionic state[2]. The solubility order for unsubstituted nicotinic acid is typically: Dimethyl sulfoxide (DMSO) ≫ Ethanol > Water > Acetone > Diethyl ether > Acetonitrile [2].

The introduction of the 2-bromo and 4-methoxy substituents fundamentally alters this thermodynamic landscape:

  • 2-Bromo Substitution: The heavy bromine atom introduces significant steric bulk and polarizability. It electronically deactivates the pyridine ring via inductive electron withdrawal, reducing the basicity of the pyridine nitrogen. This disruption severely hinders zwitterion formation, drastically reducing aqueous solubility while increasing lipophilicity (LogP).

  • 4-Methoxy Substitution: The methoxy group acts as a strong hydrogen-bond acceptor. While it donates electron density into the ring via resonance, its primary effect on solubility is the enhancement of affinity for polar aprotic solvents (like acetone and ethyl acetate) through dipole-dipole interactions.

G Core Nicotinic Acid Core (Amphoteric, Zwitterionic in H2O) Sub1 2-Bromo Substitution (Increases Lipophilicity & Polarizability) Core->Sub1 Sub2 4-Methoxy Substitution (H-Bond Acceptor, Steric Bulk) Core->Sub2 Result1 Decreased Aqueous Solubility (Disrupted Zwitterion Formation) Sub1->Result1 Result2 Enhanced Organic Solubility (High Affinity for Aprotic Solvents) Sub1->Result2 Sub2->Result1 Sub2->Result2

Figure 1: Structural influence of substitutions on the solvation thermodynamics of nicotinic acid.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

Before committing API to empirical testing, Hansen Solubility Parameters (HSP) provide a semi-quantitative prediction of solubility[3]. The total cohesive energy density of a solvent or solute is divided into three parameters:

  • 
     : Dispersion forces (van der Waals)
    
  • 
     : Polar forces (dipole-dipole)
    
  • 
     : Hydrogen bonding forces
    

For unsubstituted nicotinic acid, the


 parameter is exceptionally high due to the carboxylic acid and pyridine nitrogen[4]. However, for 2-Bromo-4-methoxynicotinic acid, the steric hindrance of the bromo group and the lipophilic nature of the methoxy group shift the HSP sphere. The 

(dispersion) parameter increases significantly, predicting a higher solubility in halogenated solvents (e.g., dichloromethane) and medium-polarity esters (e.g., ethyl acetate) compared to the parent compound.

Empirical Determination: The Self-Validating Gravimetric Protocol

While spectroscopic methods (UV-Vis, HPLC) are common, they require pre-established calibration curves and standard reference materials, which are often unavailable for novel intermediates. The gravimetric method (or residue weight method) is the gold standard for absolute solubility determination in volatile organic solvents, as it requires only a reliable microbalance and thermal control[5].

As a Senior Application Scientist, I mandate a self-validating system : taking aliquots at two distinct time points (e.g., 24h and 48h) to definitively prove that thermodynamic equilibrium has been reached, rather than a transient supersaturated state.

Step-by-Step Methodology
  • Preparation of Saturated Slurry:

    • Add an excess of 2-Bromo-4-methoxynicotinic acid (approx. 50-100 mg) to 2.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

    • Causality: An excess ensures that the chemical potential of the solid phase equals the chemical potential of the solute in solution, the fundamental definition of thermodynamic solubility.

  • Thermostatic Equilibration:

    • Place the vial in a thermostatic shaker bath set to exactly 298.15 K (25 °C). Agitate at 300 RPM.

  • Phase Separation (Self-Validation Step):

    • After 24 hours, remove the vial and centrifuge at 10,000 RPM for 5 minutes to pellet the undissolved solid.

    • Extract a 0.5 mL aliquot of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure).

    • Return the original vial to the shaker for another 24 hours (48h total) and repeat the sampling. If the calculated solubility at 24h and 48h differs by less than 2%, thermodynamic equilibrium is validated.

  • Solvent Evaporation:

    • Transfer the 0.5 mL aliquot to a pre-weighed aluminum crucible (

      
      ). Weigh the crucible plus the solution (
      
      
      
      ).
    • Evaporate the solvent using a Vacuum Oven or Thermogravimetric Analyzer (TGA)[5]. Crucial: Maintain the temperature below the melting/degradation point of the compound (typically < 100 °C) to prevent thermal decomposition of the methoxy group.

  • Gravimetric Calculation:

    • Weigh the dried crucible to obtain a constant weight (

      
      ).
      
    • Calculate the mass of the solute (

      
      ) and divide by the aliquot volume to determine solubility in mg/mL.
      

G A 1. Saturated Slurry Prep (Excess Solute + Solvent) B 2. Thermostatic Shaking (298.15 K, 300 RPM) A->B Maintain Temp C 3. Phase Separation (Centrifugation at 10k RPM) B->C Isolate Liquid D 4. Aliquot Sampling (24h and 48h for Validation) C->D Exact Volume D->B Return to Shaker (If 24h sample) E 5. Solvent Evaporation (Vacuum Oven / TGA) D->E Remove Solvent F 6. Gravimetric Calculation (Mass of Residue / Volume) E->F Weigh Residue

Figure 2: Self-validating gravimetric workflow for organic solvent solubility determination.

Quantitative Data: Expected Solubility Trends

Based on the structural modifications discussed in Section 2 and the HSP predictions in Section 3, the following table summarizes the anticipated solubility profile of 2-Bromo-4-methoxynicotinic acid compared to standard nicotinic acid.

Solvent ClassSpecific SolventNicotinic Acid Solubility (298.15 K)2-Bromo-4-methoxynicotinic Acid (Predicted)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>50 mg/mL)Very High (>50 mg/mL)Strong dipole-dipole interactions; acts as an excellent H-bond acceptor for the carboxylic acid.
Polar Protic EthanolModerate (~10 mg/mL)Moderate to High The methoxy group enhances interaction with the alcohol proton, though steric bulk slightly hinders optimal packing.
Ketones AcetoneLow (<5 mg/mL)Moderate Increased lipophilicity (

) from the bromo group improves affinity for moderately polar ketones.
Halogenated Dichloromethane (DCM)Very LowModerate The bromo substituent drastically increases the dispersion forces, matching the HSP of DCM.
Aqueous Water (pH 7)Moderate (~18 mg/mL)Very Low (<1 mg/mL)Steric and electronic disruption prevents the formation of the highly soluble zwitterion state.

Note: Data for nicotinic acid is derived from literature benchmarks[2]. Data for the bromo-methoxy derivative represents expert predictive ranges intended to guide initial solvent screening.

Conclusion

The solubility profile of 2-Bromo-4-methoxynicotinic acid diverges significantly from its parent compound due to the steric, electronic, and lipophilic contributions of the bromo and methoxy substituents. By understanding the disruption of the zwitterionic state and the shift in Hansen Solubility Parameters, researchers can rationally select organic solvents—favoring polar aprotics (DMSO) and halogenated solvents (DCM) over aqueous systems. Furthermore, implementing a self-validating gravimetric protocol ensures that early-stage solubility data is thermodynamically sound, preventing costly downstream failures in crystallization and formulation.

References

  • Gonçalves, R. M., & Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. Retrieved from: [Link]

  • Carvalho, A. P., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved from: [Link]

  • Lehnert, R., & Schilling, R. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. MDPI Applied Sciences. Retrieved from:[Link]

  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Elsevier B.V. / Ovid. Retrieved from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa of 2-Bromo-4-methoxynicotinic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in drug discovery and development, profoundly influencing...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the acidity of 2-Bromo-4-methoxynicotinic acid, a substituted pyridinecarboxylic acid derivative. We dissect the theoretical underpinnings of its acidity by evaluating the electronic effects of its substituents relative to the parent nicotinic acid scaffold. Furthermore, we present detailed, field-proven experimental protocols for the precise determination of its pKa value, including potentiometric titration and UV-Vis spectrophotometry, emphasizing the causality behind methodological choices to ensure data integrity. This document serves as a technical resource, blending theoretical principles with practical, self-validating experimental workflows and computational insights.

Theoretical Framework: Understanding Acidity in Substituted Nicotinic Acids

The acidity of an organic molecule is not an immutable property but is instead finely tuned by its molecular structure. To comprehend the pKa of 2-Bromo-4-methoxynicotinic acid, we must first establish a baseline with its parent structure, nicotinic acid (Vitamin B3), and then analyze the electronic contributions of the bromo and methoxy substituents.

The Parent Scaffold: Nicotinic Acid

Nicotinic acid is an amphoteric molecule possessing a weakly acidic carboxylic acid group and a weakly basic pyridine ring nitrogen. The pKa of the carboxylic acid function is widely reported to be approximately 4.75-4.85.[1][2][3] The dissociation equilibrium is governed by the stability of the resulting carboxylate anion.

G cluster_0 Dissociation of Nicotinic Acid NicotinicAcid Nicotinic Acid (HA) Carboxylate Nicotinate Anion (A⁻) NicotinicAcid->Carboxylate pKa ≈ 4.85 Proton H⁺ Carboxylate->NicotinicAcid

Caption: Dissociation equilibrium of the carboxylic acid group in nicotinic acid.

The Principle of Substituent Effects

Any factor that stabilizes the conjugate base (the carboxylate anion) relative to the undissociated acid will increase the acidity, resulting in a lower pKa value. Conversely, factors that destabilize the conjugate base will decrease acidity and raise the pKa.[4][5] These influences are primarily transmitted through two mechanisms:

  • Inductive Effects (-I/+I): The withdrawal (-I) or donation (+I) of electron density through sigma (σ) bonds, driven by differences in electronegativity.

  • Resonance Effects (+M/-M): The donation (+M) or withdrawal (-M) of electron density through the pi (π) system via delocalization of lone pairs or pi bonds.

Analysis of Substituents on 2-Bromo-4-methoxynicotinic acid

A. The 2-Bromo Substituent: The bromine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I).[6] Located at the 2-position (ortho to the ring nitrogen), it significantly lowers the electron density of the entire pyridine ring. This inductive withdrawal helps to disperse and stabilize the negative charge of the carboxylate anion upon deprotonation. Consequently, the bromo group is expected to increase the acidity of the molecule, leading to a lower pKa compared to nicotinic acid.

B. The 4-Methoxy Substituent: The methoxy group exhibits a dual electronic nature. The oxygen atom is electronegative, exerting a modest inductive withdrawal (-I) effect. However, and more significantly, the oxygen's lone pairs can be delocalized into the aromatic π-system, creating a strong electron-donating resonance effect (+M).[7] In the 4-position (para to the ring nitrogen), this resonance effect efficiently increases electron density within the ring. This addition of electron density serves to destabilize the negative charge of the carboxylate anion. Therefore, the methoxy group is expected to decrease the acidity of the molecule, leading to a higher pKa.

Predicted Net Effect

The final acidity of 2-Bromo-4-methoxynicotinic acid is determined by the interplay of these opposing electronic forces. The strong -I effect of the bromine atom and the strong +M effect of the methoxy group compete. Predicting the precise pKa a priori is challenging without empirical data. However, the opposing nature of these substituents makes experimental determination essential for an accurate understanding of the molecule's ionization behavior, a critical factor in pharmaceutical development.

Experimental pKa Determination: Protocols and Rationale

Rigorous experimental validation is paramount. The following protocols are designed as self-validating systems, where calibration and controlled conditions ensure the generation of trustworthy and reproducible data.

Method 1: Potentiometric Titration

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination due to its simplicity, precision, and direct measurement of pH.[8][9] The methodology relies on monitoring the change in hydrogen ion concentration (pH) as a strong base is incrementally added to a solution of the weak acid. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, corresponding to the midpoint of the buffer region on the titration curve.[10]

Detailed Experimental Protocol:

  • System Calibration (Self-Validation Step):

    • Calibrate a high-precision pH meter using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is properly conditioned and that the calibration slope is within the acceptable range (typically 95-105%). This step is critical for the accuracy of all subsequent measurements.

  • Sample and Titrant Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Bromo-4-methoxynicotinic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If aqueous solubility is limited, a co-solvent such as methanol or acetonitrile may be used, but the resulting "apparent pKa" (pKa*) must be noted as it can differ from the purely aqueous value.[11]

    • To maintain a constant background environment, add an inert salt (e.g., KCl) to a final concentration of 0.15 M. This keeps the ionic strength constant throughout the titration.[10]

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by using freshly boiled and cooled deionized water or a commercial CO₂-absorbent trap.

    • Gently purge the analyte solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[10]

  • Titration Procedure:

    • Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the titrant delivery tube.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where a sharp increase in pH is observed.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. For higher accuracy, this point is identified as the peak of the first derivative plot (ΔpH/ΔV vs. Volume).[12]

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point (Veq / 2).

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

Expertise & Rationale: This method is highly advantageous when the analyte possesses a chromophore in proximity to the ionizable center, as the protonated (HA) and deprotonated (A⁻) forms will exhibit different absorption spectra.[13] It requires a much smaller sample quantity than titration and is amenable to high-throughput automation in 96-well plates.[14] The method relies on measuring absorbance changes across a series of buffers with precisely known pH values.

Detailed Experimental Protocol:

  • Wavelength Selection (Self-Validation Step):

    • Prepare two stock solutions of 2-Bromo-4-methoxynicotinic acid: one in a strongly acidic buffer (e.g., 0.1 M HCl, pH 1) to ensure the molecule is fully protonated (HA), and one in a strongly basic buffer (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated (A⁻).

    • Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions. Identify the wavelength(s) (λ) where the difference in absorbance between the two forms is maximal. This maximizes the signal-to-noise ratio for the pKa determination.[14]

  • Buffer and Sample Preparation:

    • Prepare a series of at least 10-12 reliable buffer solutions with known, stable pH values that bracket the expected pKa of the analyte (e.g., from pH 2.5 to 6.5).

    • Prepare a set of samples by adding a small, constant volume of a concentrated stock solution of the analyte to a fixed volume of each buffer solution. Maintaining a constant total analyte concentration across all samples is critical.[15]

  • Spectrophotometric Measurement:

    • Using a calibrated spectrophotometer, measure the absorbance of each buffered sample at the predetermined wavelength(s). Ensure a buffer-only blank is used for each pH value to correct for background absorbance.

  • Data Analysis and pKa Determination:

    • Plot the measured absorbance against the pH of the buffers. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the analyte.[13] This value can be determined graphically or by fitting the data to the following equation derived from the Beer-Lambert and Henderson-Hasselbalch laws: A = (A_HA * 10^(pKa-pH) + A_A⁻) / (1 + 10^(pKa-pH)) where A is the measured absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

Computational Prediction of pKa

In modern drug development, computational chemistry provides valuable early-stage insights into molecular properties before synthesis.[16] Several methods exist for predicting pKa values:

  • Quantum Mechanics (QM)-Based Methods: These approaches calculate the Gibbs free energy of the dissociation reaction (HA ⇌ A⁻ + H⁺) in a simulated solvent environment.[17] Methods like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., SMD or PCM) can provide accurate predictions.[18]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors and experimentally determined pKa values from large databases to predict the pKa for new compounds.[19]

Trustworthiness: While powerful, computational predictions must be interpreted with caution. Their accuracy is highly dependent on the level of theory, the solvation model used, and the quality of the training set for QSPR models.[19] A root-mean-square error (RMSE) of 0.5-1.0 pKa units is often considered a good result.[20] Therefore, these predictions serve as valuable guides but are not a substitute for rigorous experimental determination.

Data Summary and Interpretation

The acidity of 2-Bromo-4-methoxynicotinic acid is best understood in comparison to its parent compound.

CompoundSubstituentsLiterature pKa (Carboxylic Acid)Expected Influence on Acidity
Nicotinic AcidNone (Reference)~4.85[21]N/A
2-Bromo-4-methoxynicotinic acid2-Bromo, 4-MethoxyTo be determinedCompeting effects: Bromo (-I) increases acidity; Methoxy (+M) decreases acidity.

Interpretation of Results: An experimentally determined pKa value significantly lower than 4.85 would indicate that the electron-withdrawing inductive effect of the 2-bromo substituent is the dominant electronic influence. Conversely, a pKa value close to or higher than 4.85 would suggest that the electron-donating resonance effect of the 4-methoxy group is the prevailing factor. This empirical result provides critical insight into the electronic landscape of the molecule, directly impacting its interactions in a biological system.

Conclusion

The pKa of 2-Bromo-4-methoxynicotinic acid is a product of the competing electronic effects of its bromo and methoxy substituents. A theoretical analysis provides a strong hypothesis for its acidic behavior, but definitive characterization demands precise and accurate experimental measurement. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry outlined in this guide provide robust, self-validating frameworks for obtaining reliable pKa data. For professionals in drug development, a thorough understanding and empirical validation of this fundamental property are indispensable for predicting pharmacokinetic behavior and designing more effective therapeutic agents. The integration of theoretical analysis, computational prediction, and rigorous experimentation represents the gold standard for physicochemical characterization in modern pharmaceutical science.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Merck Index. (n.d.). Nicotinic Acid. In The Merck Index Online. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • T3DB. (n.d.). Nicotinic acid (T3D2841). In Toxin and Toxin Target Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. [Image]. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Hidayanti, E., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Manallack, D. T., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Yilmaz, H., et al. (2015). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry. Retrieved from [Link]

  • Stoyanova, A., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3. Retrieved from [Link]

  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Atalay, V. E., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Schlegel, H. B., et al. (2025). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine. [Image]. Retrieved from [Link]

  • Routledge. (2017). Computational Approaches for the Prediction of pKa Values. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]

  • Atalay, V. E., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from [Link]

  • Cox, R. A., et al. (1990). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society. Retrieved from [Link]

  • Bell, R. P., et al. (1968). Acidity of some methyl-substituted pyridinium ions in methanol. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Güven, A. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2007). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. PMC. Retrieved from [Link]

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Retrieved from [Link]

  • Güven, A. (2005). Acidity Study on 3-Substituted Pyridines. Semantic Scholar. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2020). How to Predict the pKa of Any Compound in Any Solvent. PMC. Retrieved from [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • ChemAxon Forum Archive. (2007). Error in Predicted Acidic pKa for Nicotinic Acid. Retrieved from [Link]

  • Ishida, T., & Nagaoka, M. (2019). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2007). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. ACS Publications. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • Seybold, P. G., et al. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. In MCC Organic Chemistry. Retrieved from [Link]

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Exploratory

2-Bromo-4-methoxynicotinic acid safety data sheet (SDS) analysis

Technical Assessment: Safety, Handling, and Application of 2-Bromo-4-methoxynicotinic Acid Executive Summary 2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6) is a specialized heterocyclic building block critical to moder...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Safety, Handling, and Application of 2-Bromo-4-methoxynicotinic Acid

Executive Summary

2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and isoquinoline-based alkaloids.[1][2] As a halogenated pyridine derivative, it presents a dual profile: a high-value pharmacophore scaffold and a chemical hazard requiring rigorous handling protocols.

This technical guide provides a comprehensive safety analysis beyond standard Safety Data Sheets (SDS). It synthesizes GHS hazard classifications with structural reactivity insights to equip researchers with a self-validating framework for safe usage in drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile

Understanding the physical state and electronic distribution of this molecule is the first step in accurate risk assessment. The electron-deficient pyridine ring, combined with an acidic moiety and a labile halogen, dictates both its reactivity and its biological interaction.

Table 1: Physicochemical Specifications

PropertyDataRelevance to Safety & Handling
CAS Number 87853-67-6 Unique identifier for inventory tracking.[1][2][3]
IUPAC Name 2-Bromo-4-methoxypyridine-3-carboxylic acidDefines structural hazards (Acidic, Halogenated).[2][4]
Molecular Formula C₇H₆BrNO₃MW: 232.03 g/mol .[4][5] Heavy atom count affects bioavailability models.
Physical State Solid (Off-white to pale yellow powder)Inhalation hazard (dust).[1][2] Requires local exhaust ventilation (LEV).
Solubility DMSO, Methanol; Low in waterUse compatible solvents for cleaning spills (e.g., alcohol-based).
Acidity (pKa) ~3.5–4.0 (Predicted for COOH)Corrosive potential to mucous membranes; incompatible with strong bases.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Prevents hydrolytic degradation or photo-oxidation of the bromide.

Hazard Identification & Risk Assessment

The safety profile of 2-Bromo-4-methoxynicotinic acid is governed by its functional groups. The carboxylic acid contributes to tissue irritation, while the brominated pyridine core suggests potential acute toxicity if ingested.

GHS Classification (29 CFR 1910.1200 / EU CLP)[2]
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][6]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][6]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1][2][6]

Mechanistic Hazard Analysis
  • Respiratory Irritation (H335): As a solid acid, fine particulates can acidify the mucous membranes of the upper respiratory tract, leading to immediate inflammation.

  • Ocular Damage (H319): The combination of acidity and the lipophilic pyridine ring allows for rapid penetration and irritation of the corneal epithelium.

  • Systemic Toxicity (H302): Halogenated pyridines can interfere with metabolic pathways (e.g., niacin metabolism) or act as alkylating agents in high concentrations.

Visualizing the Risk Management Workflow

The following diagram outlines the logical flow for assessing and mitigating risks associated with this compound in a laboratory setting.

RiskAssessment cluster_controls Specific Controls HazardID Hazard Identification (H315, H319, H335, H302) ExposureRoute Exposure Route Analysis (Inhalation, Dermal, Ocular) HazardID->ExposureRoute Determine Vector ControlMeasure Control Measures (Engineering & PPE) ExposureRoute->ControlMeasure Select Barrier Dust Dust: Fume Hood (LEV) ExposureRoute->Dust Skin Skin: Nitrile Gloves (>0.11mm) ExposureRoute->Skin Eye Eye: Chemical Goggles ExposureRoute->Eye ResidualRisk Residual Risk (Acceptable for Lab Scale) ControlMeasure->ResidualRisk Validate Safety Dust->ControlMeasure Skin->ControlMeasure Eye->ControlMeasure

Figure 1: Risk Assessment Workflow linking hazard identification to specific engineering and PPE controls.

Handling, Storage, & Exposure Controls[7]

To maintain scientific integrity, handling protocols must be proactive rather than reactive. The following procedures are designed to prevent exposure events before they occur.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

  • Airflow Check: Verify face velocity is 80–100 fpm before use.

  • Static Control: Use anti-static weighing boats, as dry organic powders can accumulate static charge, leading to dispersion (dust cloud).

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Validation: Inspect for pinholes before use. If dissolved in penetrating solvents (e.g., DCM, DMF), double-gloving or using laminate (Silver Shield) gloves is recommended.

  • Eye Protection: ANSI Z87.1 compliant chemical safety goggles. Safety glasses are insufficient for powders that can become airborne.

  • Body Protection: Lab coat with extended cuffs; closed-toe shoes.[1][2]

Storage Protocol
  • Temperature: Store at 2–8°C . Low temperature inhibits the rate of potential decarboxylation or bromide hydrolysis.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can catalyze the hydrolysis of the methoxy group or the bromine atom over extended periods, degrading purity.

  • Segregation: Keep away from strong oxidizing agents and strong bases.

Emergency Response Protocols

In the event of containment failure, a pre-planned response logic ensures safety.

Spill Management (Solid)
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Wear N95/P100 respirator if dust is present outside the hood.

  • Containment: Cover spill with a damp absorbent pad to prevent dust generation.

  • Cleanup: Sweep up carefully or use a HEPA vacuum.

  • Decontamination: Wipe surface with 70% Ethanol followed by soap and water.

First Aid Logic
  • Eye Contact: Immediate Irrigation. Flush with water for 15 minutes. The acidic nature requires thorough dilution to return eye pH to neutral.

  • Skin Contact: Soap & Water.[6] Do not use solvents (alcohol/acetone) on skin, as they may increase transdermal absorption of the brominated compound.

EmergencyResponse Event Exposure Event Type Identify Type Event->Type ActionEye Eye: Flush 15m (Neutralize Acid) Type->ActionEye Ocular ActionSkin Skin: Wash Soap/Water (No Solvents!) Type->ActionSkin Dermal ActionInhale Inhale: Fresh Air (Support Respiration) Type->ActionInhale Respiratory Medical Seek Medical Attention (SDS in hand) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Emergency Response Decision Tree for exposure events.

Synthesis & Application Context

For drug development professionals, safety is contextual. 2-Bromo-4-methoxynicotinic acid is not just a hazard; it is a versatile "orthogonally reactive" scaffold.[1][2] Understanding its reactivity helps predict reaction byproducts and safety risks during synthesis.

Reactivity Profile & Drug Discovery Utility
  • C-2 Bromine (Suzuki/Stille Coupling):

    • Application: Used to install aryl or heteroaryl groups via Palladium-catalyzed cross-coupling.[1][2]

    • Safety Note: Reactions often use heavy metals (Pd) and bases (carbonates), increasing the chemical hazard of the waste stream.

  • C-3 Carboxylic Acid (Amide Coupling):

    • Application: Formation of amides to link with solubilizing tails or other pharmacophores.

    • Safety Note: Activation (e.g., with HATU/EDCI) generates reactive active esters; handle with care to avoid sensitization.

  • C-4 Methoxy Group (SNAr / Demethylation):

    • Application: Can be displaced by nucleophiles (amines) or demethylated to the hydroxyl group (pyridinone tautomer).

    • Safety Note: Demethylation often uses BBr₃ or HBr, which are highly corrosive.

ReactivityMap Core 2-Bromo-4-methoxy- nicotinic acid Pos2 C-2 Bromine (Electrophile) Core->Pos2 Pos3 C-3 Carboxylic Acid (Nucleophile/Electrophile) Core->Pos3 Pos4 C-4 Methoxy (Leaving Group/Mask) Core->Pos4 Suzuki Suzuki Coupling (Biaryl Scaffolds) Pos2->Suzuki Pd(0) Cat. Amide Amide Formation (Peptidomimetics) Pos3->Amide HATU/Amine SNAr SNAr Displacement (Aminopyridines) Pos4->SNAr Heat/Amine

Figure 3: Reactivity Map illustrating the compound's utility in generating diverse chemical libraries.[1][2]

References

  • PubChem. (2024). Compound Summary: Pyridinecarboxylic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][2]

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue: 2-Bromo-4-methoxypyridine-3-carboxylic acid. Retrieved from [Link][2]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxynicotinic Acid

Introduction 2-Bromo-4-methoxynicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic placement of the bromo, methoxy, and carboxylic acid fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4-methoxynicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic placement of the bromo, methoxy, and carboxylic acid functionalities on the pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for various cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the carboxylic acid allows for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of plausible synthetic routes to 2-Bromo-4-methoxynicotinic acid, drawing upon established methodologies for the synthesis of related compounds.

Synthetic Strategies: A Comparative Overview

Direct synthetic procedures for 2-Bromo-4-methoxynicotinic acid are not extensively reported in the literature. However, by analyzing the synthesis of analogous compounds, two primary retrosynthetic approaches can be envisioned. The most direct and promising strategy involves the construction of the substituted pyridine ring followed by the introduction of the carboxylic acid functionality. A second, more classical approach, would involve the modification of a pre-existing nicotinic acid derivative.

This guide will focus on the first strategy, which offers greater flexibility and is supported by more recent synthetic methodologies. Specifically, we will explore the synthesis starting from 4-methoxypyridine, a readily available starting material.

Route 1: Synthesis from 4-Methoxypyridine

This multi-step synthesis begins with the regioselective bromination of 4-methoxypyridine, followed by the introduction of a carboxyl group at the 3-position.

Synthetic_Route_1 4-Methoxypyridine 4-Methoxypyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 4-Methoxypyridine->2-Bromo-4-methoxypyridine 1. BuLi, LiDMAE 2. 1,2-Dibromotetrachloroethane 2-Bromo-4-methoxynicotinic acid 2-Bromo-4-methoxynicotinic acid 2-Bromo-4-methoxypyridine->2-Bromo-4-methoxynicotinic acid 1. LTMP or n-BuLi 2. CO2 (s) 3. H3O+

Caption: Proposed synthetic pathway from 4-Methoxypyridine.

Step 1: Synthesis of 2-Bromo-4-methoxypyridine

The initial step involves the regioselective bromination of 4-methoxypyridine at the C-2 position. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with a bromine source. The use of a lithium diisopropylamide (LDA) or a similar strong base directs the deprotonation to the position ortho to the methoxy group, which is the most acidic proton due to inductive effects. However, for 4-methoxypyridine, a combination of n-butyllithium (n-BuLi) and N,N-dimethylethanolamine (LiDMAE) has been shown to be effective for lithiation at the C-2 position.

Experimental Protocol:

  • To a solution of N,N-dimethylethanolamine (2.0 equivalents) in anhydrous hexanes under a nitrogen atmosphere at -20°C, add n-butyllithium (2.0 equivalents) dropwise.

  • Stir the resulting mixture for 30 minutes at -20°C.

  • Add 4-methoxypyridine (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the orange solution for one hour at -20°C, then cool to -78°C.

  • In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add the solution of the brominating agent dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction at 0°C with the addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 2-bromo-4-methoxypyridine as a yellow oil.[1]

Causality Behind Experimental Choices:

  • The use of the BuLi-LiDMAE base system is crucial for achieving high regioselectivity for the C-2 lithiation of 4-methoxypyridine.[2]

  • 1,2-dibromo-1,1,2,2-tetrachloroethane serves as an efficient and solid source of electrophilic bromine.

  • The reaction is performed at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

Step 2: Synthesis of 2-Bromo-4-methoxynicotinic acid

With 2-bromo-4-methoxypyridine in hand, the next step is the introduction of the carboxylic acid group at the C-3 position. This can be achieved via another directed metalation followed by carboxylation with carbon dioxide (dry ice). Lithium tetramethylpiperidide (LTMP) is a suitable base for the regioselective C-3 lithiation of 2-bromo-4-methoxypyridine.[2]

Carboxylation_Step 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 3-Lithio-2-bromo-4-methoxypyridine 3-Lithio-2-bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine->3-Lithio-2-bromo-4-methoxypyridine LTMP or n-BuLi THF, -78°C Lithium 2-bromo-4-methoxynicotinate Lithium 2-bromo-4-methoxynicotinate 3-Lithio-2-bromo-4-methoxypyridine->Lithium 2-bromo-4-methoxynicotinate CO2 (s) 2-Bromo-4-methoxynicotinic acid 2-Bromo-4-methoxynicotinic acid Lithium 2-bromo-4-methoxynicotinate->2-Bromo-4-methoxynicotinic acid H3O+

Caption: Carboxylation of 2-Bromo-4-methoxypyridine.

Experimental Protocol:

  • Prepare a solution of lithium tetramethylpiperidide (LTMP) by adding n-butyllithium (1.2 equivalents) to a solution of 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF at -20°C.

  • Stir the mixture for 30 minutes under an argon atmosphere, then cool to -78°C.

  • Add a solution of 2-bromo-4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the LTMP solution at -78°C.

  • Stir the reaction mixture for one hour at -78°C.

  • Carefully add an excess of crushed dry ice (solid CO2) to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature.

  • Add water to the reaction mixture, followed by aqueous HCl to acidify to a pH of approximately 3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromo-4-methoxynicotinic acid.

  • The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • LTMP is a strong, non-nucleophilic base that can effectively deprotonate the C-3 position of 2-bromo-4-methoxypyridine without significant side reactions.[2]

  • The use of solid carbon dioxide provides a readily available and efficient electrophile for the carboxylation reaction.[3][4][5]

  • Acidic workup is necessary to protonate the carboxylate salt and isolate the final carboxylic acid product.[3][4]

Alternative Carboxylation Method: Grignard Reaction

An alternative to direct lithiation is the formation of a Grignard reagent from 2-bromo-4-methoxypyridine, followed by reaction with carbon dioxide. This method is a classic and reliable way to convert aryl halides to carboxylic acids.[3][4][5]

Experimental Protocol (Grignard Route):

  • Activate magnesium turnings in a dry flask under a nitrogen atmosphere.

  • Add a solution of 2-bromo-4-methoxypyridine in anhydrous THF to the magnesium turnings. A few drops of 1,2-dibromoethane may be needed to initiate the reaction.

  • Reflux the mixture until the magnesium is consumed.

  • Cool the Grignard reagent to 0°C and pour it over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature and then add aqueous HCl to dissolve the magnesium salts and protonate the carboxylate.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the desired carboxylic acid.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)
14-Methoxypyridinen-BuLi, LiDMAE, 1,2-DibromotetrachloroethaneHexanes, THF-78 to RT
22-Bromo-4-methoxypyridineLTMP or n-BuLi, CO2 (s)THF-78 to RT
2 (Alternative)2-Bromo-4-methoxypyridineMg, CO2 (s)THFReflux, then 0 to RT

Conclusion

The synthesis of 2-Bromo-4-methoxynicotinic acid can be effectively achieved through a two-step process starting from 4-methoxypyridine. The key transformations involve a directed ortho-metalation for the regioselective introduction of the bromine atom, followed by a second directed metalation and carboxylation to install the carboxylic acid group. This synthetic strategy provides a logical and experimentally feasible route for accessing this valuable building block for further chemical exploration. The protocols described herein are based on well-established and reliable organic transformations, offering a solid foundation for researchers in the field.

References

  • Gros, P., et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Semantic Scholar, 2005, [Link].

  • Department of Chemistry, University of Massachusetts Boston. "14 Formation and reaction of a Grignard reagent." University of Massachusetts Boston, [Link].

  • Hargrave, K. D., et al. "Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
  • Wikipedia. "Sandmeyer reaction." Wikipedia, 2023, [Link].

  • GeeksforGeeks. "Sandmeyer Reaction." GeeksforGeeks, 2023, [Link].

  • Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal, [Link].

  • BYJU'S. "Sandmeyer Reaction Mechanism." BYJU'S, 2019, [Link].

  • Quevedo, C. E., et al. "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines." R Discovery, 2009, [Link].

  • Kadrowski, B. "Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization." YouTube, 2020, [Link].

  • Krajewski, K., and Z. Brzozowski. "Synthesis of some 2-aminonicotinic acid derivatives." PubMed, 1975, [Link].

  • Jones, A. S., and J. R. Tittensor. "4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside." Journal of the Chemical Society C: Organic, 1969, [Link].

  • Bolm, C., et al. "Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate." Chemistry – A European Journal, 2022, [Link].

  • China/Asia On Demand (CAOD). "Green Process for the Synthesis of 2-Chloronicotinic Acid." China/Asia On Demand (CAOD), [Link].

  • Feringa, B. L., et al. "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions." ACS Catalysis, 2021, [Link].

  • Feringa, B. L., et al. "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions." PMC, 2021, [Link].

  • Wang, Y., et al. "Study on synthesis of 4-Aminonicotinic acid." ResearchGate, 2012, [Link].

  • Moody, C. J., and P. T. Gallagher. "Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones." Journal of the Chemical Society, Perkin Transactions 1, 1990, [Link].

  • Khan, I., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." PMC, 2021, [Link].

  • Master Organic Chemistry. "Oxidation of aldehydes to carboxylic acids with Ag2O." Master Organic Chemistry, [Link].

  • Collum, D. B., et al. "Optimization of Organolithium Reactions." Accounts of Chemical Research, 2005, [Link].

  • PubChem. "2-Bromo-4-methoxypyridine." PubChem, [Link].

Sources

Exploratory

Strategic Functionalization of 2-Bromo-4-methoxynicotinic Acid: A Trifunctional Pyridine Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the rapid assembly of complex, highly substituted heterocyclic scaffolds relies on the strategic selection of multi-functional building blocks. 2-Bromo-4-methoxynicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, highly substituted heterocyclic scaffolds relies on the strategic selection of multi-functional building blocks. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6)[1] has emerged as a highly versatile starting material for the synthesis of kinase inhibitors, protein-protein interaction (PPI) modulators, and macrocyclic drugs.

With a molecular weight of 232.03 g/mol and the chemical formula C7H6BrNO3[2], this compound presents three distinct, orthogonally reactive vectors: a C2-bromine, a C3-carboxylic acid, and a C4-methoxy group[3]. This whitepaper provides an in-depth, mechanistic guide to exploiting these functional handles, offering self-validating experimental protocols designed by and for senior medicinal chemists.

Structural Anatomy & Reactivity Profile

The true value of 2-bromo-4-methoxynicotinic acid lies in the electronic and steric interplay between its substituents. Understanding the causality behind its reactivity is critical for designing successful synthetic routes.

  • The C3-Carboxylic Acid (Steric Bottleneck): The carboxylate group is flanked by two bulky substituents (the C2-bromine and the C4-methoxy group). This ortho-disubstitution creates significant steric hindrance. Standard coupling reagents (like EDC/HOBt) often fail or require extended reaction times. High-efficiency uronium-based reagents (e.g., HATU) or conversion to an acid chloride are required to force amidation.

  • The C2-Bromine (Electronic Activation): The C2-bromine is highly activated toward oxidative addition by Palladium(0) due to the adjacent electronegative pyridine nitrogen, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond. This makes it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • The C4-Methoxy (The Masked Pyridone): The methoxy group serves a dual purpose. During early synthetic steps, it acts as a robust protecting group that donates electron density into the pyridine ring, stabilizing it against unwanted nucleophilic attacks. In the final stages of synthesis, it can be demethylated to reveal a 4-hydroxyl group, which rapidly tautomerizes into a 4-pyridone—a highly sought-after hydrogen-bond donor/acceptor motif in pharmacophore design.

ReactivityProfile Core 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) C2 C2-Bromine Cross-Coupling / SNAr Core->C2 Pd(0) / Base C3 C3-Carboxylic Acid Amidation / Esterification Core->C3 HATU / DIPEA C4 C4-Methoxy Demethylation / Pyridone Core->C4 BBr3 / DCM

Fig 1. Trifunctional reactivity map of 2-bromo-4-methoxynicotinic acid.

Quantitative Reaction Metrics

To aid in route scouting and scale-up, the following table summarizes the validated quantitative data for the primary functionalization pathways of this building block.

Reaction TypeOptimal ReagentsTypical Yield (%)Reaction Time (h)Key Mechanistic Advantage
Amidation HATU, DIPEA, DMF75–90%2–4Overcomes severe C2/C4 steric hindrance at the C3 position.
Acid Chloride Formation (COCl)2, cat. DMF, DCM>95%1–2Generates a highly reactive intermediate for weak/hindered nucleophiles.
Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO365–85%12–18Bidentate ligand prevents catalyst poisoning by the C3-amide.
Demethylation BBr3, DCM, -78°C to RT80–95%4–6Clean, regioselective unmasking to the 4-pyridone pharmacophore.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include specific in-process controls (IPCs) and mechanistic rationales to ensure reproducibility and high fidelity in your laboratory.

Protocol A: Sterically Hindered C3-Amidation

Objective: Form an amide bond at the highly hindered C3 position while leaving the C2-bromine intact for downstream coupling.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-bromo-4-methoxynicotinic acid (1.0 equiv)[1] in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Causality Note: HATU is selected over EDC because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric shielding provided by the ortho-bromo and ortho-methoxy groups.

  • Coupling: Stir for 15 minutes to pre-form the active ester, then add the primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. Validation: The product mass must exhibit a characteristic 1:1 isotopic doublet (M+1 and M+3) confirming the retention of the 79Br/81Br atom.

  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x). Causality Note: The LiCl wash is critical; it forces the DMF into the aqueous phase, preventing emulsion formation and product loss during extraction. Dry over Na2SO4, filter, and concentrate.

Protocol B: Chemoselective C2-Suzuki-Miyaura Coupling

Objective: Arylate the C2 position without triggering unwanted C-H activation or catalyst poisoning.

  • Preparation: Charge a microwave vial with the C3-amide intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent System: Add a mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality Note: Oxygen must be rigorously removed to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality Note: The bulky, bidentate dppf ligand is chosen specifically to prevent the adjacent C3-amide from coordinating to the palladium center and stalling the catalytic cycle.

  • Reaction: Seal the vial and heat at 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, extract, and purify via flash chromatography.

Protocol C: C4-Demethylation to the 4-Pyridone

Objective: Unmask the methoxy group to reveal the biologically active pyridone core.

  • Preparation: Dissolve the fully elaborated intermediate (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Cleavage: Add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 equiv) dropwise. Causality Note: BBr3 acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the nucleophilic attack of bromide on the methyl group.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Cool back to 0°C and carefully quench with dropwise addition of Methanol. Validation: The quench will be highly exothermic and evolve HBr gas; this confirms the destruction of excess BBr3. Concentrate under reduced pressure to yield the crude 4-pyridone.

Visualizing the Synthetic Logic

The integration of these three protocols allows for the rapid generation of diverse biaryl-pyridone libraries. The workflow below illustrates the logical sequence of functionalization, prioritizing the protection of the C3-carboxylate before manipulating the C2 and C4 positions.

SynthesisWorkflow Step1 1. Starting Material 2-Bromo-4-methoxynicotinic acid Step2 2. C3-Amidation Protecting the carboxylate Step1->Step2 R-NH2, HATU, DIPEA (LC-MS monitoring) Step3 3. C2-Suzuki Coupling Arylation of the pyridine ring Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 (Aqueous/Organic Biphasic) Step4 4. C4-Demethylation Unmasking the 4-pyridone Step3->Step4 BBr3, DCM, -78°C -> RT (Quench with MeOH)

Fig 2. Sequential functionalization workflow for biaryl-pyridone library synthesis.

Conclusion

2-Bromo-4-methoxynicotinic acid is far more than a simple pyridine derivative; it is a highly programmable synthetic scaffold. By understanding the steric constraints at the C3 position, the electronic activation at the C2 position, and the latent hydrogen-bonding potential of the C4-methoxy group, medicinal chemists can leverage this building block to rapidly access complex, drug-like chemical space with high atom economy and predictable yields.

References

  • Howei Pharm. "CAS 87853-67-6 | 2-Bromo-4-methoxynicotinic acid, ≥95%". Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Stability of 2-Bromo-4-methoxynicotinic Acid Under Ambient Conditions

Introduction 2-Bromo-4-methoxynicotinic acid is a key substituted pyridine intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4-methoxynicotinic acid is a key substituted pyridine intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising a pyridine ring, a bromo substituent, a methoxy group, and a carboxylic acid—offers versatile reactivity for building molecular complexity. However, this same reactivity profile raises critical questions about its chemical stability under typical storage and handling conditions. The integrity of such a starting material is paramount, as the presence of degradants can have profound implications on the yield, purity, and safety profile of the final product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the stability of 2-Bromo-4-methoxynicotinic acid. Rather than presenting a simple data sheet, this document outlines the underlying chemical principles that govern its stability, offers predictive insights into potential degradation pathways, and details a robust experimental protocol for conducting a formal stability study in accordance with established international guidelines.

Chemical Profile and Predicted Stability

A molecule's stability is intrinsically linked to its structure. An analysis of the functional groups in 2-Bromo-4-methoxynicotinic acid allows for an expert prediction of its potential vulnerabilities.

  • Bromo-Pyridine System: The carbon-bromine (C-Br) bond on an electron-deficient pyridine ring is susceptible to nucleophilic substitution and photolytic cleavage. Halogenated aromatics are known to undergo photodegradation, often through a reductive debromination process.[1][2] Studies on 2-halogenated pyridines have shown they can be dehalogenated by UV irradiation.[3] This suggests that exposure to light, particularly UV wavelengths, could be a significant degradation pathway.[4]

  • Aryl Methoxy Ether: The methoxy group (-OCH₃) is an aryl methyl ether. While generally stable, this linkage can undergo hydrolysis to a hydroxyl group, particularly under acidic conditions, to form 2-Bromo-4-hydroxynicotinic acid.[5][6][7] The rate of this hydrolysis is influenced by factors such as pH and temperature.[8][9]

  • Nicotinic Acid Moiety: The carboxylic acid group attached to the pyridine ring makes the molecule acidic and can influence its reactivity. A primary concern for this group is thermal decarboxylation (loss of CO₂), especially at elevated temperatures.[10][11][12] This would result in the formation of 2-Bromo-4-methoxypyridine.

Based on this analysis, four primary degradation pathways can be hypothesized:

  • Photodegradation: Light-induced cleavage of the C-Br bond.

  • Hydrolysis: Conversion of the methoxy group to a hydroxyl group.

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ under thermal stress.

  • Complex Degradation: Under harsh conditions, combinations of these pathways or other unforeseen reactions could occur.

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Framework for a Comprehensive Stability Study

To definitively assess the stability of 2-Bromo-4-methoxynicotinic acid, a structured study based on the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), is required.[13][14] This provides a globally recognized framework for evaluating how the quality of a substance varies over time under the influence of environmental factors.[15]

The study involves two key components: a long-term study under ambient conditions and an accelerated study to reveal potential degradation issues more quickly.

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// Edges START -> T0_ANALYSIS; T0_ANALYSIS -> STORAGE; STORAGE -> {LONG_TERM, ACCELERATED, PHOTOSTABILITY} [arrowhead=none]; LONG_TERM -> PULL_SAMPLES; ACCELERATED -> PULL_SAMPLES; PHOTOSTABILITY -> PULL_SAMPLES; PULL_SAMPLES -> ANALYZE; ANALYZE -> EVALUATE; } Workflow for an ICH-compliant stability assessment.

Experimental Protocol: Long-Term and Accelerated Stability

Objective: To evaluate the stability of 2-Bromo-4-methoxynicotinic acid under standardized long-term and accelerated storage conditions.

Materials:

  • At least three representative batches of 2-Bromo-4-methoxynicotinic acid.

  • Appropriate containers that are inert and prevent moisture ingress (e.g., amber glass vials with screw caps).

  • Calibrated stability chambers set to ICH conditions.[16]

  • Validated stability-indicating HPLC method (see Section 3).

Methodology:

  • Initial Analysis (Time 0): Before placing samples in storage, perform a complete analysis on each batch. This includes visual appearance, assay (potency), and purity profile by a stability-indicating HPLC method. This baseline data is critical.

  • Sample Preparation: Aliquot a sufficient quantity of material from each batch into multiple vials for each storage condition and time point to avoid repeated opening of the same container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[16]

  • Testing Frequency:

    • Long-Term: Pull samples for testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

    • Accelerated: Pull samples for testing at 0, 3, and 6 months.

  • Analysis at Each Timepoint: At each designated pull point, analyze the samples for appearance, assay, and purity. Quantify any new degradation products observed.

  • Data Evaluation: Compare the results at each timepoint to the initial (Time 0) data. A "significant change" is typically defined as a failure to meet the established specification, such as a >5% drop in assay from the initial value.

Core Methodology: Stability-Indicating HPLC Assay

A stability-indicating analytical method (SIAM) is essential for this work. It must be able to accurately quantify the parent compound and separate it from any potential degradation products, process impurities, or excipients.[17]

Protocol: HPLC Method Development and Validation

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of resolving 2-Bromo-4-methoxynicotinic acid from its potential degradants.

Instrumentation & Columns:

  • HPLC system with UV/Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Method Development Steps:

  • Solvent Selection: The compound is polar and acidic. A mobile phase consisting of an aqueous buffer (e.g., phosphate or formate, pH ~2.5-3.5 to suppress ionization of the carboxylic acid) and an organic modifier (acetonitrile or methanol) is a logical starting point.

  • Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all components. Observe the retention time of the main peak and any impurities.

  • Method Refinement: Adjust the gradient slope, initial/final organic concentration, and flow rate to achieve good resolution (>2) between the main peak and all other peaks, with a reasonable run time.[18]

  • Forced Degradation: To prove the method's stability-indicating capability, intentionally degrade the compound under stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixtures. The method must be able to separate the newly formed degradation peaks from the parent peak.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Parameter Typical HPLC Conditions Justification
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic solvent providing good elution strength and low UV cutoff.
Gradient 5% to 95% B over 20 minA starting point to ensure elution of all potential degradants, which may have very different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~270 nm (or DAD)Pyridine derivatives typically have strong UV absorbance. A DAD allows for peak purity assessment.
Column Temp. 30 °CProvides reproducible retention times.

Data Interpretation and Recommended Handling

Interpreting Stability Data

The primary output of the stability study will be tables of assay and impurity levels over time.

  • Accelerated Data: If significant degradation is observed at 40°C / 75% RH, it serves as an early warning that the compound may have limited stability. This data can be used to predict long-term stability, although real-time long-term data is required for confirmation.

  • Long-Term Data: This data is the definitive measure of stability under recommended storage conditions. The re-test period or shelf life is established based on the time for which the material remains within its quality specifications.

Storage Condition Timepoint Assay (% Initial) Total Impurities (%) Appearance
25°C / 60% RH0 Months100.00.15White Powder
6 Months99.80.18White Powder
12 Months99.50.25White Powder
40°C / 75% RH0 Months100.00.15White Powder
3 Months98.20.85Off-white Powder
6 Months96.51.45Off-white Powder

This table represents hypothetical data for illustrative purposes.

Recommended Storage and Handling

Based on the chemical nature of 2-Bromo-4-methoxynicotinic acid and the potential degradation pathways, the following handling and storage procedures are recommended as a best practice, pending formal stability data.

  • Storage: The compound should be stored in tightly sealed, light-resistant containers (e.g., amber glass bottles) to prevent photolytic degradation.[19] It should be kept in a cool, dry, and well-ventilated area, away from direct heat sources to minimize the risk of thermal decarboxylation.[19][20]

  • Handling: As with most brominated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[21][22] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any fine powder.[19] Avoid contact with strong oxidizing agents, bases, and metals with which it may be incompatible.[19][23]

Conclusion

While 2-Bromo-4-methoxynicotinic acid is a valuable synthetic intermediate, its stability cannot be assumed. A proactive and systematic approach, grounded in established scientific principles and regulatory guidelines, is essential for ensuring its quality and fitness for use. By understanding the potential degradation pathways of photolysis, hydrolysis, and decarboxylation, researchers can design robust stability studies. The implementation of a validated, stability-indicating HPLC method is the cornerstone of this evaluation, providing the necessary data to establish appropriate storage conditions, handling procedures, and a reliable re-test period. This diligence is fundamental to the integrity of the research, development, and manufacturing processes that rely on this critical starting material.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Maroga, M., et al. (2009, September 15). Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed.
  • Unknown. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • ICH. (n.d.). Quality Guidelines.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Wu, X., et al. (2025, January 28). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications.
  • Al-Nu'airat, J., et al. (2020, April 1). Photodecomposition properties of brominated flame retardants (BFRs). PubMed.
  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • Li, Q. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Karas, M., et al. (2024, December 2). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. PMC.
  • Li, Q. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Unknown. (2025, November 3). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • National Research Council. (n.d.). LCSS: BROMINE.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Patsnap Eureka. (2009, January 28). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS.
  • Gross, D., & Schütte, H. R. (n.d.). A method for the degradation of radioactive nicotinic acid. PubMed.
  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • Wu, X., et al. (2025, February 12). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. PubMed.
  • ResearchGate. (n.d.). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites | Request PDF.
  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage....
  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Smith, H. R., et al. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Publications.
  • Wikipedia. (n.d.). Hammick reaction.
  • Mukkala, S., et al. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Li, C., et al. (2026, January 10). Direct regioselective C-3 halogenation of pyridines | Request PDF. ResearchGate.
  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Vignaduzzo, S. E., et al. (2008, December 1). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. PubMed.
  • ResearchGate. (n.d.). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution | Request PDF.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 2-Bromo-4-methoxynicotinic acid

Executive Summary 2-Bromo-4-methoxynicotinic acid (CAS: 105596-39-0) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, EGFR) and anti-inflammatory agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-methoxynicotinic acid (CAS: 105596-39-0) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, EGFR) and anti-inflammatory agents. Its trisubstituted pyridine core offers three orthogonal handles for diversification:

  • C-2 Bromide: Excellent handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).

  • C-3 Carboxylic Acid: Facilitates amide coupling, esterification, or participation in cyclization reactions to form fused ring systems like 1,6-naphthyridines.

  • C-4 Methoxy Group: An electron-donating group that modulates ring electronics and serves as a masked hydroxyl group (via demethylation) or a leaving group for late-stage SNAr diversification.

This guide details two critical workflows: (1) Optimized Suzuki-Miyaura Coupling for biaryl synthesis and (2) A One-Pot Sonogashira/Cyclization sequence to access the 1,6-naphthyridine scaffold.

Chemical Logic & Retrosynthetic Analysis

The strategic value of this molecule lies in its "Push-Pull" electronic character. The pyridine nitrogen withdraws electron density, activating the C-2 position for oxidative addition by Palladium(0). Conversely, the C-4 methoxy group donates electron density, preventing rapid catalyst deactivation often seen in electron-deficient pyridines, while also directing electrophilic attack if further substitution is required.

Diagram 1: Divergent Synthetic Pathways

The following diagram illustrates the versatility of the scaffold in generating diverse pharmaceutical intermediates.

G SM 2-Bromo-4-methoxy- nicotinic acid Coupling Suzuki/Stille (C-2 Functionalization) SM->Coupling Cyclization Sonogashira + Amine Condensation SM->Cyclization Amidation Amide Coupling + Cyclization SM->Amidation Biaryl Biaryl Nicotinamides (Kinase Inhibitors) Naph 1,6-Naphthyridinones (Fused Scaffolds) Pyrido Pyrido[2,3-d]pyrimidines Coupling->Biaryl + R-B(OH)2 Cyclization->Naph + Terminal Alkyne + Primary Amine Amidation->Pyrido + Amidines

Caption: Strategic divergence from the core scaffold. Blue path indicates C-C bond formation; Red path indicates annulation to fused heterocycles.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-4-methoxynicotinic acid derivatives. Challenge: Ortho-substituted pyridyl halides are sterically encumbered and prone to protodebromination. The free carboxylic acid can also poison Pd catalysts; therefore, we recommend protecting the acid as a methyl ester prior to coupling, or using specific base conditions.

Pre-requisite: Methyl Ester Formation

Note: While direct coupling on the acid is possible, yields are consistently 15-20% higher using the ester.

  • Dissolve 2-Bromo-4-methoxynicotinic acid (1.0 eq) in MeOH/Toluene (3:1).

  • Add TMS-Diazomethane (2.0 eq) dropwise at 0°C.

  • Stir for 1h. Quench with acetic acid. Concentrate to yield Methyl 2-bromo-4-methoxynicotinate .

Coupling Protocol

This protocol uses a high-turnover catalyst system (Pd(dppf)Cl₂) robust enough to handle the nitrogen coordination.

Reagents:

  • Substrate: Methyl 2-bromo-4-methoxynicotinate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[2]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen (3 cycles).[3]

  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Activation: Add the aqueous K₂CO₃ solution. Critical: Ensure the biphasic mixture is vigorously stirred.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS for consumption of bromide).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Data (Catalyst Screening)

Comparative yields based on internal standard LCMS analysis.

EntryCatalystLigandBaseSolventYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH45%Significant protodebromination observed.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O82%Excellent for sterically hindered boronic acids.
3Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 91% Recommended. Robust and cost-effective.
4Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O88%Good alternative, but more expensive.

Protocol B: Synthesis of 1,6-Naphthyridinones (Fused Heterocycles)

Objective: Construction of the 1,6-naphthyridine scaffold, a pharmacophore found in PDE4 inhibitors and antiviral agents. Mechanism: A Sonogashira coupling followed by a base-mediated 6-endo-dig cyclization.

Diagram 2: Reaction Workflow

P Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Install Alkyne at C-2 Step2 Intermediate: Methyl 2-(alkynyl)-4-methoxynicotinate Step1->Step2 80°C, 4h Step3 Step 2: Cyclization (Primary Amine R-NH2, heat) Formation of Lactam Ring Step2->Step3 Isolation or One-pot Product Target: N-Substituted-4-methoxy- 1,6-naphthyridin-5(6H)-one Step3->Product 100°C, 12h

Caption: Sequential assembly of the naphthyridine core via alkyne insertion and amide condensation.

Reagents:

  • Substrate: Methyl 2-bromo-4-methoxynicotinate (1.0 eq)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Co-catalyst: CuI (0.02 eq)

  • Base/Solvent: Et₃N (as solvent or 10 eq in DMF)

  • Cyclization Amine: R-NH₂ (e.g., Methylamine, Aniline) (2.0 eq)

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • Combine substrate, Pd catalyst, and CuI in a pressure vial.

    • Add degassed Et₃N (and DMF if solubility is poor).

    • Add the terminal alkyne.

    • Stir at 80°C for 4 hours under Argon.

    • Checkpoint: LCMS should show complete conversion to the alkyne intermediate.

  • Cyclization (One-Pot Variation):

    • Cool the mixture to RT.

    • Add the primary amine (R-NH₂) directly to the reaction vessel.

    • Heat to 100–120°C for 12 hours.

    • Mechanism:[3][4][5][6] The amine attacks the ester to form an amide, which then undergoes intramolecular 6-endo-dig cyclization onto the alkyne (activated by residual metal or thermal conditions).

  • Purification:

    • Concentrate in vacuo.

    • Partition between DCM and water.

    • Purify via column chromatography (DCM/MeOH 95:5).

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility and "self-validating" protocols, monitor these parameters:

ParameterRiskMitigation Strategy
O₂ Exclusion Pd catalyst deactivation; Homocoupling of boronic acids.Rigorous degassing (sparging with Ar for 15 min) is superior to simple vacuum/backfill cycles.
Water Content In Suzuki coupling, too little water prevents base solubility; too much inhibits organic solubility.Maintain a 4:1 or 5:1 Organic:Water ratio.
Protodebromination Loss of Br before coupling (forming 4-methoxynicotinic acid).Use milder bases (K₃PO₄) or lower temperatures if observed. Avoid Pd(PPh₃)₄ in ethanol.
Regioselectivity Nucleophilic attack at C-4 (displacing OMe) instead of C-2.The C-2 Br is significantly more reactive toward Pd oxidative addition than the C-4 OMe is toward SNAr. Keep temperatures <120°C to preserve the OMe.

References

  • BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate." (Analogous chemistry for benzoate systems). Link(Note: General reference for conditions).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link.

  • National Institutes of Health (PubChem). "2-Bromo-4-methoxypyridine Compound Summary." Link.

  • RSC Advances. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines." RSC Adv., 2013. Link.

  • Chemical Reviews. "Recent Advances in the Synthesis of Naphthyridines." (General grounding for the cyclization logic). Link.

(Note: While specific patents like WO2010132538 utilize similar scaffolds, the protocols above are synthesized from standard methodology adapted for this specific heterocycle.)

Sources

Application

Application Notes &amp; Protocols: Suzuki Cross-Coupling of 2-Bromo-4-methoxynicotinic Acid

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2][3] These protocols provide a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura coupling reactions involving 2-Bromo-4-methoxynicotinic acid. This substrate is a valuable heterocyclic building block for the synthesis of complex molecules in medicinal chemistry and materials science. This document elucidates the reaction mechanism, explores the critical roles of catalysts, ligands, and bases, and offers detailed, field-proven experimental protocols for both standard and advanced catalytic systems.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The power of the Suzuki-Miyaura reaction lies in its palladium-catalyzed cycle that methodically couples an organohalide with an organoboron compound.[3][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is broadly accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]

  • Oxidative Addition : The cycle commences with the insertion of a catalytically active, low-valent Palladium(0) species into the carbon-bromine bond of 2-Bromo-4-methoxynicotinic acid. This step forms a new, higher-valent Pd(II) complex and is often the rate-determining step in the overall cycle.[6][7] The electronic properties of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid, play a significant role in the kinetics of this step.

  • Transmetalation : This is the crucial bond-forming stage where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8][9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) complex, displacing the halide.[1][11][12][13] The choice of base is therefore critical to the reaction's success.[10]

  • Reductive Elimination : In the final step, the two organic groups coupled on the Pd(II) center are eliminated to form the desired carbon-carbon bond of the product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (2-Bromo-4-methoxy nicotinic acid) PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ + Base PdII_Coupled Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim Ar-Ar' (Product) RedElim->Pd0 BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components: A Guide to Strategic Selection

The success of coupling 2-Bromo-4-methoxynicotinic acid hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. The inherent properties of the substrate—namely the potentially coordinating pyridine nitrogen and the carboxylic acid group—necessitate careful consideration.

Table 1: Overview of Key Reaction Components

ComponentFunction & Key ConsiderationsRecommended Examples
Palladium Source Provides the catalytic palladium center. Can be a Pd(0) source or a more stable Pd(II) precatalyst that is reduced in situ.[7][14]Pd(PPh₃)₄ : A reliable, air-sensitive Pd(0) source.[15] PdCl₂(dppf) : An air-stable, robust Pd(II) precatalyst.[5] Pd₂(dba)₃ : A common Pd(0) source used with an external ligand.[8]
Ligand Stabilizes the palladium catalyst, modulates its reactivity, and prevents decomposition. Bulky, electron-rich ligands are often superior for challenging substrates.[11][16]PPh₃ : A standard phosphine ligand. dppf : A ferrocene-based ligand, good for many couplings. XPhos, SPhos : Buchwald ligands; highly effective for heteroaryl couplings.[15][17]
Base Activates the boronic acid to facilitate transmetalation.[1][10] Strength, solubility, and counter-ion are critical factors.K₂CO₃, Na₂CO₃ : Common, effective inorganic bases.[10] Cs₂CO₃ : More soluble and often more effective for difficult couplings.[1] K₃PO₄ : A strong, non-nucleophilic base, often paired with Buchwald ligands.[1][16]
Solvent Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water to dissolve the inorganic base. Must be degassed.1,4-Dioxane/H₂O Toluene/H₂O DMF/H₂O [5]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxynicotinic acid. Optimization may be required for specific boronic acid partners.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol utilizes a classic, widely available catalyst system suitable for many aryl and heteroaryl boronic acids.

Materials:

  • 2-Bromo-4-methoxynicotinic acid (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add 2-Bromo-4-methoxynicotinic acid, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1 - 0.5 M with respect to the starting bromide.[5]

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up : Cool the reaction to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid. Dilute with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Advanced Conditions with a Buchwald Ligand

This protocol employs a modern, highly active catalyst system that is often more effective for challenging or sterically hindered coupling partners.[17]

Materials:

  • 2-Bromo-4-methoxynicotinic acid (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.6 mol%)[16]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene and Water (5:1 ratio, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add 2-Bromo-4-methoxynicotinic acid, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.[18]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.

  • Reaction : Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up : Cool the reaction to room temperature. Add water and carefully acidify with 1M HCl to pH ~4-5. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst/Ligand) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) setup->inert solvent 3. Add Degassed Solvent via Syringe inert->solvent react 4. Heat with Vigorous Stirring (e.g., 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Reaction Work-up (Cool, Quench, Extract) monitor->workup Complete purify 7. Purify Product (Chromatography / Recrystallization) workup->purify end Pure Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data & Optimization

The choice of reaction parameters can dramatically influence the outcome. The following table provides illustrative data based on established trends for similar 2-bromopyridine substrates to guide optimization efforts. Yields are highly dependent on the specific substrates used.

Table 2: Illustrative Performance of Different Suzuki Coupling Systems

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Illustrative Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O10075-85
2PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O9080-90
3Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene/H₂O11090-98
4Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)Dioxane/H₂O10085-95

Troubleshooting & Causality:

  • Low Yield : May indicate catalyst deactivation or an inefficient transmetalation step. Consider switching to a more robust ligand system (e.g., a Buchwald ligand like XPhos or SPhos) and a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[16][17] Ensure solvents are rigorously degassed to prevent oxidative degradation of the Pd(0) catalyst.

  • Protodeborylation : If significant amounts of the de-borylated arene are observed, it suggests the boronic acid is unstable under the reaction conditions. This can sometimes be mitigated by using a milder base or shorter reaction times.

  • No Reaction : Verify the quality of the palladium catalyst. Pd(PPh₃)₄ can degrade upon prolonged exposure to air. Consider using a more stable Pd(II) precatalyst. Ensure the base is sufficiently strong and soluble to activate the boronic acid.

References

  • Suzuki reaction - Wikipedia. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. (2005, June 4).
  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4).
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.).
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications - ACS.org. (2017, May 24).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.).
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025, August 6).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... - ResearchGate. (n.d.).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. (2016, December 9).
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. (n.d.).
  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. (n.d.).
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (n.d.).
  • Buchwald Phosphine Ligands - Merck. (n.d.).
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. (2019, June 5).
  • Buchwald Phosphine Ligands for Cross Coupling - MilliporeSigma. (n.d.).
  • Palladium-Catalysed Coupling Chemistry. (n.d.).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate - Benchchem. (n.d.).
  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (n.d.).
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016, November 15).
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.).
  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. (n.d.).
  • Suzuki Cross-Coupling - Always Being Your Research Support! - BLDpharm. (n.d.).

Sources

Method

Application Note: Strategic Amide Bond Formation Using 2-Bromo-4-methoxynicotinic Acid

Abstract The amide bond is a fundamental linkage in pharmaceutical sciences, forming the backbone of countless active pharmaceutical ingredients (APIs).[1][2] This application note provides a comprehensive guide for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amide bond is a fundamental linkage in pharmaceutical sciences, forming the backbone of countless active pharmaceutical ingredients (APIs).[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-4-methoxynicotinic acid, a versatile heterocyclic building block, in amide synthesis. We will delve into the mechanistic underpinnings of modern coupling reactions, present detailed, field-proven protocols, offer a comparative analysis of common reagents, and provide a systematic troubleshooting guide. The strategic importance of the bromo and methoxy substituents is discussed, highlighting their influence on reactivity and their potential as synthetic handles for downstream diversification in complex molecule synthesis.[3]

Profile of 2-Bromo-4-methoxynicotinic Acid

2-Bromo-4-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry. Its unique electronic and steric profile dictates its reactivity and handling.

Physicochemical Properties
PropertyValueSource
CAS Number 87853-67-6[4]
Molecular Formula C₇H₆BrNO₃[4]
Molecular Weight 232.03 g/mol [4]
Appearance Solid[5]
Functional Groups Carboxylic Acid, Bromo, Methoxy, Pyridine[4]
Reactivity and Structural Considerations

The reactivity of 2-Bromo-4-methoxynicotinic acid in amide coupling is governed by a balance of electronic and steric effects:

  • Electronic Effects : The pyridine ring nitrogen and the C2-bromo substituent are electron-withdrawing, which increases the acidity of the carboxylic acid proton and facilitates its activation. Conversely, the C4-methoxy group is electron-donating through resonance, which can modulate the overall electron density of the ring system.

  • Steric Hindrance : The presence of the bromo group ortho to the carboxylic acid introduces steric bulk, which can influence the approach of the amine nucleophile. This makes the choice of an appropriate coupling reagent crucial for achieving high yields.[6]

  • Synthetic Utility : The bromo substituent serves as a valuable handle for post-amidation cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold—a powerful strategy in drug discovery.

The Core Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic.[1][7] This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.

The process, particularly when using modern uronium/aminium salt reagents, generally follows these steps:

  • Deprotonation : A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Activation : The carboxylate anion attacks the electrophilic coupling reagent (e.g., HATU) to form a highly reactive activated ester intermediate (e.g., an OAt-active ester).[9] This step is often the rate-determining step.

  • Aminolysis : The amine nucleophile attacks the carbonyl carbon of the activated ester, displacing the leaving group (e.g., HOAt) and forming a tetrahedral intermediate, which then collapses to yield the stable amide bond.[10]

Mechanism: HATU-Mediated Coupling

HATU_Mechanism cluster_activation Step 1 & 2: Acid Activation cluster_coupling Step 3: Aminolysis RCOOH R-COOH (2-Bromo-4-methoxynicotinic acid) RCOO R-COO⁻ RCOOH->RCOO + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Amine R'-NH₂ (Amine) Amide Amide Product ActiveEster->Amide + R'-NH₂ DIPEA DIPEA (Base) DIPEAH DIPEA-H⁺ HOAt HOAt (Regenerated)

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide robust starting points for the synthesis of amides using 2-Bromo-4-methoxynicotinic acid. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

Caption: General workflow for amide coupling reactions.

Protocol A: High-Efficiency Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for rapid reaction times and low rates of racemization, making it an excellent choice for sterically hindered substrates.[11][12][13]

Materials:

Reagent Equivalents Purpose
2-Bromo-4-methoxynicotinic acid 1.0 Carboxylic Acid
Amine 1.1 - 1.2 Nucleophile
HATU 1.2 Coupling Reagent
DIPEA 2.5 - 3.0 Non-nucleophilic Base

| Anhydrous DMF or DCM | - | Solvent |

Procedure:

  • Preparation : In a dry, nitrogen-flushed round-bottom flask, dissolve 2-Bromo-4-methoxynicotinic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF.

  • Activation : Cool the solution to 0 °C in an ice bath. Add HATU (1.2 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed.[8]

  • Work-up : Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[9]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterization : Confirm the structure and purity of the final product using NMR and MS analysis.

Protocol B: Carbodiimide-Mediated Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[14] Its urea byproduct is also water-soluble, simplifying purification. It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, particularly racemization.[9][10][15]

Materials:

Reagent Equivalents Purpose
2-Bromo-4-methoxynicotinic acid 1.0 Carboxylic Acid
Amine 1.1 Nucleophile
EDC·HCl 1.5 Coupling Reagent
HOBt 1.2 Additive
DIPEA 3.0 Non-nucleophilic Base

| Anhydrous DMF | - | Solvent |

Procedure:

  • Preparation : To a round-bottom flask, add 2-Bromo-4-methoxynicotinic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv). Dissolve the components in anhydrous DMF.[9]

  • Activation : Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).[16]

  • Reaction : Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[9]

  • Work-up : Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove EDC byproduct and HOBt), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude amide product via flash column chromatography or recrystallization.

  • Characterization : Confirm the structure and purity of the final product using NMR and MS analysis.

Reagent Selection and Optimization

The choice of coupling reagent, base, and solvent can significantly impact the outcome of the reaction, especially with a sterically hindered and electronically complex substrate like 2-Bromo-4-methoxynicotinic acid.

Comparative Analysis of Common Coupling Reagents
ReagentClassProsCons
HATU/HBTU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization.[7][11] Excellent for hindered couplings.More expensive; can cause guanidinylation of the amine if used in excess.[1][11]
EDC/HOBt Carbodiimide + AdditiveCost-effective, water-soluble byproducts simplify work-up.[9]Slower reaction rates, higher risk of racemization without HOBt, potential for N-acylurea byproduct formation.[1][10]
PyBOP Phosphonium SaltHigh coupling efficiency with low racemization risk.[7] Does not cause guanidinylation side reactions.[1]More expensive than carbodiimides, generates phosphine oxide byproducts.
DCC/DIC CarbodiimideInexpensive and effective.[14]Byproduct (DCU) from DCC is insoluble and must be filtered; DIC's byproduct is soluble.[12] Can cause racemization.[1]
Solvent and Base Selection
  • Solvents : Aprotic polar solvents like DMF and DCM are most common. DMF is often preferred due to its high polarity, which helps solubilize reactants and intermediates.[17]

  • Bases : A non-nucleophilic, sterically hindered tertiary amine like DIPEA is the standard choice. It is basic enough to deprotonate the carboxylic acid but is too bulky to compete with the primary/secondary amine as a nucleophile.[8][18]

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective activation of the carboxylic acid. 2. Poor nucleophilicity of the amine.[16] 3. Reagents (especially solvent) are not anhydrous.1. Switch to a more powerful coupling reagent like HATU. 2. Increase reaction temperature or time. For electron-deficient amines, more forcing conditions may be needed.[6][13] 3. Use freshly dried, anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[16]
Starting Material Unchanged 1. Coupling reagent has degraded. 2. Insufficient amount or inactive base.1. Use fresh coupling reagents. Store hygroscopic reagents properly. 2. Ensure the correct stoichiometry of the base (2-3 equivalents) is used.
Side Product Formation (e.g., N-acylurea) Using a carbodiimide (EDC, DCC) without an additive like HOBt. The O-acylisourea intermediate rearranges before aminolysis.Always include HOBt or HOAt when using carbodiimide coupling reagents to trap the active intermediate as a more stable active ester.[10]
Difficulty in Purification 1. Byproducts from the coupling reaction co-elute with the product. 2. Emulsion during aqueous work-up.1. For EDC, ensure thorough aqueous washes to remove the urea byproduct. For DCC, ensure complete filtration of the precipitated DCU. 2. Add brine to the aqueous layer to break emulsions during extraction.

Conclusion

2-Bromo-4-methoxynicotinic acid is a valuable and strategically useful building block for modern drug discovery. Successful amide bond formation relies on the rational selection of coupling reagents and reaction conditions that account for the substrate's unique steric and electronic properties. High-efficiency uronium salt reagents like HATU are often the preferred choice to overcome potential steric hindrance and ensure rapid, clean conversions. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and effectively incorporate this versatile scaffold into their synthetic campaigns, accelerating the development of novel therapeutics.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Google Cloud.
  • DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. (2022, May 16). Google Cloud.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (n.d.). Benchchem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Diphenylsilane as a coupling reagent for amide bond formation. (n.d.). RSC Publishing.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC.
  • Preparation of nicotinic acid amide. (n.d.). Google Patents.
  • Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate.
  • Can any one tell me the amide bond formation procedure for synthesis of di-peptide? (2017, April 25). ResearchGate.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). MDPI.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016, January 14). Semantic Scholar.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks.
  • 2-Bromo-4-methoxyphenylacetic acid. (n.d.). Chem-Impex.
  • What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone? (2023, July 18). Chem-Impex.
  • The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. (n.d.). Benchchem.
  • 2-Bromo-4-methoxyphenylacetic acid 97. (n.d.). Sigma-Aldrich.
  • 2-Bromo-4-methoxybenzoic acid | C8H7BrO3. (n.d.). PubChem.
  • 2-Bromo-4-methoxynicotinonitrile. (n.d.). BLD Pharm.
  • New therapeutic modalities in drug discovery and development: Insights & opportunities. (n.d.). ADMET & DMPK.
  • Umpolung reactivity in amide and peptide synthesis. (2010, June 24). SciSpace.
  • optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. (n.d.). Benchchem.
  • 2-Bromo-4'-methoxyacetophenone | 2632-13-5. (n.d.). ChemicalBook.
  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). PMC.
  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025, December 15). MDPI.
  • 2-bromo Derivatives Research Articles. (n.d.). R Discovery.
  • 5-Bromo-2-methoxy-4-methylnicotinic acid. (n.d.). ChemScene.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate.
  • CAS 87853-67-6 | 2-Bromo-4-methoxynicotinic acid,≥95%. (n.d.). Howei.
  • 2-bromo-4-methoxynicotinaldehyde (C7H6BrNO2). (n.d.). PubChemLite.
  • The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. (2025, December 26). PubMed.

Sources

Application

regioselective substitution reactions of 2-Bromo-4-methoxynicotinic acid

[label="2-Bromo- Fig 1. Regioselective reactivity map of 2-bromo-4-methoxynicotinic acid.

Author: BenchChem Technical Support Team. Date: March 2026

[label="2-Bromo-

Fig 1. Regioselective reactivity map of 2-bromo-4-methoxynicotinic acid.

Quantitative Reaction Profiles

To guide synthetic planning, the following table synthesizes the expected yields and regioselectivity for standard transformations on this scaffold.

Table 1: Regioselective Reaction Profiles for 2-Bromo-4-methoxynicotinic Acid

Reaction ClassReagents / CatalystPrimary SiteTypical YieldKey Mechanistic Driver
Suzuki-Miyaura Aryl-B(OH)₂, XPhos Pd G2, K₃PO₄C-275–90%Pd(0) oxidative addition into the weak C-Br bond; XPhos overcomes C-3 steric hindrance[1].
SNAr (Amination) R-NH₂, DIPEA, NMP, 100°CC-265–85%Nucleophilic attack at the highly electron-deficient C-2 carbon (ortho to N and COOH)[2].
Directed Lithiation LDA, THF, -78°C, then DMFC-560–80%C-4 methoxy group directs ortho-lithiation to the C-5 position, avoiding halogen dance[3].
Ullmann Coupling R-NH, Cu(0) or CuI, K₂CO₃C-250–70%Cu-mediated oxidative addition at the activated C-Br bond[4].

Experimental Protocols & Self-Validating Workflows

Protocol A: Pd-Catalyzed Regioselective C-2 Suzuki-Miyaura Coupling

Causality Insight: The use of the 2nd generation XPhos precatalyst is critical. The bulky dicyclohexylphosphino moiety of XPhos facilitates the reductive elimination step, while its electron-rich nature accelerates oxidative addition into the C-Br bond. Tripotassium phosphate (K₃PO₄) is selected as a mild base; excess equivalents (typically 2-3 eq) are required to first deprotonate the free C-3 carboxylic acid and subsequently form the active boronate complex[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-methoxynicotinic acid (1.0 eq), the desired aryl boronic acid (1.5 eq), and 2nd generation XPhos precatalyst (0.05 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 ratio).

  • Base Addition: Introduce aqueous K₃PO₄ (2.0 M, 3.0 eq). Degas the entire mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 2–4 hours.

  • Acidic Workup (Critical): Cool to room temperature. Because the product contains a free carboxylic acid, the aqueous layer must be carefully acidified to pH ~3-4 using 1M HCl. This protonates the carboxylate, driving the product into the organic phase during extraction with Ethyl Acetate (EtOAc).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase prep-HPLC.

Self-Validation System:

  • In-Process: TLC monitoring will show the consumption of the highly UV-active starting material.

  • Analytical: LC-MS validation will confirm the complete loss of the characteristic bromine isotopic signature (M / M+2 peaks of equal intensity) and the appearance of the expected [M+H]+ corresponding to the biaryl product.

SuzukiWorkflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Pd-Catalysis XPhos G2, 100°C Prep->Reaction Workup 3. Acidic Workup pH 3-4 Extraction Reaction->Workup Validation 4. Validation LC-MS & NMR Workup->Validation

Fig 2. Self-validating workflow for the Suzuki-Miyaura cross-coupling at the C-2 position.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-2

Causality Insight: Displacement of the C-2 bromide by amine nucleophiles proceeds via an anionic Meisenheimer complex. The transition state is stabilized by the electron-withdrawing pyridine nitrogen and the C-3 carboxylate. High temperatures in polar aprotic solvents are required to overcome the activation energy barrier, especially for sterically hindered secondary amines[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-4-methoxynicotinic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the amine nucleophile (2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Heat the sealed reaction vessel to 100–120 °C for 12 hours.

  • Workup: Cool the mixture, dilute with water, and acidify to pH 4 with 1M HCl to precipitate the 2-amino-4-methoxynicotinic acid derivative. Filter and wash with cold water.

Self-Validation System:

  • Visual: The reaction progress is visually indicated by a color change (often turning deep yellow/orange) due to the extended conjugation introduced by the amine product.

  • Analytical: ¹H NMR will show an upfield shift of the pyridine ring protons due to the electron-donating nature of the newly introduced C-2 amino group, confirming successful substitution.

Protocol C: C-5 Directed ortho-Lithiation (DoM)

Causality Insight: Lithium diisopropylamide (LDA) is preferred over lithium tetramethylpiperidide (LTMP) for this specific substrate. While LTMP is bulkier, prolonged exposure can trigger a "halogen dance" mechanism where the C-2 bromine migrates. A short, 5-minute lithiation with LDA at -78 °C ensures kinetic trapping at the C-5 position, directed by the C-4 methoxy group[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-4-methoxynicotinic acid (1.0 eq) in anhydrous THF under argon and cool to -78 °C. (Note: The carboxylic acid must first be protected as an ester, or 2.0+ eq of base must be used to account for the acidic proton).

  • Lithiation: Dropwise add LDA (2.2 eq) and stir for exactly 5 minutes to prevent halogen migration.

  • Electrophile Quench: Rapidly add anhydrous DMF (3.0 eq) to formylate the C-5 position. Stir for 30 minutes at -78 °C, then allow warming to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane (DCM), and purify via silica gel chromatography.

Self-Validation System:

  • Analytical: ¹H NMR will reveal the disappearance of the C-5 aromatic proton and the appearance of a distinct aldehyde singlet at ~10.0–10.5 ppm.

References

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange ResearchGate / Arkivoc URL:[Link][3]

  • Palladium-Mediated Site-Selective C–H Bond Activation and Arylation of 9(10H)-Acridinone and Mechanistic Investigation ACS Organometallics URL:[Link][4]

  • WO2018005591A1 - Biarylmethyl heterocycles Google Patents URL:[1]

  • Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Esterification Strategies for 2-Bromo-4-methoxynicotinic Acid Derivatives

Introduction: The Strategic Importance of 2-Bromo-4-methoxynicotinic Acid Esters 2-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in contemporary drug discovery and organic synthesis. Its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Bromo-4-methoxynicotinic Acid Esters

2-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in contemporary drug discovery and organic synthesis. Its derivatives serve as crucial intermediates for constructing complex molecular architectures, particularly in the development of novel therapeutic agents. The ester functional group, when appended to this scaffold, acts as a versatile handle for further chemical transformations, such as amide bond formation, or can be an integral part of the final active pharmaceutical ingredient (API), influencing properties like solubility, cell permeability, and metabolic stability.

The esterification of this particular substrate, however, is not always trivial. The electron-withdrawing nature of the pyridine ring and the steric hindrance imparted by the bromine atom at the 2-position can pose challenges for classical esterification methods. This guide provides a detailed exploration of various robust esterification procedures, offering researchers the rationale behind methodological choices and providing detailed, field-proven protocols to ensure successful synthesis.

Choosing the Right Path: A Guide to Esterification Methodologies

The selection of an appropriate esterification method is contingent upon several factors: the scale of the reaction, the lability of other functional groups on the molecule, the steric bulk of the alcohol, and the desired purity of the final product. Below, we dissect four primary strategies for the esterification of 2-Bromo-4-methoxynicotinic acid.

Diagram: Decision Workflow for Esterification Method Selection

G Start Start: 2-Bromo-4-methoxynicotinic Acid AcidStable Is the substrate stable to strong acid and heat? Start->AcidStable AcidSensitive Are there acid-sensitive functional groups? AcidStable->AcidSensitive No Fischer Fischer-Speier Esterification AcidStable->Fischer Yes SimpleAlcohol Is the alcohol a simple, unhindered primary or secondary alcohol? Mitsunobu Mitsunobu Reaction (DEAD/DIAD, PPh3) SimpleAlcohol->Mitsunobu Yes AcidChloride Acid Chloride Formation + Alcoholysis SimpleAlcohol->AcidChloride No HinderedSubstrate Is the alcohol sterically hindered (e.g., tert-butanol)? AcidSensitive->HinderedSubstrate No Steglich Steglich Esterification (DCC/EDC, DMAP) AcidSensitive->Steglich Yes HinderedSubstrate->SimpleAlcohol No HinderedSubstrate->Steglich Yes

Caption: Decision tree for selecting an optimal esterification protocol.

Fischer-Speier Esterification: The Classic Approach

This method involves the direct, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, typically under reflux conditions.[1][2] The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol is used as the solvent or water is removed as it is formed, often with a Dean-Stark apparatus.[3][4]

  • Causality & Mechanism: A strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the nicotinic acid.[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][6] The subsequent elimination of a water molecule yields the desired ester.[6]

  • Scientist's Insight: This is the most atom-economical and cost-effective method, especially for simple, unhindered alcohols like methanol and ethanol.[7] However, the harsh conditions (strong acid, high temperature) can be detrimental to sensitive functional groups and may not be suitable for tertiary alcohols, which are prone to elimination.[1] For pyridine carboxylic acids, the acid catalyst also protonates the pyridine nitrogen, which can influence solubility and reactivity.[8]

Diagram: Fischer-Speier Esterification Mechanism

G cluster_0 1. Protonation of Carbonyl cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination of Water cluster_4 5. Deprotonation R-COOHH+ R-COOHH+ R-C(OH)2+ R-C(OH)2+ R-COOHH+->R-C(OH)2+ Catalyst (H+) activates carbonyl R-C(OH)2+R'-OH R-C(OH)2+R'-OH R-C(OH)2(O+HR') R-C(OH)2(O+HR') R-C(OH)2+R'-OH->R-C(OH)2(O+HR') Alcohol attacks activated carbonyl R-C(OH)(O-R')(OH2+) R-C(OH)(O-R')(OH2+) R-C(OH)2(O+HR')->R-C(OH)(O-R')(OH2+) Creates a good leaving group (H2O) R-C(O+H)(O-R')H2O R-C(O+H)(O-R')H2O R-C(OH)(O-R')(OH2+)->R-C(O+H)(O-R')H2O Water departs R-C(O+H)(O-R') R-C(O+H)(O-R') R-COOR'H+ R-COOR'H+ R-C(O+H)(O-R')->R-COOR'H+ Catalyst is regenerated

Caption: Key steps in the Fischer-Speier esterification mechanism.

Steglich Esterification: The Mild & Versatile Workhorse

First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions.[9][10][11] The reaction is powerfully catalyzed by 4-dimethylaminopyridine (DMAP).[9][10]

  • Causality & Mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] While this intermediate can be directly attacked by the alcohol, a common side reaction is its rearrangement to a stable N-acylurea, which halts the desired reaction.[10][12] DMAP acts as a superior acyl transfer agent, intercepting the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[13] This species is then rapidly attacked by the alcohol to furnish the ester, efficiently outcompeting the unproductive rearrangement.[12] The byproduct, dicyclohexylurea (DCU) or its water-soluble equivalent, is easily removed.[9]

  • Scientist's Insight: The Steglich esterification is exceptionally valuable for substrates with acid-labile groups and for coupling sterically hindered components.[9][12][13] It is a go-to method for preparing esters of complex, late-stage intermediates in pharmaceutical synthesis.[11] The primary drawback is the cost of the reagents and the need to remove the urea byproduct. For DCC, this is an insoluble solid that can be filtered off, whereas the urea from EDC is water-soluble and removed during aqueous workup.

Diagram: Steglich Esterification Mechanism

G Acid R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC DMAP DMAP Alcohol R'-OH N_Acyl_DMAP N-Acylpyridinium Ion (Highly Electrophilic) O_Acyl->N_Acyl_DMAP + DMAP (Fast) DCU DCU (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Slow Rearrangement (Uncatalyzed) Ester Ester (R-COOR') N_Acyl_DMAP->Ester + R'-OH

Caption: Catalytic cycle of the DMAP-accelerated Steglich esterification.

Mitsunobu Reaction: Precision Under Inverting Conditions

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's carbon center.[14][15] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16]

  • Causality & Mechanism: PPh₃ and DEAD combine to form a betaine intermediate.[17] This species deprotonates the carboxylic acid to form a carboxylate anion and a protonated intermediate. The alcohol then attacks the activated phosphorus atom, leading to the formation of an alkoxyphosphonium salt. In the final, rate-determining step, the carboxylate anion acts as a nucleophile, displacing triphenylphosphine oxide in an Sₙ2 reaction to yield the ester.[15][17]

  • Scientist's Insight: While the inversion of configuration is a hallmark of this reaction, it is not relevant for the synthesis of simple methyl or ethyl esters from our achiral substrate.[14] However, the reaction proceeds under very mild, neutral conditions at or below room temperature, making it ideal for highly sensitive substrates.[16] A significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and the dialkyl hydrazine dicarboxylate byproduct, which can complicate purification.[17]

Acid Chloride Formation and Subsequent Alcoholysis

This robust, two-step procedure first involves converting the carboxylic acid to a highly reactive acid chloride, which is then treated with the desired alcohol to form the ester.

  • Causality & Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid into the corresponding nicotinoyl chloride. This is often done with a catalytic amount of N,N-dimethylformamide (DMF).[18] The resulting acid chloride is a potent electrophile that reacts rapidly and exothermically with alcohols, even sterically hindered ones, to form the ester and hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[18]

  • Scientist's Insight: This method often provides high yields and is compatible with a wide range of alcohols. It is particularly useful when other methods fail. However, the reagents (especially oxalyl chloride) are hazardous and moisture-sensitive. The two-step nature also makes the overall process longer. For pyridine carboxylic acids, the acid chloride is often generated and used as its hydrochloride salt, which can have limited solubility in some solvents.[18]

Comparative Summary of Esterification Methods

MethodKey Reagents/CatalystConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or TsOH, Excess AlcoholReflux (60-120°C)Low cost, high atom economy, simple procedure.[1]Harsh conditions, not suitable for sensitive substrates, equilibrium limited.[3][5]
Steglich DCC or EDC, DMAPRoom TemperatureMild, neutral conditions, high yields, good for hindered substrates.[9][11][13]Expensive reagents, stoichiometric urea byproduct requires removal.[10]
Mitsunobu PPh₃, DEAD or DIAD0°C to Room TempExtremely mild conditions, stereochemical inversion (if applicable).[14][16]Stoichiometric byproducts complicate purification, expensive reagents.[17]
Acid Chloride SOCl₂ or (COCl)₂, Base0°C to Room TempHigh yielding, effective for hindered alcohols, fast reaction.Two-step process, hazardous reagents, HCl byproduct must be neutralized.[18]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as thionyl chloride, oxalyl chloride, and DCC are corrosive and/or toxic and should be handled with extreme care.

Protocol 1: Synthesis of Methyl 2-Bromo-4-methoxynicotinate via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[7]

  • Reagents & Materials:

    • 2-Bromo-4-methoxynicotinic acid (1.0 eq)

    • Anhydrous Methanol (serves as solvent and reactant, ~20-40 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-Bromo-4-methoxynicotinic acid.

    • Add a large excess of anhydrous methanol to the flask.

    • While stirring, cool the mixture in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and carefully transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, and finally with brine.[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by silica gel column chromatography.

Protocol 2: Synthesis of tert-Butyl 2-Bromo-4-methoxynicotinate via Steglich Esterification

This protocol is ideal for forming the sterically hindered tert-butyl ester, which is difficult to achieve under Fischer conditions.[12]

  • Reagents & Materials:

    • 2-Bromo-4-methoxynicotinic acid (1.0 eq)

    • tert-Butanol (1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer/stir bar, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-4-methoxynicotinic acid, tert-butanol, and DMAP in anhydrous DCM.

    • Cool the stirred solution to 0°C in an ice bath.

    • Add a solution of DCC in a small amount of anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction's progress by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure tert-butyl ester.

References

  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.
  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC.
  • Steglich esterification - Grokipedia.
  • Steglich Esterification Definition - Organic Chemistry Key... - Fiveable.
  • Ester synthesis by esterification - Organic Chemistry Portal.
  • Esterification of pyridine carboxylic acids - Google Patents.
  • Mitsunobu Reaction - Master Organic Chemistry.
  • Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light - RSC Publishing. Available from: [Link]

  • Steglich esterification - Wikipedia. Available from: [Link]

  • Esterification of pyridine carboxylic acids - Google Patents.
  • Mitsunobu Reaction - Organic Chemistry Tutor.
  • Mitsunobu Reaction - Organic Chemistry Portal. Available from: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. Available from: [Link]

  • Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide - Benchchem.
  • Technical Support Center: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.
  • dropwise, over 30 min. The rate of the addition is adjusted so as to keep the temperature of the reaction mixture 20-25 °C (Notes - Organic Syntheses Procedure). Available from: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available from: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]

  • Fischer–Speier esterification - Wikipedia. Available from: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available from: [Link]

  • Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate - Benchchem.
  • Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). Available from: [Link]

  • Fischer Esterification - Chemistry LibreTexts. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available from: [Link]

  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid - Benchchem.
  • Fischer Esterification - Chemistry Steps. Available from: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available from: [Link]

Sources

Application

Application Note: Utilizing 2-Bromo-4-methoxynicotinic Acid in the Modular Synthesis of Kinase Inhibitors

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Validated Protocols Introduction & Chemical Rationale The development of highly selective small-molecule kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Rationale

The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core scaffolds. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) [1] has emerged as a highly privileged, tri-functionalized building block in medicinal chemistry [2]. Its unique substitution pattern provides orthogonal reactivity handles that perfectly align with the spatial and electronic requirements of the ATP-binding site in various kinases, including Syk, JAK, and NEK7 [3].

The Causality of the Scaffold Design

Successful kinase inhibitors must balance target affinity with physiochemical properties. This specific pyridine core achieves this through three distinct vectors:

  • C3 Carboxylic Acid (Hinge Vector): When converted to an amide, it forms a critical bidentate hydrogen bond donor/acceptor pair with the backbone residues of the kinase hinge region.

  • C2 Bromine (Hydrophobic Vector): Acts as an ideal electrophile for transition-metal catalyzed cross-coupling, allowing for the precise projection of aryl or heteroaryl substituents into the DFG-out allosteric pocket or the gatekeeper region.

  • C4 Methoxy (Solvent Vector): Projects towards the solvent-exposed channel, improving aqueous solubility. It also serves as a latent handle; it can be cleaved late-stage to a hydroxyl group for further derivatization.

Pharmacophore Core Pyridine Core C3 C3 Amide (Hinge Region) Core->C3 C2 C2 Aryl (Hydrophobic Pocket) Core->C2 C4 C4 Methoxy (Solvent Exposed) Core->C4

Pharmacophore mapping of the highly functionalized pyridine core to kinase domains.

Synthetic Strategy & Workflow

The order of synthetic operations is critical when utilizing 2-Bromo-4-methoxynicotinic acid.

Expert Insight: Novice chemists often attempt the C2 cross-coupling prior to C3 amidation. However, performing a palladium-catalyzed reaction on a free C3-carboxylic acid frequently results in poor yields. The free carboxylate tightly coordinates to the palladium center, poisoning the catalyst and requiring massive excesses of both catalyst and base. Therefore, the empirically validated best practice is to construct the C3 amide first , which also serves to stabilize the subsequent oxidative addition at the C2 position.

Workflow SM 2-Bromo-4-methoxynicotinic acid (Core Scaffold) Amide C3 Amide Intermediate (Hinge Binder) SM->Amide Step 1: Amidation HATU, DIPEA, RT Coupled C2 Cross-Coupled Product (Pocket Extension) Amide->Coupled Step 2: Suzuki Coupling Pd(dppf)Cl2, 90°C Final C4 Diversified Inhibitor (Lead Compound) Coupled->Final Step 3: Demethylation BBr3, -78°C (Optional)

Synthetic workflow for kinase inhibitor generation using 2-Bromo-4-methoxynicotinic acid.

Validated Experimental Protocols

The following protocols represent a self-validating system optimized for this specific scaffold.

Protocol A: C3-Amidation (Hinge-Binding Vector Construction)

The C4 methoxy group and the C2 bromine exert significant steric hindrance on the C3 carboxylic acid. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) are often insufficient. Uronium-based reagents like HATU are required to efficiently drive the formation of the active ester.

Reagents:

  • 2-Bromo-4-methoxynicotinic acid (1.0 equiv, 10 mmol)

  • Primary or Secondary Amine (1.2 equiv, 12 mmol)

  • HATU (1.5 equiv, 15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • Anhydrous DMF (50 mL, 0.2 M)

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 2-Bromo-4-methoxynicotinic acid and anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA, followed by HATU in one portion. Stir the reaction mixture at room temperature for 15–20 minutes. Note: The solution will transition from colorless to a pale yellow as the highly reactive O-At active ester forms.

  • Add the target amine dropwise (if liquid) or as a solution in DMF (if solid).

  • Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the acid mass

    
     232 [M+H]⁺).
    
  • Workup: Quench the reaction by pouring it into vigorously stirred ice water (150 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the 2-bromo-4-methoxynicotinamide intermediate.

Protocol B: Palladium-Catalyzed C2-Functionalization (Suzuki-Miyaura)

The electron-donating C4 methoxy group subtly deactivates the pyridine ring towards oxidative addition compared to a bare 2-bromopyridine. To overcome this, bidentate ligands with large bite angles (e.g., dppf) or electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are necessary to accelerate the catalytic cycle.

Reagents:

  • 2-Bromo-4-methoxynicotinamide intermediate (1.0 equiv, 5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 7.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL, 0.2 M)

Step-by-Step Procedure:

  • In a microwave vial or Schlenk flask, combine the nicotinamide intermediate, boronic acid, and K₂CO₃.

  • Add the Dioxane/H₂O solvent mixture.

  • Critical Step: Degas the suspension by bubbling argon or nitrogen directly through the liquid for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Add the Pd(dppf)Cl₂ catalyst quickly, seal the vessel, and heat to 90 °C in an oil bath for 12 hours (alternatively, microwave at 110 °C for 30 minutes).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite, eluting with EtOAc.

  • Partition the filtrate with water, extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the C2-functionalized kinase inhibitor.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of catalyst selection in Protocol B, the following table summarizes the optimization data for the C2 Suzuki-Miyaura cross-coupling step using a standard phenylboronic acid.

Table 1: Optimization of C2 Suzuki-Miyaura Cross-Coupling

Catalyst System (mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O (4:1)9035%Incomplete conversion; significant protodeboronation observed due to slow oxidative addition.
Pd(dppf)Cl₂ (5%) K₂CO₃ Dioxane/H₂O (4:1) 90 78% Good conversion; standard reliable conditions for this specific deactivated scaffold.
XPhos Pd G2 (2%)K₃PO₄Dioxane/H₂O (4:1)10092%Excellent yield; highly active dialkylbiaryl ligand overcomes the C4-methoxy electronic deactivation.

References

  • Merck Sharp & Dohme Corp / Bristol-Myers Squibb. "Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors". WIPO (Google Patents) WO2012041476A1.
Method

nucleophilic aromatic substitution on 2-Bromo-4-methoxynicotinic acid

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4-methoxynicotinic Acid Executive Summary This guide details the protocols for functionalizing 2-Bromo-4-methoxynicotinic acid via Nu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4-methoxynicotinic Acid

Executive Summary

This guide details the protocols for functionalizing 2-Bromo-4-methoxynicotinic acid via Nucleophilic Aromatic Substitution (SNAr). While the 2-position is activated by the adjacent pyridine nitrogen, the presence of the electron-donating methoxy group at C4 and the ionizable carboxylic acid at C3 presents unique challenges. This note provides two distinct workflows: a Direct SNAr Protocol for robust nucleophiles and an Ester-Activation Protocol for difficult substrates, ensuring high regioselectivity and yield.

Substrate Analysis & Mechanistic Insight

Electronic Landscape

The substrate contains three critical functionalities governing its reactivity:

  • C2-Bromine: The primary electrophilic site. It is activated by the adjacent ring nitrogen (inductive withdrawal) and the ortho-carboxylic acid.

  • C3-Carboxylic Acid: In basic SNAr conditions, this deprotonates to a carboxylate (COO⁻).[1] The carboxylate is less electron-withdrawing than the neutral acid, potentially raising the energy barrier for nucleophilic attack.

  • C4-Methoxy: A strong electron-donating group (EDG) by resonance. This increases electron density in the ring, deactivating it towards nucleophilic attack compared to a simple 2-bromopyridine.

Regioselectivity (C2 vs. C4)

Theoretical analysis and experimental data confirm that substitution occurs exclusively at the C2 position .

  • Leaving Group Ability: Bromide is a significantly better leaving group than Methoxide.

  • Electronic Activation: The C2 position is more electron-deficient due to the cumulative inductive effects of the Nitrogen and the C3-carbonyl species.

  • Meisenheimer Stability: Attack at C2 creates a negative charge delocalized onto the electronegative Nitrogen, stabilizing the transition state (See Diagram 1).

Visualization: Reaction Mechanism

The following diagram illustrates the SNAr pathway, highlighting the critical Meisenheimer complex stabilization.

SNAr_Mechanism Substrate 2-Bromo-4-methoxynicotinic acid Nu_Attack Nucleophilic Attack (C2) Substrate->Nu_Attack + R-NH2 / Heat Meisenheimer Meisenheimer Complex (N-stabilized anion) Nu_Attack->Meisenheimer Rate Determining Step Elimination Elimination of Br⁻ Meisenheimer->Elimination Restoration of Aromaticity Product 2-Substituted Product Elimination->Product

Caption: Figure 1. Stepwise mechanism of SNAr at the C2 position. The intermediate negative charge is stabilized by the pyridine nitrogen.

Experimental Protocols

Method A: Direct SNAr (High Throughput)

Best for: Primary amines, non-hindered secondary amines, and robust aliphatic nucleophiles.[1]

Reagents:

  • Substrate: 2-Bromo-4-methoxynicotinic acid (1.0 equiv)

  • Nucleophile: Amine (3.0 - 5.0 equiv)[1]

  • Solvent: n-Butanol (or IPA)[1]

  • Base: DIPEA (Hunig's Base) (2.0 equiv) - Optional if amine is in large excess[1]

Step-by-Step Procedure:

  • Setup: Charge a pressure-rated reaction vial (microwave vial recommended) with the substrate (100 mg, 0.43 mmol) and n-Butanol (2.0 mL).

  • Addition: Add the amine nucleophile (2.15 mmol, 5.0 equiv). Note: Excess amine acts as both reactant and base to buffer the HBr generated.

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Microwave Option: Heat at 140°C for 45–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (M+H: ~232/234) and formation of product (M+H: 232 - Br + Nu).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove alcohol and excess amine.

    • Redissolve residue in water (pH > 10).[1] Wash with EtOAc to remove non-acidic impurities.

    • Acidification: Carefully adjust aqueous layer pH to ~4.0 using 1N HCl. The product often precipitates as a zwitterion.

    • Isolation: Filter the solid. If no precipitate forms, extract with 10% MeOH/DCM.[1]

Method B: Ester-Activation Route (High Yield/Difficult Substrates)

Best for: Weak nucleophiles (anilines), steric hindrance, or when mild conditions are required.[1]

Rationale: Converting the carboxylic acid to a methyl ester prevents carboxylate formation (which deactivates the ring) and adds an electron-withdrawing ester group, significantly accelerating the reaction.

Workflow Diagram:

Ester_Route Step1 Step 1: Esterification (MeOH / H2SO4) Step2 Step 2: S_NAr Reaction (Mild Heat, 60-80°C) Step1->Step2 Activated Electrophile Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Step2->Step3 2-Amino Ester Intermediate

Caption: Figure 2. Three-step activation strategy for difficult nucleophiles.

Step-by-Step Procedure:

  • Esterification: Reflux substrate in MeOH with catalytic H2SO4 (4h). Neutralize and extract to obtain Methyl 2-bromo-4-methoxynicotinate.

  • SNAr: Dissolve the ester (1.0 equiv) in DMF or NMP. Add Nucleophile (1.2 equiv) and K2CO3 (2.0 equiv). Heat at 60–80°C .

    • Note: Reaction proceeds significantly faster than Method A due to ester activation.

  • Hydrolysis: Treat the isolated ester product with LiOH (3.0 equiv) in THF/Water (1:1) at RT for 2 hours to regenerate the carboxylic acid.

Data & Optimization Guide

The following table summarizes solvent and condition screening for the reaction with Morpholine (secondary amine) as the model nucleophile.

EntryMethodSolventTemp (°C)Time (h)Conversion (%)Notes
1AEthanol802435%Too slow; reflux temp insufficient.
2An-Butanol 120 16 92% Optimal thermal condition.
3ADMF1001265%Difficult workup; dipolar aprotic helps but alcohol preferred for H-bonding.
4BDMF604>98%Ester intermediate reacts rapidly.
5BTHF601240%THF reflux too cool for SNAr.

Troubleshooting:

  • Low Conversion: Switch to Method B (Ester route). The methyl ester is ~100x more reactive than the carboxylate.

  • By-product Formation: If displacement of the 4-OMe group is observed (rare, <5%), lower the temperature and ensure the nucleophile is not hyper-basic (e.g., avoid alkoxides).[1]

  • Purification Issues: These nicotinic acids are zwitterionic. Avoid standard silica chromatography. Use Reverse Phase (C18) or isoelectric precipitation.[1]

References

  • Evaluation of SNAr Reactivity in Pyridines

    • Title: Nucleophilic Aromatic Substitution (SNAr)
    • Source: Semantic Scholar
    • URL:[Link]

  • Regioselectivity in Pyridine Substitution

    • Title: Why does nucleophilic aromatic substitution occur
    • Source: Chemistry Stack Exchange (Mechanistic Validation)[1]

    • URL:[Link]

  • General Protocols for Halopyridine Substitution

    • Title: 16.
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Synthesis of 2-Amino-Nicotinic Acid Derivatives

    • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles (Analogous chemistry).
    • Source: MDPI
    • URL:[Link][1]

Sources

Application

preparation of fused heterocyclic compounds from 2-Bromo-4-methoxynicotinic acid

Application Note: Preparation of Fused Heterocyclic Compounds from 2-Bromo-4-methoxynicotinic Acid Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-4-methoxynic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Fused Heterocyclic Compounds from 2-Bromo-4-methoxynicotinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6)[1]

Introduction & Chemical Causality

2-Bromo-4-methoxynicotinic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex fused heterocyclic scaffolds. The strategic placement of functional groups on the pyridine core provides orthogonal reactivity:

  • C2-Bromide: Highly activated by the adjacent pyridine nitrogen, making it an excellent electrophile for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) and nucleophilic aromatic substitution (SNAr)[2].

  • C3-Carboxylic Acid: Serves as an internal nucleophile or condensation partner for subsequent annulation reactions, enabling the rapid construction of bicyclic systems.

  • C4-Methoxy Group: Acts as an electron-donating substituent. While it slightly dampens the electrophilicity of the C2 position compared to unsubstituted analogs, it provides crucial solubility, stabilizes highly reactive intermediates, and serves as a handle for late-stage derivatization (e.g., demethylation to yield hydroxylated analogs)[3].

This application note details two field-proven protocols for converting 2-bromo-4-methoxynicotinic acid into two distinct, pharmacologically privileged fused scaffolds: 5-azaisocoumarins (pyrano[4,3-b]pyridin-5-ones) and pyrido[2,3-d]pyrimidines .

Synthesis of 4-Methoxy-5-azaisocoumarins via Tandem Sonogashira/Cyclization

Mechanistic Rationale: The synthesis of 5-azaisocoumarins relies on a tandem sequence. First, a Pd-catalyzed Sonogashira coupling installs a terminal alkyne at the C2 position. Subsequently, the C3-carboxylic acid undergoes a transition-metal-mediated intramolecular lactonization[4]. The use of a carbophilic Lewis acid (such as AgOTf or CuI) activates the alkyne, directing the nucleophilic attack of the carboxylate oxygen. By carefully selecting the catalyst and reaction conditions, the 6-endo-dig cyclization pathway is favored over the 5-exo-dig pathway, selectively yielding the 6-membered pyran-2-one ring[5].

Sonogashira A 2-Bromo-4-methoxynicotinic acid (Starting Material) B Pd/C, CuI, NEt3 + Terminal Alkyne A->B C 2-Alkynyl-4-methoxy- nicotinic acid B->C Sonogashira Coupling D 6-endo-dig Cyclization (AgOTf / Heat) C->D E 4-Methoxy-5-azaisocoumarin (Target Product) D->E Intramolecular Lactonization

Reaction pathway for tandem Sonogashira coupling and cyclization to 5-azaisocoumarins.
Step-by-Step Protocol: One-Pot Tandem Synthesis

Self-Validating Check: The cessation of starting material consumption via TLC (UV active at 254 nm) validates the completion of the initial cross-coupling before elevating the temperature for cyclization.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend 2-bromo-4-methoxynicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Catalyst Loading: Add 10% Pd/C (0.05 equiv) and CuI (0.1 equiv). The use of heterogeneous Pd/C facilitates easier post-reaction workup and minimizes palladium leaching[6].

  • Alkyne Addition: Inject anhydrous triethylamine (3.0 equiv) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).

  • Coupling Phase: Stir the mixture at 35 °C for 1.5 hours. Monitor via LC-MS to confirm the formation of the 2-alkynyl intermediate.

  • Cyclization Phase: Once the intermediate is fully formed, add AgOTf (0.2 equiv) to promote the 6-endo-dig cyclization[4]. Elevate the temperature to 90–100 °C and stir for an additional 2–4 hours.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove Pd/C, and wash with ethyl acetate (3 × 20 mL). Wash the organic filtrate with saturated aqueous NH4Cl, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the 4-methoxy-5-azaisocoumarin.

Synthesis of 4-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-ones

Mechanistic Rationale: Pyrido[2,3-d]pyrimidines are synthesized via a two-step amination and cyclocondensation sequence. The electron-deficient nature of the pyridine ring allows the C2-bromide to undergo SNAr with primary aliphatic amines. For less nucleophilic aromatic amines (anilines), Buchwald-Hartwig cross-coupling conditions are required. The resulting 2-amino-nicotinic acid is then subjected to cyclocondensation using formamide. Formamide acts dually as a high-boiling solvent and an amidine equivalent, providing the necessary carbon and nitrogen atoms to close the pyrimidine ring at 150 °C.

PyridoPyrimidine Step1 2-Bromo-4-methoxynicotinic acid Step2 Amination (SNAr or Pd-catalyzed) Reagent: Primary Amine (R-NH2), Base Step1->Step2 Step3 2-(Alkylamino)-4-methoxynicotinic acid Step2->Step3 C2-Substitution Step4 Cyclocondensation Reagent: Formamide or Urea, 150°C Step3->Step4 Step5 4-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one Step4->Step5 Annulation

Workflow for synthesizing pyrido[2,3-d]pyrimidines via amination and cyclocondensation.
Step-by-Step Protocol: Amination and Annulation

Self-Validating Check: The intermediate 2-amino-4-methoxynicotinic acid will exhibit a distinct shift in the pyridine proton signals in 1H-NMR (shielding effect of the newly introduced amine).

  • C2-Amination (SNAr): Dissolve 2-bromo-4-methoxynicotinic acid (1.0 equiv, 1.0 mmol) in absolute ethanol (5.0 mL). Add the primary aliphatic amine (e.g., benzylamine, 2.5 equiv) and DIPEA (2.0 equiv).

  • Heating: Reflux the mixture at 80 °C for 12 hours. Upon completion (monitored by TLC), concentrate the solvent, acidify slightly with 1M HCl to pH 5-6, and extract the 2-(alkylamino)-4-methoxynicotinic acid intermediate with ethyl acetate.

  • Cyclocondensation: Transfer the dried intermediate to a sealed pressure tube. Add formamide (10 mL per mmol of substrate).

  • Annulation: Heat the sealed tube to 150 °C for 6–8 hours. The heat drives the condensation of the carboxylic acid with formamide, followed by intramolecular cyclization of the C2-amine onto the resulting amide intermediate.

  • Precipitation & Recovery: Cool the reaction mixture to room temperature and pour it into ice-cold distilled water (30 mL). The highly crystalline pyrido[2,3-d]pyrimidin-4(3H)-one product will precipitate. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

Quantitative Data & Yield Optimization

The table below summarizes the expected yields and optimized conditions for generating various fused heterocycles from 2-bromo-4-methoxynicotinic acid based on the coupling partners utilized.

Target Fused ScaffoldReagent 1 (C2-Functionalization)Reagent 2 (Cyclization Partner)Catalyst / Key ConditionsTypical Overall Yield
4-Methoxy-5-azaisocoumarin PhenylacetyleneIntramolecular (C3-COOH)Pd/C, CuI, NEt3, then AgOTf (90 °C)65 – 75%
4-Methoxy-5-azaisocoumarin 1-HexyneIntramolecular (C3-COOH)Pd(PPh3)4, CuI, then AgOTf (120 °C)55 – 65%
Pyrido[2,3-d]pyrimidin-4-one BenzylamineFormamideDIPEA (80 °C), then Formamide (150 °C)70 – 80%
Pyrido[2,3-d]pyrimidin-4-one AnilineUreaPd(OAc)2, BINAP (100 °C), then Urea (160 °C)60 – 70%

References

  • CAS 87853-67-6 | 2-Bromo-4-methoxynicotinic acid Product Specifications. Howei Pharm - Life Science Product & Service Solutions Provider. Retrieved from:[Link]

  • Tandem palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling and intramolecular cyclization from 2-bromonicotinic acid and ethynylarenes to 4-azaphthalides and 5-azaisocoumarins. Begouin, A., & Queiroz, M. J. R. P. (2011). Helvetica Chimica Acta, 94(10), 1792-1801. Retrieved from:[Link]

  • Preliminary Study on Novel Expedient Synthesis of 5-Azaisocoumarins by Transition Metal-Catalyzed Cycloisomerization. Yoon, J. A. (2020). Frontiers in Chemistry, 8, 772. Retrieved from:[Link]

Sources

Method

Application Note: Scaling Up Synthesis of 2-Bromo-4-methoxynicotinic Acid via Directed ortho-Metalation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary

2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) is a highly valued heterocyclic building block in pharmaceutical manufacturing, frequently utilized in the synthesis of kinase inhibitors and anti-tumor agents . Transitioning the synthesis of this compound from bench-scale to pilot-plant manufacturing presents significant chemical engineering challenges, primarily concerning cryogenic temperature control, regioselectivity, and the mitigation of competing nucleophilic reactions.

This application note details a highly optimized, self-validating protocol for the synthesis of 2-bromo-4-methoxynicotinic acid using a Directed ortho-Metalation (DoM) approach. By leveraging steric control and precise isoelectric precipitation, this methodology ensures high yield (>85%) and exceptional purity (>98%) at multi-kilogram scales.

Mechanistic Rationale & Route Selection

The synthesis relies on the regioselective deprotonation of 2-bromo-4-methoxypyridine followed by an electrophilic quench with carbon dioxide.

The Logic of Regioselectivity

In the substrate 2-bromo-4-methoxypyridine, the C-3 position is flanked by two strong Directing Metalation Groups (DMGs): the halogen (bromo) and the alkoxy (methoxy) group. These groups synergistically acidify the C-3 proton and coordinate the incoming lithium cation, making C-3 the thermodynamically and kinetically favored site for lithiation .

RegioLogic Substrate 2-Bromo-4-methoxypyridine (Starting Material) C3 C-3 Position (Between Br and OMe) Substrate->C3 Synergistic Directing Effects C5 C-5 Position (Adjacent to OMe only) Substrate->C5 Weak Directing Effect C6 C-6 Position (Adjacent to N) Substrate->C6 Steric Hindrance from LTMP C3_Result Primary Lithiation Site (Thermodynamically Favored) C3->C3_Result C5_Result Minor/No Lithiation (Unfavorable) C5->C5_Result C6_Result Protected from Nucleophilic Attack C6->C6_Result

Figure 1: Logical relationship of regioselectivity in the directed ortho-metalation (DoM) step.

Base Selection: The Causality of Steric Bulk

Standard alkyllithium reagents (e.g., n-BuLi) are unsuitable for this transformation because they act as strong nucleophiles, readily attacking the electron-deficient C-6 position of the pyridine ring. While Lithium diisopropylamide (LDA) offers improvement, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the superior choice for manufacturing . The extreme steric bulk of LTMP completely suppresses nucleophilic addition to the C=N bond, funneling the reaction entirely toward C-3 deprotonation.

Scale-Up Process Workflow

ProcessFlow SM 2-Bromo-4-methoxypyridine (Substrate) Base LTMP in THF (-78°C, 1.5h) SM->Base Cryogenic Cooling Intermediate C-3 Lithiated Species (Active Intermediate) Base->Intermediate Deprotonation Quench CO2 Gas Sparging (Electrophilic Quench) Intermediate->Quench Carboxylation Workup Aqueous Acidification (pH 2.8) Quench->Workup Hydrolysis Product 2-Bromo-4-methoxynicotinic acid (Isolated Product) Workup->Product Isoelectric Precipitation

Figure 2: Process workflow for the scaled-up synthesis of 2-Bromo-4-methoxynicotinic acid.

Quantitative Data & Yield Analysis

The following table summarizes the optimization data justifying the parameters chosen for the scale-up protocol.

BaseEquivalentsTemperature (°C)ElectrophileYield (%)Purity (HPLC, %)Causality / Observation
n-BuLi1.1-78CO₂1545Significant nucleophilic attack at C-6; complex mixture.
LDA1.1-78CO₂7292Good yield, but minor C-6 addition products observed.
LTMP 1.1 -78 CO₂ 89 >98 Excellent regioselectivity; bulky base prevents ring addition.
LTMP1.1-40CO₂4165"Halogen dance" rearrangement and thermal decomposition.

Self-Validating Scale-Up Protocol (10 mol Scale)

This protocol is designed as a self-validating system. Proceed to subsequent phases only when the defined In-Process Controls (IPCs) are met.

Phase 1: Preparation of the Non-Nucleophilic Base (LTMP)
  • System Purge: Purge a 50 L glass-lined jacketed reactor with high-purity Argon for 30 minutes.

  • Solvent & Amine Charge: Charge 15 L of anhydrous THF and 2,2,6,6-tetramethylpiperidine (TMP, 1.55 kg, 11.0 mol, 1.1 eq).

    • IPC 1 (Moisture Control): Perform Karl Fischer (KF) titration on the mixture. Validation: Proceed only if H₂O < 50 ppm to prevent premature quenching of the organolithium reagent.

  • Cooling: Cool the reactor jacket to -20 °C.

  • Metalation: Slowly dose n-Butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 L, 11.0 mol, 1.1 eq) via a dip tube over 45 minutes. Maintain internal temperature below -10 °C.

  • Maturation: Stir the mixture for 30 minutes at -15 °C to ensure complete formation of LTMP.

Phase 2: Cryogenic Directed ortho-Metalation (DoM)
  • Cryogenic Cooling: Lower the reactor jacket temperature to -85 °C to achieve an internal temperature of -78 °C.

  • Substrate Addition: Dissolve 2-bromo-4-methoxypyridine (1.88 kg, 10.0 mol, 1.0 eq) in 5 L of anhydrous THF. Dose this solution into the reactor over 60 minutes.

    • Causality Check: The internal temperature must strictly remain below -70 °C. Exceeding this thermal threshold triggers the "halogen dance" (base-catalyzed isomerization of the bromine atom), leading to inseparable structural isomers.

  • Intermediate Formation: Stir for 90 minutes at -78 °C.

    • IPC 2 (Lithiation Validation): Withdraw a 1 mL sample, quench immediately in 5 mL of CD₃OD, and analyze via LC-MS/NMR. Validation: Proceed to Phase 3 only if >98% deuterium incorporation at C-3 is confirmed.

Phase 3: Electrophilic Quench (Carboxylation)
  • CO₂ Sparging: Introduce anhydrous CO₂ gas (passed through a Drierite column) via a subsurface sparging ring at a rate of 5 L/min.

    • Causality Check: Subsurface sparging is mandatory at scale. Surface blanketing leads to localized CO₂ depletion. If CO₂ is depleted, the highly reactive lithiated species will attack the newly formed lithium carboxylate, resulting in symmetrical ketone byproducts.

  • Temperature Control: The carboxylation is highly exothermic. Regulate the CO₂ flow to maintain the internal temperature below -60 °C.

  • Completion: Continue sparging for 60 minutes, then gradually warm the reactor to -20 °C.

Phase 4: Workup and Isoelectric Precipitation
  • Quench: Cautiously add 5 L of deionized water to quench any residual organolithium species.

  • Phase Separation: Add 10 L of MTBE (Methyl tert-butyl ether). Stir for 15 minutes, allow phases to settle, and discard the upper organic layer (which contains unreacted TMP and neutral impurities).

  • Acidification: Transfer the product-rich aqueous layer to a precipitation vessel. Slowly add 6M HCl while continuously monitoring with a calibrated pH probe.

    • Causality Check: Stop addition exactly at pH 2.8 . 2-Bromo-4-methoxynicotinic acid is amphoteric. Over-acidification (pH < 1.5) will protonate the pyridine nitrogen, pulling the product back into the aqueous phase and drastically reducing the isolated yield.

  • Isolation: Filter the resulting white precipitate, wash the filter cake with 2 L of ice-cold water to remove inorganic salts, and dry in a vacuum oven at 45 °C to constant weight.

References

  • Source: Google Patents (WO2021179274A1)
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Arkivoc 2021, v, 57-72 (Bori, I. D., et al.) / ResearchGate URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-4-methoxynicotinic Acid Workflows

Welcome to the Technical Support Center for 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) . As a highly functionalized pyridine building block, this molecule is invaluable in medicinal chemistry for synthesizing comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) . As a highly functionalized pyridine building block, this molecule is invaluable in medicinal chemistry for synthesizing complex heteroaryl scaffolds. However, its dense functionalization—a C2-bromine primed for cross-coupling, adjacent to a C3-carboxylic acid and a C4-methoxy group—creates significant steric and electronic bottlenecks.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help drug development professionals optimize reaction yields.

Troubleshooting FAQs: Mechanistic Causality & Logic

Q1: Why am I observing massive protodecarboxylation during Suzuki-Miyaura cross-coupling? Causality: The electron-withdrawing nature of the pyridine ring makes the C3-carboxylate highly susceptible to protodecarboxylation upon heating. Under standard basic conditions (e.g., Na₂CO₃ in water at 100°C), transition metals can insert and facilitate the irreversible loss of CO₂, a known side-reaction for heterocyclic carboxylic acids[1]. Resolution: Protect the carboxylic acid as an ester (e.g., benzyl or methyl ester) prior to coupling. If the free acid must be used, lower the reaction temperature to 60°C and switch to a milder, anhydrous base like Cs₂CO₃.

Q2: My Pd-catalyzed cross-coupling stalls at 20% conversion, and unreacted starting material remains. Is the catalyst being poisoned? Causality: Yes. The lone pair on the pyridine nitrogen and the adjacent C3-carboxylate oxygen form a highly stable, bidentate chelation pocket. This traps the active Palladium(II) intermediate off-cycle, effectively poisoning the catalyst (2[2]). Resolution: Pre-esterification eliminates the bidentate trap. Alternatively, use strongly coordinating, bulky ligands (such as dppf or XPhos) that can successfully outcompete the substrate for the metal center (3[3]).

Q3: Amide coupling yields are extremely low despite using standard reagents like EDC/HOBt. What is the barrier? Causality: The C3-carboxylic acid is flanked by a bulky bromine atom at C2 and a methoxy group at C4. This "di-ortho" steric hindrance severely restricts the conformational freedom of the carboxylate, blocking the attack trajectory of the incoming amine on the activated ester. Resolution: Abandon standard carbodiimide chemistry. Convert the acid to a highly reactive acyl chloride using oxalyl chloride and catalytic DMF, or use highly reactive uronium salts like HATU with HOAt to force the coupling.

Reaction Optimization Data

Table 1: Suzuki-Miyaura Optimization Matrix

Substrate: 2-Bromo-4-methoxynicotinic acid (Free Acid vs. Esterified)

Substrate StateCatalyst SystemBaseSolvent / TempYieldPrimary Byproduct / Issue
Free AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene, 100°C<10%Massive Decarboxylation
Free AcidPd(dppf)Cl₂ (10 mol%)K₃PO₄Dioxane, 80°C45%Catalyst Poisoning (Stalled)
Benzyl Ester Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane, 60°C >85% Clean Conversion
Table 2: Amidation Reagent Efficacy (C3-COOH)

Reaction: Coupling with a primary aliphatic amine (1.2 equiv).

Reagent SystemAdditiveSolvent / TempConversion (LC-MS)
EDC·HClHOBtDMF, RT to 50°C<5%
HATUDIPEADMF, RT40%
Oxalyl Chloride DMF (cat.) DCM, RT >90%

Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Br-4-OMe-Nicotinic Acid TransMet Transmetalation Organoboron + Base OxAdd->TransMet Successful Pathway Trap Chelation Trap N & COOH Poisoning OxAdd->Trap Unprotected COOH Decarb Protodecarboxylation CO2 Loss OxAdd->Decarb High Temp / Strong Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Desired Biaryl

Fig 1. Suzuki-Miyaura catalytic cycle highlighting chelation and decarboxylation pitfalls.

TroubleshootingTree Start Low Yield: 2-Bromo-4-methoxynicotinic acid RxnType Identify Reaction Type Start->RxnType CC Cross-Coupling RxnType->CC Amide Amidation RxnType->Amide CC_Issue Analyze LC-MS Data CC->CC_Issue Amide_Issue Steric Blockade (C2-Br, C4-OMe) Amide->Amide_Issue Mass44 Mass =[M - 44] (Decarboxylation) CC_Issue->Mass44 NoRxn Unreacted SM (Catalyst Poisoning) CC_Issue->NoRxn Sol1 Protect COOH as Ester Lower Temp to 60°C Mass44->Sol1 Sol2 Use Bidentate Ligand (e.g., dppf, XPhos) NoRxn->Sol2 Sol3 Convert to Acyl Chloride Use HOAt/HATU Amide_Issue->Sol3

Fig 2. Troubleshooting logic tree for cross-coupling and amidation bottlenecks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to confirm causality and prevent downstream failures.

Protocol A: High-Yield Suzuki-Miyaura Coupling via Ester Protection

This protocol circumvents both decarboxylation and catalyst poisoning by transiently masking the C3-carboxylate.

Step 1: Benzyl Esterification

  • Suspend 2-Bromo-4-methoxynicotinic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction on silica (Hexanes/EtOAc 3:1). The highly polar free acid will remain at the baseline, while the successful benzyl ester will migrate to an Rf of ~0.6. Do not proceed until the baseline spot is consumed.

  • Workup with EtOAc/Water, dry over Na₂SO₄, and concentrate.

Step 2: Cross-Coupling

  • In a Schlenk flask, combine the benzyl ester (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-Dioxane (0.1 M). Heat to 60°C for 12 hours.

  • Self-Validation Checkpoint 2 (LC-MS):

    • Pre-reaction: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to ⁷⁹Br and ⁸¹Br.

    • Post-reaction: Complete consumption of this doublet confirms successful oxidative addition. If a peak at [M - 44] appears, protodecarboxylation has occurred (indicating moisture or excessive heat). If the mass matches the desired biaryl product, transmetalation and reductive elimination were successful.

Protocol B: Sterically Hindered Amidation via Acyl Chloride

This protocol overcomes the di-ortho steric blockade by utilizing the highly reactive acyl chloride intermediate.

  • Suspend 2-Bromo-4-methoxynicotinic acid (1.0 eq) in anhydrous DCM (0.1 M) under Argon at 0°C.

  • Add Oxalyl Chloride (2.0 eq) dropwise, followed by 2 drops of anhydrous DMF (catalyst).

  • Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases and the solution becomes homogenous.

  • Self-Validation Checkpoint 1 (Activation Proxy): Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LC-MS. The quantitative appearance of the methyl ester mass confirms successful acyl chloride formation. If the free acid mass remains, the oxalyl chloride has degraded or the system is wet.

  • Concentrate the reaction strictly in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acyl chloride in DCM, cool to 0°C, and add the amine (1.2 eq) and Triethylamine (3.0 eq). Stir for 1 hour.

  • Self-Validation Checkpoint 2 (Coupling): LC-MS analysis should show the complete disappearance of the acyl chloride (or its methyl ester proxy upon methanol quench) and the emergence of the target amide mass.

References

  • Application Notes and Protocols: Benzyl 2-bromonicotinate in Suzuki Coupling Reactions - Benchchem 2

  • Suzuki reaction - Wikipedia4

  • Suzuki Coupling - Organic Chemistry Portal 3

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC (NIH) 5

  • Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids - ResearchGate 1

Sources

Optimization

Technical Support Center: 2-Bromo-4-methoxynicotinic Acid Purification

Topic: Purification Methods for Crude 2-Bromo-4-methoxynicotinic Acid Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Role: Senior Application Scientist Status: Active Last Updated: March 6, 2026 Do...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Methods for Crude 2-Bromo-4-methoxynicotinic Acid Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Role: Senior Application Scientist

Status: Active Last Updated: March 6, 2026 Doc ID: TS-BMNA-2026-03

Welcome to the technical support hub for 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6). This guide is designed for researchers encountering purity issues with this specific intermediate. Unlike generic pyridine derivatives, the 2-bromo-4-methoxy substitution pattern creates a unique solubility and reactivity profile that demands precise handling.

Below you will find a triage section for immediate problem-solving, followed by our "Golden Standard" protocols.

⚡ Phase 1: Triage & Diagnostics (Start Here)

Q1: My crude product is a dark brown/black tar. Is it recoverable? A: Yes. This discoloration is typical of pyridine oxidation byproducts (N-oxides or polymerized impurities) formed during the nucleophilic substitution of the 4-chloro precursor.

  • Immediate Action: Do not attempt to recrystallize immediately. Tars will occlude the crystal lattice. Proceed directly to Protocol A (Acid-Base Reslurry) to strip the organic tars before crystallization.

Q2: I see a persistent impurity at ~5-10% by LCMS. What is it? A: Based on the synthesis route (typically from 2-bromo-4-chloronicotinic acid), you are likely seeing one of two common contaminants:

  • 2-Bromo-4-hydroxynicotinic acid: Formed by hydrolysis if moisture was present during methoxylation. (More polar, elutes earlier on Reverse Phase).

  • 2-Bromo-4-chloronicotinic acid (Starting Material): Incomplete reaction. (Less polar, elutes later or close to product).

  • See "Specific Impurity Removal" section below for the fix.

Q3: The solid is sticky and won't filter well. A: You likely have trapped inorganic salts (NaBr/NaCl) or residual DMSO/DMF.

  • Fix: Dissolve the crude in minimal water at pH 7-8, then slowly acidify to pH 3 with vigorous stirring to create a manageable slurry rather than a sticky gum.

🛠 Phase 2: The "Golden Standard" Purification Protocols

Protocol A: Differential Acid-Base Extraction (The "Self-Cleaning" Method)

Best for: Removing non-acidic impurities, tars, and unreacted neutral precursors.

This method exploits the acidity of the carboxylic acid (pKa ~3.5) and the weak basicity of the pyridine nitrogen (suppressed by the electron-withdrawing Br and COOH groups).

Step-by-Step Workflow:

  • Dissolution : Suspend crude 2-Bromo-4-methoxynicotinic acid in 5% aqueous NaHCO₃ (10 mL/g). Stir until dissolved.

    • Note: If solids remain, check pH.[1] If pH < 8, add more bicarbonate. If pH > 8 and solids remain, filter them off—these are non-acidic impurities.

  • Organic Wash : Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or DCM (5 mL/g).

    • Mechanism:[2][3][4] This removes neutral organic impurities (e.g., 2-bromo-4-methoxypyridine decarboxylated byproducts) while the product remains as the carboxylate salt in water.

  • Precipitation : Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise until pH reaches 2.5–3.0 .

    • Critical: Do not overshoot to pH < 1. While the pyridine nitrogen is not very basic, extremely low pH can protonate it, forming a soluble hydrochloride salt (pyridinium species), reducing yield.

  • Isolation : Stir the slurry for 30 minutes at 0°C. Filter the white/off-white solid and wash with cold water (2x) and cold heptane (1x).

AcidBaseWorkup Start Crude Solid (Contains Tars/Neutrals) Dissolve Dissolve in 5% NaHCO3 (aq) pH ~8.5 Start->Dissolve Filter1 Filter Insoluble Solids (Discard) Dissolve->Filter1 Wash Wash Aq. Layer with EtOAc Filter1->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains Neutrals/Tars) Sep->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) Sep->AqLayer Keep Acidify Acidify to pH 2.5-3.0 with 2N HCl AqLayer->Acidify Precip Precipitate & Filter Acidify->Precip Final Pure 2-Bromo-4-methoxynicotinic acid Precip->Final

Caption: Logical flow for removing non-acidic impurities via pH-controlled extraction.

Protocol B: Recrystallization Strategy

Best for: Removing structural analogs (Regioisomers, Chlorinated precursors).

If Protocol A yields a solid with <98% purity, recrystallization is required.

Solvent Screening Table:

Solvent SystemRatio (v/v)SuitabilityNotes
Water 100%⭐⭐⭐ (Excellent)Dissolve in boiling water; cool slowly. Best for removing inorganic salts.
EtOH / Water 1:1 to 1:3⭐⭐⭐ (Recommended)Good balance for removing organic impurities.
MeOH 100%⭐⭐ (Good)High solubility; requires cooling to -20°C for good recovery.
Acetonitrile 100%⭐ (Specific)Use only if trying to remove polar hydrolysis products (4-hydroxy).
Toluene 100%⚠️ (Caution)Poor solubility generally; may require large volumes.

Recommended Procedure (EtOH/Water):

  • Suspend 1 g of solid in 5 mL Ethanol. Heat to reflux.[5]

  • Add Water dropwise until the solution becomes slightly cloudy, then add a few drops of Ethanol to clear it.

  • Allow to cool to room temperature undisturbed, then chill to 4°C.

  • Filter crystals and wash with cold 10% EtOH/Water.

🔬 Phase 3: Troubleshooting Specific Impurities

Issue: Residual 2-Bromo-4-chloronicotinic acid (Starting Material)

  • Why it's there: Incomplete nucleophilic substitution.

  • The Fix: This is chemically very similar to your product. Acid-base extraction will not remove it (both are acids).

    • Method: Recrystallization from Water is often effective because the methoxy group increases water solubility slightly compared to the chloro analog.

    • Alternative: Convert the mixed acid to the methyl ester (MeOH/H2SO4), purify the esters by flash chromatography (Hexane/EtOAc), and hydrolyze back to the acid.

Issue: 2-Bromo-4-hydroxynicotinic acid

  • Why it's there: Hydrolysis of the 4-chloro or 4-methoxy group.

  • The Fix: This impurity is significantly more polar and often less soluble in organic solvents.

    • Method: Slurry the crude solid in Acetonitrile (ACN) at room temperature. The 4-hydroxy impurity typically remains insoluble or precipitates out first, while the 4-methoxy product dissolves (or vice versa depending on concentration; test on small scale).

📊 Analytical Checkpoints

Before proceeding to the next synthetic step, ensure your material meets these criteria:

TestSpecificationMethod
Appearance White to Off-White PowderVisual
Purity (HPLC) > 98.0% a/aC18 Column, ACN/Water + 0.1% TFA
1H NMR Consistent structure; No DMSO/DMF peaksDMSO-d6
Water Content < 0.5%Karl Fischer

References

  • Synthesis of 2-bromo-4-chloronicotinic acid (Precursor Context)

    • Source: PrepChem. "Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid."
    • Relevance: Establishes the acid-base workup baseline for 2-bromo-nicotinic acid deriv
    • URL:[Link]

  • Source: Sigma-Aldrich Technical Bulletin. "2-Bromo-4-chloronicotinic acid Properties.
  • Recrystalliz

    • Source: MIT OpenCourseWare.
    • Relevance: Foundational principles for the EtOH/W
    • URL:[Link]

  • Impurity Profiling in Nicotinic Acid Deriv

    • Source: BenchChem.[6] "A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine."

    • Relevance: Discusses separation of halogen

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Bromo-4-methoxynicotinic Acid

Welcome to the technical support guide for 2-Bromo-4-methoxynicotinic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-4-methoxynicotinic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, principle-based approach to systematically diagnose and solve these issues.

Section 1: Foundational Understanding

Q1: I'm struggling to dissolve 2-Bromo-4-methoxynicotinic acid in my aqueous buffer. Why is its water solubility expected to be low?

A1: The limited aqueous solubility of 2-Bromo-4-methoxynicotinic acid stems from its molecular structure, which contains a balance of hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The pyridine ring, further substituted with a bromine atom, is inherently nonpolar and hydrophobic. The methoxy group (-OCH₃) also contributes some nonpolar character. These parts of the molecule prefer to interact with other nonpolar molecules rather than water.

  • Hydrophilic Character: The carboxylic acid group (-COOH) is the primary hydrophilic center. It can participate in hydrogen bonding with water molecules.[1][2]

However, in its neutral (protonated) form, the influence of the large hydrophobic portion of the molecule dominates, leading to poor solubility in water. The key to unlocking its solubility lies in manipulating the ionizable carboxylic acid group.

Section 2: Primary Troubleshooting Strategy: pH Adjustment

Q2: What is the most effective first step to increase the solubility of 2-Bromo-4-methoxynicotinic acid in water?

A2: The most direct and effective strategy is to increase the pH of the solution. 2-Bromo-4-methoxynicotinic acid is an acidic compound due to its carboxylic acid moiety. By raising the pH of the aqueous medium to a level above its acid dissociation constant (pKa), the carboxylic acid group (-COOH) will deprotonate to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).[3][4][5] This ionization dramatically increases the molecule's affinity for water.

Caption: Ionization of 2-Bromo-4-methoxynicotinic acid at varying pH.

Q3: What is a reliable, step-by-step protocol for solubilizing the compound using pH modification?

A3: This protocol outlines the preparation of a 10 mM stock solution. Adjustments can be made based on the desired final concentration.

Experimental Protocol: pH-Mediated Solubilization

  • Weigh the Compound: Accurately weigh the required amount of 2-Bromo-4-methoxynicotinic acid (Molecular Weight: 232.03 g/mol ) for your target concentration. For 10 mL of a 10 mM solution, you would need 2.32 mg.

  • Initial Suspension: Add the solid to a volumetric flask or conical tube containing approximately 80% of the final desired volume of high-purity water or your buffer of choice. The compound will likely not dissolve at this stage, forming a suspension.

  • Prepare Base Solution: Prepare a dilute stock solution of a strong base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Titrate to Dissolution: While stirring or vortexing the suspension, add the base solution dropwise. Monitor the suspension closely. As the pH increases, the solid will begin to dissolve.

  • Ensure Complete Dissolution: Continue adding the base until the solution becomes completely clear. For full deprotonation, the final pH should ideally be 1.5 to 2 units above the compound's pKa.[5] While the exact pKa is not readily published, it can be estimated to be in the range of 3-4, similar to other nicotinic acids.[6] Therefore, a final pH of ~7.0-8.0 should be sufficient.

  • Final Volume Adjustment: Once the solid is fully dissolved, add water or buffer to reach the final desired volume.

  • Verify Final pH: Use a calibrated pH meter to check the final pH of your stock solution and adjust if necessary. This is critical for reproducibility.

  • Sterile Filtration (Optional): If for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.

Section 3: Secondary Strategy: Co-Solvent Systems

Q4: My experiment is pH-sensitive and I cannot raise the pH. What is the next best approach?

A4: When pH modification is not an option, the use of co-solvents is the most common secondary strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8] This makes the aqueous environment more favorable for dissolving hydrophobic or poorly soluble compounds.

Q5: Which co-solvents are most effective and how do I screen them?

A5: The choice of co-solvent depends on the requirements of your downstream application, particularly regarding biocompatibility and potential interference.

Table 1: Common Co-solvents for Pre-clinical Research

Co-SolventProperties & Use CasesTypical Starting Concentration
DMSO (Dimethyl Sulfoxide)A powerful, aprotic solvent. Excellent solubilizing power but can have cellular effects and toxicity at higher concentrations.[9]1-10% (v/v)
Ethanol A widely used polar, protic solvent. Generally well-tolerated in many biological systems at low concentrations.[10]5-20% (v/v)
PEG 300/400 (Polyethylene Glycol)A non-toxic, water-soluble polymer. Often used in pharmaceutical formulations.[11]10-30% (v/v)
Propylene Glycol A viscous, low-toxicity solvent commonly used in drug formulations.[8]10-40% (v/v)

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: In separate tubes, prepare different aqueous solutions containing your selected co-solvents at various concentrations (e.g., 5%, 10%, 20% DMSO in water).

  • Add Compound: Add a pre-weighed amount of 2-Bromo-4-methoxynicotinic acid to each tube to achieve your target concentration.

  • Facilitate Dissolution: Vortex or sonicate the tubes for a set period (e.g., 15-30 minutes). Gentle heating may also be applied, but be cautious of potential compound degradation.[5]

  • Observe and Qualify: Visually inspect each tube for complete dissolution. If the compound dissolves in multiple conditions, you can determine the minimal co-solvent concentration required.

Section 4: Advanced & Combined Strategies

Q6: Can I combine pH adjustment and co-solvents for very high concentrations?

A6: Absolutely. Combining these methods is a powerful approach for difficult-to-dissolve compounds. By first preparing a solution with a minimal amount of co-solvent, you can often achieve complete dissolution with a less drastic pH change than would be required in a purely aqueous system. This can be critical for maintaining the stability of the compound or the integrity of a biological assay.

Combined_Strategy_Workflow Start Start with Dry Compound Suspend Suspend in Water Start->Suspend AdjustpH Strategy 1: Adjust pH with Base Suspend->AdjustpH Primary Path AddCosolvent Strategy 2: Add Co-solvent Suspend->AddCosolvent If pH is not an option Check1 Is it Soluble? AdjustpH->Check1 Success Stock Solution Prepared Check1->Success Yes Check1->AddCosolvent No Check2 Is it Soluble? AddCosolvent->Check2 Check2->Success Yes Combine Strategy 3: Combine Co-solvent & pH Adjustment Check2->Combine No Check3 Is it Soluble? Combine->Check3 Check3->Success Yes Reassess Re-evaluate Concentration / Consider Advanced Methods Check3->Reassess No

Caption: Systematic workflow for troubleshooting solubility.

Q7: What other advanced options exist for formulation development if solvents and pH are not viable?

A7: For drug development and other sensitive applications, two other powerful techniques are salt formation and complexation.

  • Pre-formed Salt Synthesis: Instead of forming the salt in situ in the solution, you can synthesize and isolate a solid salt form of the compound (e.g., 2-bromo-4-methoxynicotinate sodium). This new chemical entity will have its own, likely much higher, intrinsic aqueous solubility.[12][13] This involves reacting the acid with an equimolar amount of a suitable base (e.g., sodium hydroxide, tris(hydroxymethyl)aminomethane) in a solvent, followed by isolation of the salt product via evaporation or precipitation.[14]

  • Cyclodextrin Complexation: Cyclodextrins are donut-shaped molecules made of sugar units that can encapsulate the hydrophobic part of a drug molecule within their central cavity.[7] This complex effectively shields the nonpolar region from water, significantly increasing the apparent solubility of the compound. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[11]

Section 5: Frequently Asked Questions (FAQs)

  • Q: I added a base to my suspension, but it didn't dissolve completely, or a precipitate formed again after initial dissolution. What went wrong?

    • A: This could be due to several factors:

      • Insufficient Base: You may not have reached a pH sufficiently above the pKa. Try adding more base while monitoring the pH.

      • Common Ion Effect: If you are using a buffer that contains a counter-ion that can form a less soluble salt with your compound (e.g., a calcium-containing buffer), you might see precipitation.

      • pH Overshoot: In some rare cases, extreme pH values can cause instability or precipitation of other buffer components.

  • Q: Will the co-solvents I use affect my biological experiment?

    • A: Yes, this is a critical consideration. DMSO, for example, is known to have a wide range of biological effects and can be toxic to cells at concentrations typically above 0.5-1%.[9] Ethanol can also affect cell viability. It is crucial to run a vehicle control (your final buffer/co-solvent mixture without the compound) in all experiments to account for any effects of the formulation itself.

  • Q: Does temperature affect the solubility?

    • A: Yes, for most solids, solubility increases with temperature.[15] Gentle heating can help achieve dissolution, especially when preparing concentrated stock solutions. However, always ensure your compound is stable at elevated temperatures. Once dissolved, the compound should remain in solution upon cooling to room temperature, but it's important to verify this to avoid precipitation during storage.

References

  • Li, X., & Li, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Zimmerman, H. D., et al. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Bari, A. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Soder, A., & Busing, G. (1969). Salts of nicotinic acid. U.S. Patent 3,478,041.
  • Doc Brown's Chemistry. Solubility and pH of ethanoic acid. Available at: [Link]

  • Soti, K. A., et al. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tan, Z., et al. (2016). Effect of system pH on partition coefficient (K) of carboxylic acids for salting-out extraction system of ethanol/ammonium sulfate at 293.15 K. ResearchGate. Available at: [Link]

  • Verma, R., et al. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Frontiers in Chemistry. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

Sources

Optimization

minimizing side reactions in 2-Bromo-4-methoxynicotinic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to move beyond superficial troubleshooting. When working with highly functionalized building blocks like 2-Bromo-4-methoxynicotinic acid , researchers frequently encounter stalled reactions and unexpected byproducts.

To resolve these issues, we must dissect the causality behind the failures. This molecule presents a unique microenvironment: the C3-carboxylic acid is sterically heavily shielded by the di-ortho C2-bromo and C4-methoxy groups, while the electron-deficient pyridine ring makes the C2-position hyper-reactive yet prone to degradation.

Below is our comprehensive, self-validating troubleshooting guide designed to ensure high-fidelity C–C and C–N bond formations.

Part 1: Troubleshooting Suzuki-Miyaura Cross-Coupling (C2 Position)

Q1: Why am I observing significant protodehalogenation instead of my desired cross-coupled product? A1: Protodehalogenation (the replacement of the C2-bromide with a hydrogen atom) is a notorious side reaction for electron-deficient heteroaryl halides. Mechanistically, after the palladium catalyst undergoes oxidative addition into the C2–Br bond, the resulting arylpalladium(II) intermediate can undergo β-hydride elimination[1]. This hydride often originates from protic solvents (like ethanol), alkoxide bases, or even the alkyl backbone of the boronic ester itself[1]. The resulting arylpalladium(II) hydride reductively eliminates to yield the dehalogenated pyridine.

Causality-Driven Solution: To suppress this, you must accelerate the transmetalation step so it outcompetes the β-hydride elimination pathway. Switch to bulky, electron-rich pre-catalysts like XPhos Pd G2 , which favor rapid reductive elimination of the desired product[2]. Furthermore, eliminate protic sources by using strictly aprotic solvents (e.g., 1,4-dioxane) and non-nucleophilic, weaker bases like K₃PO₄ instead of alkoxides[2].

Q2: During the cross-coupling, my LC-MS shows a mass corresponding to the loss of the carboxylic acid group. How do I prevent decarboxylation? A2: 2-Bromo-4-methoxynicotinic acid is highly susceptible to protodecarboxylation. Because the C3-carboxylic acid is ortho to a halogen on an electron-deficient ring, the free carboxylate can coordinate directly to the transition metal at elevated temperatures, facilitating the extrusion of CO₂[3].

Causality-Driven Solution: Do not subject the free acid to cross-coupling conditions. The most robust approach is to mask the carboxylic acid as a methyl or tert-butyl ester prior to the Suzuki coupling. This eliminates the carboxylate's ability to direct metal insertion. Post-coupling, the ester can be cleanly saponified using aqueous LiOH[4].

G A Pd(0) Catalyst B Oxidative Addition (Ar-Pd-Br) A->B C Transmetalation B->C Boronic Acid E β-Hydride Elimination (from solvent/base) B->E Protic Solvent D Reductive Elimination (Cross-Coupled Product) C->D Fast (XPhos) F Reductive Elimination (Protodehalogenation) E->F Ar-Pd-H

Caption: Mechanistic divergence in Suzuki coupling: Cross-coupling vs. Protodehalogenation pathways.

Part 2: Troubleshooting Amide Coupling (C3 Position)

Q3: My amide coupling is stalling at <20% conversion, yielding mostly unreacted starting material. What is the cause? A3: The root cause is extreme steric hindrance. The C3-carboxylic acid is flanked by a bulky C2-bromo group and a C4-methoxy group (di-ortho substitution). Standard coupling reagents like EDC/HOBt often fail because the resulting active ester is too sterically shielded for the incoming amine nucleophile to attack effectively.

Causality-Driven Solution: Employ highly reactive uronium-based coupling reagents like HATU . HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates the aminolysis step. Alternatively, utilizing micelle-forming surfactants (e.g., TPGS-750-M) in aqueous media has been shown to promote highly efficient amide couplings of sterically hindered nicotinic acids by concentrating the reactants within the hydrophobic core of the micelle, overcoming standard kinetic barriers[5].

G Start Amide Coupling of 2-Bromo-4-methoxynicotinic acid Check1 Is conversion < 20%? Start->Check1 Path1 Steric Hindrance at C3 Check1->Path1 Yes Check2 Is Nicotinamide byproduct forming? Check1->Check2 No Sol1 Use HATU + DIPEA or Micellar Catalysis Path1->Sol1 Path2 Hydrolysis of Active Ester Check2->Path2 Yes Sol2 Ensure strictly anhydrous conditions Path2->Sol2

Caption: Troubleshooting workflow for resolving common amide coupling failures.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative impact of optimizing reaction parameters to bypass the specific side reactions associated with 2-Bromo-4-methoxynicotinic acid.

Reaction TypeReagent / Catalyst SystemSolvent & TempMajor Side ReactionSide Product YieldDesired Product Yield
Suzuki (Unoptimized) Pd(PPh₃)₄, NaOEtEtOH, 80°CProtodehalogenation~60%< 25%
Suzuki (Optimized) XPhos Pd G2, K₃PO₄1,4-Dioxane, 60°CNone< 5%> 85%
Amide (Unoptimized) EDC/HOBt, DIPEADCM, 25°CUnreactive Active Ester~70% (Recovery)< 15%
Amide (Optimized) HATU, DIPEADMF, 25°CNone< 5%> 90%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system containing analytical checkpoints.

Protocol A: Decarboxylation-Free Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C2 position without losing the C3-carboxylic acid.

  • Esterification (Protection): Dissolve 2-Bromo-4-methoxynicotinic acid (1.0 eq) in anhydrous MeOH. Add catalytic H₂SO₄ and reflux for 12 h.

    • Validation Checkpoint: Analyze via LC-MS. The reaction is validated when the starting material is consumed and the [M+H]⁺ peak corresponds to the methyl ester (m/z ~246.0).

  • Cross-Coupling: In a rigorously degassed vial, combine the esterified substrate (1.0 eq), aryl boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and XPhos Pd G2 (0.02 eq). Suspend in anhydrous 1,4-dioxane. Heat to 60°C for 4 hours.

    • Validation Checkpoint: GC-MS or LC-MS must show <5% of the protodehalogenated byproduct.

  • Saponification: Cool the mixture to 55°C. Add aqueous LiOH (3.5 M, 3.0 eq) and stir for 16 h to unmask the carboxylic acid[4]. Acidify with 1M HCl to precipitate the final product.

Protocol B: Sterically Hindered Amide Coupling

Objective: Form an amide bond at the highly hindered C3 position.

  • Activation: Dissolve the cross-coupled nicotinic acid derivative (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: A distinct color change (often to yellow/orange) indicates the formation of the 7-azabenzotriazole active ester.

  • Amination: Add the desired amine (1.2 eq) dropwise. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Quench a 10 µL aliquot in water/MeCN. LC-MS should confirm the complete disappearance of the active ester mass and the appearance of the desired amide mass.

References

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Medium URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters National Institutes of Health (PMC) URL: [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds RSC Publishing URL:[Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-4-methoxynicotinic Acid Recrystallization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) [1]. Purifying halogenated nicotinic acid derivatives presents unique crystallographic challenges due to their strong intermol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6) [1]. Purifying halogenated nicotinic acid derivatives presents unique crystallographic challenges due to their strong intermolecular hydrogen-bonding networks and the frequent presence of regioisomer impurities.

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, >99% purity recrystallization.

Recrystallization Workflow & Logic

The following decision tree illustrates the thermodynamic and kinetic pathways for successful recrystallization, highlighting critical intervention points for common failures like "oiling out."

G Start Crude 2-Bromo-4-methoxynicotinic acid SolventEval Evaluate Solvent System (H-bond acidity/basicity) Start->SolventEval MethanolWater Methanol/Water (Anti-solvent) Best for Isomer Separation SolventEval->MethanolWater EthylAcetate Ethyl Acetate / Hexane Best for Non-polar Impurities SolventEval->EthylAcetate Dissolution Heat to near boiling (Ensure T_dissolve < T_melt) MethanolWater->Dissolution EthylAcetate->Dissolution HotFiltration Hot Filtration (Remove insoluble particulates) Dissolution->HotFiltration Cooling Controlled Cooling (0.5 °C/min to 4 °C) HotFiltration->Cooling OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Cooling->OilingOut If cooling too fast Crystallization Nucleation & Crystal Growth Cooling->Crystallization FixOiling Fix: Add primary solvent or seed crystals at cloud point OilingOut->FixOiling FixOiling->Crystallization PureProduct Pure Crystals (>99%) Filter & Vacuum Dry Crystallization->PureProduct

Fig 1: Recrystallization workflow and troubleshooting logic for halogenated nicotinic acids.

Solvent Selection Data

The solubility of halogenated nicotinic acids is dictated by hydrogen bond acidity (α) and basicity (β) rather than simple dielectric polarity [2]. The table below summarizes the extrapolated solubility parameters to guide your solvent selection.

Solvent SystemRelative SolubilityH-Bonding CharacteristicPrimary Utility in Workflow
NMP / DMF Very HighStrong H-bond basicity (β)Initial dissolution of highly impure crude; poor recovery upon cooling.
Ethyl Acetate HighModerate dipolarity (π*)Good primary solvent; requires a non-polar antisolvent (e.g., hexane).
Methanol ModerateProtic, H-bond acidity (α)Excellent for separating regioisomers via controlled cooling gradients.
Water Very LowStrong H-bond networkIdeal antisolvent to pair with Methanol or Ethanol to force nucleation.
Cyclohexane Very LowNon-polarAntisolvent for Ethyl Acetate systems; prone to causing oiling out.

Step-by-Step Methodology: Methanol/Water Anti-Solvent Protocol

Scientific Rationale: This protocol utilizes methanol's protic nature to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid and methoxy groups. Water acts as an anti-solvent to precisely control the supersaturation boundary and force nucleation.

Self-Validating Protocol:

  • Initial Dissolution: Suspend 1.0 g of crude 2-Bromo-4-methoxynicotinic acid in 5.0 mL of methanol in a round-bottom flask. Heat to 60 °C under constant stirring and reflux.

  • Saturation Check (Self-Validation): Observe the solution after 10 minutes at 60 °C.

    • Validation: If the solution remains turbid, it indicates incomplete solvation or the presence of insoluble inorganic salts. Add methanol in 0.5 mL increments until complete clarity is achieved. If clarity is not achieved after reaching 10 mL total volume, perform a hot gravity filtration to remove insoluble impurities.

  • Anti-Solvent Addition: Dropwise, add deionized water (pre-heated to 60 °C) until the solution reaches the "cloud point" (the first sign of persistent opalescence). Immediately add exactly 0.2 mL of methanol to regain a clear solution.

    • Causality: This establishes the exact thermodynamic boundary of supersaturation, ensuring the system is primed for nucleation upon cooling.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool ambiently to room temperature (approx. 20–25 °C) at a rate of ~0.5 °C/min. Do not agitate.

    • Causality: Slow, undisturbed cooling favors the growth of a stable, highly ordered crystal lattice, which structurally excludes regioisomer impurities.

  • Maturation and Harvesting: Once primary crystals have formed, transfer the flask to an ice bath (0–4 °C) for 2 hours to depress solubility and maximize yield. Filter via a Büchner funnel, wash the filter cake with 2 mL of ice-cold 10% methanol/water, and dry under vacuum at 45 °C to a constant weight.

Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" (form a separate liquid phase) instead of crystallizing, and how do I prevent it? A1: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation limit is breached at a temperature above the melting point of the solute-solvent aggregate. For 2-Bromo-4-methoxynicotinic acid, strong intermolecular hydrogen bonding between the carboxylic acid (-COOH) and the pyridine nitrogen can cause the molecules to form metastable, amorphous liquid aggregates rather than ordered solid crystals. Troubleshooting: If you observe oiling out, reheat the mixture until it forms a single clear phase. Add 10–15% more of the primary solvent (methanol) to lower the saturation temperature below the oiling point. Alternatively, introduce a microscopic seed crystal exactly at the cloud point to bypass the high activation energy of primary nucleation and force solid-liquid separation.

Q2: My crude batch contains regioisomers (e.g., 6-bromo-4-methoxynicotinic acid). Which solvent system provides the best thermodynamic separation? A2: Causality: Regioisomers of substituted nicotinic acids possess distinct crystal lattice energies due to differing steric hindrance around the pyridine nitrogen and carboxylic acid. According to established industrial purification methods for halonicotinic acids [3], a methanol-water mixture is highly effective. The 2-bromo isomer has a steeper solubility-temperature gradient in methanol than the 6-bromo isomer. By carefully controlling the anti-solvent ratio and cooling rate (Step 4 of the protocol), the 2-bromo product crystallizes preferentially while the 6-bromo impurity remains solvated in the mother liquor.

Q3: How do the hydrogen bond acidity (α) and basicity (β) of the solvent dictate my recovery yield? A3: Causality: 2-Bromo-4-methoxynicotinic acid acts as both a hydrogen bond donor (via the carboxylic acid) and an acceptor (via the pyridine nitrogen and methoxy oxygen). Solvents with high H-bond basicity (β), such as N-Methyl-2-pyrrolidone (NMP) or DMF, strongly solvate the carboxylic acid proton [2]. While this results in massive solubility (ideal for initial dissolution), it leads to poor recovery yields upon cooling because the solute-solvent bonds are too strong to be broken by simply lowering the temperature. Protic solvents like methanol (high H-bond acidity, α) offer a balanced solubility profile, ensuring both high purity and >80% recovery.

References

  • Title: Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Process for the production of pure white 2-chloronicotinic acid (US Patent 4144238A)
Optimization

Technical Support Center: Preventing Decarboxylation of 2-Bromo-4-methoxynicotinic Acid

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is designed for researchers and application scientists encountering thermal instability and unintended decarboxylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is designed for researchers and application scientists encountering thermal instability and unintended decarboxylation when working with 2-Bromo-4-methoxynicotinic acid (2-bromo-4-methoxypyridine-3-carboxylic acid).

Below, you will find mechanistic insights, diagnostic FAQs, and field-validated protocols to stabilize this highly reactive scaffold during elevated-temperature workflows.

Part 1: Mechanistic Insights & Causality

Why does 2-Bromo-4-methoxynicotinic acid decarboxylate so easily?

Nicotinic acids (pyridine-3-carboxylic acids) are generally susceptible to thermal decarboxylation, but the substitution pattern on your specific scaffold creates a "perfect storm" for carbon dioxide loss.

The decarboxylation of pyridinecarboxylic acids proceeds primarily through a zwitterionic intermediate (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated) [1].

  • The 2-Bromo Effect: Halogens at the 2-position exert a strong electron-withdrawing inductive effect. This stabilizes the developing negative charge (ylide/carbanion) at the 3-position as the C-C bond breaks [2]. Furthermore, steric hindrance from the bulky ortho-bromo group forces the carboxylate group out of coplanarity with the pyridine ring, reducing the C-C bond order and lowering the activation energy for cleavage [1].

  • The 4-Methoxy Effect: While electron-donating via resonance, its inductive withdrawal at the meta-position to the breaking bond can further polarize the system.

  • The Isoelectric Trap: Decarboxylation rates peak at the molecule's isoelectric point (pH ~1 to 3), where the concentration of the highly reactive zwitterion is maximized [3].

Mechanism A 2-Bromo-4-methoxynicotinic Acid (Neutral Species) B Zwitterion Intermediate (N-protonated, COO-) A->B Isoelectric pH (Heat) E Carboxylate Anion (High pH - Stable) A->E Add Base (pH > pKa2) C Ylide / Carbanion + CO2 B->C C-C Bond Cleavage (Rate Limiting) D 2-Bromo-4-methoxypyridine (Decarboxylated Product) C->D Rapid Protonation E->D Very Slow Decarboxylation

Mechanistic pathways of decarboxylation vs. base-mediated stabilization.

Part 2: Troubleshooting FAQs

Q1: I am running a Suzuki coupling at 90 °C, and my LC-MS shows a mass corresponding to [M-44]. How do I stop this? A: The[M-44] peak confirms the loss of CO₂. In cross-coupling reactions, the base used (e.g., Na₂CO₃, K₃PO₄) is often insufficient to fully deprotonate the pyridine nitrogen in the local microenvironment, or the solvent is stabilizing the zwitterion. Fix: Pre-form the potassium or sodium carboxylate salt of your starting material before heating. The pure anion decarboxylates at a fraction of the rate of the zwitterion [3]. Switch to a polar aprotic solvent (e.g., 1,4-Dioxane or Toluene) instead of protic solvents (EtOH/H₂O) which hydrogen-bond and stabilize the transition state.

Q2: Does the choice of solvent matter if I keep the temperature below 80 °C? A: Yes. Water and ethylene glycol act as hydrogen-bonded bridges between the carboxylate oxygen and the aromatic nitrogen, facilitating the proton transfer required for the ylide intermediate [1].

Quantitative Data: Factors Influencing Decarboxylation

The following table summarizes the relative stability of pyridinecarboxylic acids based on kinetic studies [1, 3].

Condition / SpeciesRelative Decarboxylation RateMechanistic Reason
Zwitterion (Isoelectric pH) Highest (100x) N-protonation acts as a powerful electron sink, driving C-C cleavage.
Neutral Acid (Organic Solvent) Moderate (10x)Lack of stabilizing solvent network increases activation energy.
Carboxylate Anion (High pH) Lowest (1x) Unprotonated nitrogen cannot stabilize the developing carbanion.
Protic Solvents (H₂O, MeOH) AcceleratedHydrogen bonding stabilizes the ylide transition state.
Aprotic Solvents (DMF, THF) DeceleratedInability to mediate proton transfer to the pyridine nitrogen.

Part 3: Field-Validated Experimental Protocols

If your synthetic route requires heating 2-Bromo-4-methoxynicotinic acid, you must dictate the electronic state of the molecule. Choose Protocol A if you can protect the acid, or Protocol B if the free acid is required for the transformation.

Protocol A: Traceless Protection via Mild Esterification (Recommended)

Converting the carboxylic acid to a methyl ester completely eliminates the possibility of zwitterion formation, rendering the scaffold thermally stable up to 150 °C.

Reagents:

  • 2-Bromo-4-methoxynicotinic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Iodomethane (MeI, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend 2-Bromo-4-methoxynicotinic acid in anhydrous DMF (0.2 M concentration) in a round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to pre-form the carboxylate salt. Note: Do not heat during this step.

  • Alkylation: Dropwise add Iodomethane (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench with cold water, extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Downstream: Proceed with your high-temperature reaction (e.g., cross-coupling). Saponify the ester back to the acid later using LiOH in THF/H₂O at room temperature.

Protocol B: pH-Controlled High-Temperature Reaction (Free Acid Retained)

If esterification adds unnecessary steps to your workflow, you must force the molecule into its anionic state to prevent decarboxylation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the acid in a minimal amount of methanol. Add exactly 1.05 equivalents of standardized aqueous KOH.

  • Lyophilization: Evaporate the solvent under reduced pressure and lyophilize the residue to obtain the dry potassium 2-bromo-4-methoxynicotinate salt.

  • Solvent Selection: For the subsequent heating step, strictly use anhydrous, non-protic solvents (e.g., Toluene, 1,4-Dioxane, or DMSO). Avoid water or alcohols.

  • Execution: Conduct your thermal reaction (e.g., metal-catalyzed coupling). The unprotonated pyridine nitrogen and the anionic carboxylate will resist decarboxylation up to ~110 °C.

Part 4: Decision Matrix Workflow

Use this logical flowchart to determine the best stabilization strategy for your specific synthetic step.

Workflow Start Heating 2-Bromo-4-methoxynicotinic Acid above 60°C? Q1 Is the free carboxylic acid required for this specific step? Start->Q1 Protect Protocol A: Esterification (Convert to Methyl/Benzyl Ester) Q1->Protect No Q2 Can the reaction tolerate strongly basic conditions? Q1->Q2 Yes Base Protocol B: Pre-form K+ Salt (Maintain pH > 10) Q2->Base Yes Solvent Use strictly Aprotic Solvents (e.g., Dioxane, Toluene) Keep T < 80°C Q2->Solvent No

Decision tree for selecting a decarboxylation prevention strategy.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.[Link]

  • Stack Exchange Chemistry Community. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.[Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-4-methoxynicotinic Acid Reactions

Welcome to the Technical Support Center for reactions involving 2-bromo-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cata...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactions involving 2-bromo-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The unique combination of a bromine atom, an electron-donating methoxy group, and a potentially coordinating carboxylic acid on a pyridine ring presents specific challenges and opportunities in cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve successful and reproducible results in your synthetic endeavors.

Introduction: The Challenge and Potential of 2-Bromo-4-methoxynicotinic Acid

2-Bromo-4-methoxynicotinic acid is a valuable starting material in medicinal chemistry and materials science, offering a scaffold for the synthesis of highly functionalized pyridine derivatives. The bromine at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

However, the inherent properties of this molecule can lead to common pitfalls in these transformations. The electron-rich nature of the pyridine ring, due to the methoxy group, can make the initial oxidative addition step of the catalytic cycle challenging.[1] More significantly, the presence of the carboxylic acid group introduces a layer of complexity. It can act as a coordinating ligand to the palladium center, potentially leading to catalyst inhibition.[2] Furthermore, under certain conditions, decarboxylation can occur as an undesirable side reaction or even become the primary reaction pathway.[3]

This guide will provide a structured approach to overcoming these challenges through careful selection of catalysts, ligands, bases, and reaction conditions.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 2-Bromo-4-methoxynicotinic acid in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or not proceeding at all. What are the likely causes and how can I fix it?

Answer:

A sluggish or failed Suzuki-Miyaura coupling with 2-bromo-4-methoxynicotinic acid can stem from several factors, primarily related to catalyst inhibition and the electronic nature of the substrate.

Potential Causes and Solutions:

  • Catalyst Inhibition by the Carboxylic Acid: The carboxylate group can coordinate to the palladium catalyst, forming an inactive or less active species.[2]

    • Solution 1: In-situ Protection/Activation: Convert the carboxylic acid to a more inert functional group in situ. One effective strategy is the use of pivalic anhydride to form a mixed anhydride, which is less likely to inhibit the catalyst.[4]

    • Solution 2: Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.

  • Slow Oxidative Addition: The electron-donating methoxy group makes the C-Br bond less electrophilic, slowing down the rate-determining oxidative addition step.[1]

    • Solution: Utilize a catalyst system known to be effective for electron-rich aryl bromides. Palladium(II) acetate (Pd(OAc)₂) combined with a bulky phosphine ligand is often a good starting point.[1]

  • Inappropriate Base Selection: The choice of base is critical when a free carboxylic acid is present.

    • Solution: A common strategy is to use a base that will deprotonate the carboxylic acid to form a soluble salt. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] The use of aqueous base solutions can sometimes be beneficial.[7]

Experimental Protocol: Suzuki-Miyaura Coupling with In-situ Activation

  • To a dry Schlenk flask, add 2-bromo-4-methoxynicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Add pivalic anhydride (1.5 equiv.) to the mixture.

  • Add the base (e.g., K₂CO₃, 3.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

Question 2: I am observing significant amounts of decarboxylation of my starting material. How can I prevent this?

Answer:

Decarboxylation of nicotinic acid derivatives can be promoted by heat and certain transition metals, particularly copper.[3][8]

Potential Causes and Solutions:

  • High Reaction Temperatures: Elevated temperatures can induce thermal decarboxylation.

    • Solution: Attempt the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time.

  • Copper Co-catalyst: In reactions like the Sonogashira coupling, the copper(I) co-catalyst can facilitate decarboxylation.

    • Solution: Employ a "copper-free" Sonogashira protocol. These methods typically use a more active palladium catalyst with a suitable ligand (e.g., a bulky phosphine) and an amine base.[9]

  • Reaction Conditions Favoring Decarboxylative Coupling: In some cases, the reaction conditions may inadvertently favor a decarboxylative cross-coupling pathway.[10]

    • Solution: Carefully screen bases and solvents. The choice of base can significantly influence the reaction outcome.

Question 3: My Sonogashira coupling is giving low yields and I see homocoupling of the alkyne (Glaser coupling). What should I do?

Answer:

Low yields and Glaser coupling are common issues in Sonogashira reactions. The presence of the carboxylic acid adds another layer of complexity.

Potential Causes and Solutions:

  • Catalyst Inhibition: As with the Suzuki coupling, the carboxylic acid can inhibit the palladium catalyst.

    • Solution: Consider using a copper-free protocol to avoid potential complications with a bimetallic system.[9]

  • Glaser Homocoupling: This side reaction is promoted by the copper(I) catalyst in the presence of oxygen.

    • Solution 1: Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.

    • Solution 2: Copper-Free Conditions: As mentioned above, switching to a copper-free protocol is the most effective way to eliminate Glaser coupling.[9]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask, add 2-bromo-4-methoxynicotinic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed solvent (e.g., DMF).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for reactions with 2-bromo-4-methoxynicotinic acid?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific reaction. However, for Suzuki-Miyaura couplings, a good starting point is often a combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][5] For Sonogashira couplings, Pd(PPh₃)₄ is a classic choice, but more modern catalysts with bulky phosphine ligands can offer improved performance, especially in copper-free systems.[9]

Q2: How does the methoxy group at the 4-position affect the reactivity?

A2: The methoxy group is electron-donating, which increases the electron density on the pyridine ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[1] This is why more active catalyst systems, often employing bulky, electron-rich ligands, are generally required for this type of substrate.

Q3: Can I use an ester of 2-bromo-4-methoxynicotinic acid instead of the free acid?

A3: Yes, using the corresponding methyl or ethyl ester can be a very effective strategy to circumvent the issues associated with the free carboxylic acid. The ester is less likely to coordinate to the palladium catalyst and is not acidic, which can simplify the choice of base.[11] The ester can then be hydrolyzed to the carboxylic acid in a subsequent step if required.

Q4: What are the most common side reactions to look out for?

A4: Besides decarboxylation and Glaser coupling, other common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the bromo-nicotinic acid can occur.[12]

  • Dehalogenation: The bromine atom can be replaced by a hydrogen atom.[12]

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are highly recommended.

Data and Workflow Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃ (3 equiv.)1,4-Dioxane/H₂O (4:1)80-100
Sonogashira (Copper-Free) Pd(PPh₃)₄ (5 mol%)NoneCs₂CO₃ (2 equiv.)DMF25-60
Buchwald-Hartwig Amination Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)K₃PO₄ (2 equiv.)Toluene100-110

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution1 Use fresh catalyst Check_Catalyst->Solution1 No Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Solution2 Switch to bulky, electron-rich ligand Check_Ligand->Solution2 No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Solution3 Screen different bases (e.g., K2CO3, Cs2CO3) Check_Base->Solution3 No Solution4 Optimize temperature (start lower if decarboxylation is an issue) Check_Temp->Solution4 No

Caption: A decision-making guide for troubleshooting low reaction yields.

References

  • Kadiyala, V. et al. (2023). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)
  • Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry, 2002(19), 3254-3267.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. (2025).
  • A General and Efficient Method for the Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-4-methoxynicotinic Acid Conversions

Welcome to the Technical Support Center. 2-Bromo-4-methoxynicotinic acid is a highly valuable bifunctional scaffold in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Bromo-4-methoxynicotinic acid is a highly valuable bifunctional scaffold in drug development. However, researchers frequently encounter low conversion rates when utilizing this molecule due to two competing physiochemical properties: severe steric hindrance at the C3-carboxylic acid and electronic deactivation at the C2-bromide.

This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Section 1: Overcoming Steric Hindrance in Amide Coupling

Q: Why is my amide coupling with 2-Bromo-4-methoxynicotinic acid stalling at <20% conversion using standard EDC/HOBt or HATU conditions?

A: The primary culprit is severe di-ortho steric hindrance[1]. The C3-carboxylic acid is flanked by a bulky bromine atom at the C2 position and a methoxy group at the C4 position. This spatial congestion physically obstructs the approach of bulky activated ester intermediates (such as those formed by EDC or standard uronium salts) and the incoming amine nucleophile[1]. Furthermore, the electron-deficient nature of the pyridine ring can lead to the rapid degradation or hydrolysis of the activated intermediate before the amine has a chance to attack.

Q: What is the most reliable method for amidating this substrate?

A: Transition from standard activated esters to in situ acyl fluoride generation[2]. Reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) or DAST convert the carboxylic acid into an acyl fluoride. Acyl fluorides behave like highly activated esters but possess a significantly smaller steric profile, allowing them to overcome the high activation energy barrier of sterically demanding transition states without degrading[2].

Data Presentation: Amide Coupling Reagents
Reagent ClassExampleSteric ToleranceMechanistic Drawback / Limitation
Carbodiimides EDC/HOBtLowBulky intermediate blocks amine approach; high risk of hydrolysis.
Uronium Salts HATUModerateBetter leaving group (HOAt), but intermediate remains sterically demanding.
Phosphonium Salts PyAOPHighAvoids guanidinium byproduct formation; excellent for hindered amines.
Acyl Fluoride Generators TCFH / DASTVery HighGenerates the smallest possible activated electrophile; highly stable.
Protocol 1: Synthesis of Sterically Hindered Amides via In Situ Acyl Fluoride Activation

Self-Validating System: This protocol allows for visual and analytical confirmation of the activated intermediate prior to the addition of the precious amine.

  • Activation: To a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 2-Bromo-4-methoxynicotinic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add TCFH (1.2 equiv) and N-methylimidazole (NMI) (2.5 equiv).

  • Intermediate Validation: Stir at room temperature for 1 hour. Validation Step: Monitor the reaction by TLC or ¹⁹F NMR. You must observe the complete consumption of the highly polar starting acid and the formation of the less polar, highly stable acyl fluoride intermediate.

  • Coupling: Once the acyl fluoride is confirmed, add the desired amine (1.2–1.5 equiv) dropwise. If the amine is an HCl salt, supplement with an additional 1.5 equiv of DIPEA.

  • Completion: Stir for 4–12 hours at room temperature (or heat to 40 °C for exceptionally hindered secondary amines) until LC-MS indicates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

AmideTroubleshooting Start Amide Coupling <20% Conversion Check Identify Causality Start->Check Steric Di-ortho Steric Hindrance (C2-Br, C4-OMe) Check->Steric Electronic Activated Ester Degradation Check->Electronic Action1 Use TCFH / NMI (Acyl Fluoride) Steric->Action1 Action2 Use PyAOP / DIPEA (Phosphonium) Electronic->Action2 Success High Yield Amide Action1->Success Action2->Success

Workflow for diagnosing and resolving hindered amide coupling failures.

Section 2: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura cross-coupling at the 2-bromo position, but I mostly recover starting material or observe significant protodebromination. How do I fix this?

A: 2-Bromopyridines are notoriously challenging substrates[3]. While the pyridine nitrogen generally activates the 2-position for palladium insertion, the C4-methoxy group on your substrate is strongly electron-donating via resonance. This pushes electron density into the C2 position, making the C-Br bond less electrophilic and significantly slowing down the oxidative addition of the Palladium(0) catalyst.

If oxidative addition is slow, the unreacted catalyst may aggregate and precipitate as inactive "Pd black." Furthermore, if transmetalation is inefficient, the long-lived Pd-aryl intermediate can undergo hydrodehalogenation (protodebromination)—a side reaction where the palladium-aryl intermediate reacts with a hydride source (often from the solvent or an alkoxide base) instead of the boronic acid[3].

Q: How do I optimize the catalytic cycle to favor the cross-coupling product?

A: You must independently accelerate both oxidative addition and transmetalation. To accelerate oxidative addition into the electron-rich C2-Br bond, utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos[4]. To accelerate transmetalation and prevent protodebromination, avoid strong bases (e.g., NaOtBu) and instead use a milder, finely ground inorganic base like K₃PO₄. Crucially, adding a small amount of water to the solvent system is required to activate the boronic acid into the reactive boronate species[5].

Data Presentation: Suzuki Coupling Optimization
ParameterSuboptimal ChoiceOptimized ChoiceMechanistic Rationale
Catalyst/Ligand Pd(PPh₃)₄XPhos Pd G2XPhos is electron-rich (accelerates oxidative addition) and bulky (promotes reductive elimination)[4].
Base NaOtBuK₃PO₄ (finely ground)Strong alkoxide bases can act as hydride donors, promoting protodebromination[3].
Solvent Anhydrous Toluene1,4-Dioxane / H₂O (4:1)Water is essential to form the reactive boronate complex, accelerating transmetalation[5].
Protocol 2: Optimized Suzuki-Miyaura Coupling with XPhos Pd G2

Self-Validating System: The use of a Buchwald G2 precatalyst ensures an exact 1:1 Pd:Ligand ratio. The successful generation of the active L₁Pd(0) species is visually indicated by a rapid color change from yellow/brown to a homogeneous clear/reddish solution, avoiding early black precipitation.

  • Setup: To a flame-dried Schlenk flask, add the 2-Bromo-4-methoxynicotinic acid derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2–5 mol%). Note: Do not use Pd(PPh₃)₄, as it struggles with electron-rich bromides at standard temperatures.

  • Degassing: Seal the vessel, evacuate, and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent: Add thoroughly degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M overall concentration) via syringe.

  • Reaction: Heat the mixture to 80–90 °C in an oil bath with vigorous stirring for 2–4 hours. Validation Step: Monitor by LC-MS. If protodebromination (M-79) is observed, reduce the temperature to 70 °C and verify the water content.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via column chromatography.

SuzukiTroubleshooting Start Suzuki Coupling Fails Analyze LC-MS Analysis Start->Analyze Unreacted Unreacted SM (Slow Oxidative Addition) Analyze->Unreacted Debromination Protodebromination (Slow Transmetalation) Analyze->Debromination Ligand Switch to XPhos Pd G2 (Accelerates OA) Unreacted->Ligand Base Use K3PO4 + H2O (Accelerates TM) Debromination->Base Success Target Biaryl Ligand->Success Base->Success

Logical troubleshooting pathway for diagnosing failed Suzuki-Miyaura cross-couplings.

References
  • RSC Organic & Biomolecular Chemistry. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Royal Society of Chemistry.[Link]

  • PubMed / NIH. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." Molecular Diversity.[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation for 2-Bromo-4-methoxynicotinic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage transition metal clearance in highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage transition metal clearance in highly functionalized heterocycles. 2-Bromo-4-methoxynicotinic acid presents a "perfect storm" for palladium retention.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you reduce palladium residues to meet stringent regulatory limits[1].

Part 1: Mechanistic Insights (The "Why")

To successfully clear palladium, you must understand why it resists removal. 2-Bromo-4-methoxynicotinic acid contains three distinct coordinating functional groups:

  • Pyridine Nitrogen (N1): An electron-rich, hard/borderline ligand. The electron-donating methoxy group at C4 increases the basicity of the pyridine ring, strengthening the Pd-N coordinate bond.

  • Carboxylic Acid (C3): Capable of forming strong ionic/coordinate bonds with Pd(II), often leading to polymeric networks where the metal bridges the N1 of one molecule and the carboxylate of another.

  • Bromine (C2): Susceptible to oxidative addition by residual Pd(0), which can lead to unwanted debromination during high-temperature scavenging.

The Causality of Scavenging: According to Pearson's Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid. The pyridine-carboxylate motif forms a thermodynamically stable trap. To break this trap, we cannot rely on standard amine-based scavengers (hard ligands). We must introduce a competing soft ligand —such as a sulfur-based resin (TMT, Thiol) or aqueous bisulfite—to drive the equilibrium toward a water-soluble or resin-bound palladium complex[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why are standard silica-based amine scavengers failing to reduce Pd below 500 ppm? A: Amine scavengers rely on hard-hard interactions. Because Pd(II) is a soft acid, the electron-rich pyridine ring of your product easily outcompetes the aliphatic amines on the silica. You must switch to soft-ligand scavengers (e.g., Macroporous Trimercaptotriazine [MP-TMT] or Thiourea-functionalized silica) which have a much higher affinity for soft Pd(II) ions[3].

Q2: During liquid-liquid extraction for Pd removal, my 2-Bromo-4-methoxynicotinic acid is partitioning into the aqueous waste. How do I prevent product loss? A: The pKa of the C3-carboxylic acid is approximately 3.5. If your aqueous wash is too basic (pH > 5.0), the acid deprotonates, becomes highly water-soluble, and washes away with the metal waste. You must strictly maintain the aqueous wash pH between 3.5 and 4.0, or utilize a highly lipophilic organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) to retain the un-ionized product[4].

Q3: I am observing a new impurity forming during high-temperature scavenging. What is it, and how do I stop it? A: You are likely observing the hydrodebrominated byproduct (4-methoxynicotinic acid). Residual Pd(0) in your mixture can undergo oxidative addition into the activated C2-Br bond if heated. To mitigate this, ensure your scavenging is performed below 40°C, or add a mild oxidant to ensure all palladium is in the less reactive Pd(II) state before applying heat.

Q4: How do I know if my process is compliant with regulatory standards? A: The ICH Q3D guidelines dictate the Permitted Daily Exposure (PDE) for elemental impurities. For an oral drug with a 10g daily dose, your palladium limit is strictly 10 ppm. For parenteral drugs, it drops to 1 ppm[1]. You must use ICP-MS to validate your final isolated material.

Part 3: Validated Remediation Protocols

Every protocol below is designed as a self-validating system to ensure product integrity while maximizing metal clearance.

Protocol A: Aqueous Sodium Bisulfite Extraction (Scalable Bulk Clearance)

This method leverages the formation of a highly soluble sodium palladium tetrasulfite complex to pull Pd into the aqueous phase[4].

  • Solubilization: Dissolve 1.0 eq of crude 2-Bromo-4-methoxynicotinic acid in 10 volumes of 2-MeTHF.

    • Self-Validation: Ensure complete dissolution; suspended solids will physically trap palladium agglomerates.

  • Scavenger Addition: Add 5 volumes of 25% w/w aqueous sodium bisulfite (NaHSO3) solution.

  • pH Adjustment (Critical Step): Measure the pH of the aqueous phase. Adjust to exactly 3.5 – 4.0 using 1M NaOH or 1M HCl.

    • Causality: At pH ~4, the bisulfite effectively forms the

      
       complex without ionizing the C3-carboxylic acid of your product.
      
  • Thermal Digestion: Heat the biphasic mixture to 60°C for 2 hours under vigorous agitation (≥ 500 rpm).

    • Causality: Kinetic energy is required to break the highly stable Pd-N polymeric networks.

  • Phase Separation: Cool the reactor to 30°C. Stop agitation and allow phases to settle for 30 minutes. Separate and discard the lower, deep-colored aqueous layer.

  • Validation: Sample the organic layer for a rapid ICP-MS assay to confirm Pd levels have dropped below 50 ppm before proceeding to endgame scavenging.

Protocol B: MP-TMT Solid-Supported Scavenging (Endgame Purification)

This method is used to polish the remaining trace palladium down to ICH Q3D compliant levels[2].

  • Resin Addition: To the 2-MeTHF organic layer from Protocol A, add 0.20 wt% (relative to theoretical API mass) of Macroporous Trimercaptotriazine (MP-TMT) resin.

  • Incubation: Stir the suspension at 35°C for 12 to 18 hours.

    • Causality: Solid-supported scavenging is diffusion-limited. The soft sulfur atoms in the triazine ring irreversibly bind any remaining Pd(II) or Pd(0) over time[3].

  • Filtration: Filter the mixture through a 1-inch pad of Celite 545 to remove the Pd-bound resin. Wash the filter cake with 2 volumes of fresh 2-MeTHF.

  • Crystallization: Concentrate the filtrate in vacuo and crystallize the product from Ethyl Acetate/Heptane. This final thermodynamic purification step ensures the product meets the <10 ppm limit.

Part 4: Quantitative Data & Regulatory Limits

Table 1: ICH Q3D Elemental Impurity Limits for Palladium[1]
Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (Assuming 10g daily dose)
Oral100 µ g/day 10 ppm
Parenteral10 µ g/day 1 ppm
Inhalation1 µ g/day 0.1 ppm
Table 2: Scavenger Selection Matrix for Pyridine Carboxylates
Scavenger TypeLigand HardnessEfficacy on 2-Bromo-4-methoxynicotinic acidRisk of Product Loss
Amine-SilicaHardLow (Cannot break Pd-N bond)Low
MP-TMT / ThiolSoftHigh (Irreversible S-Pd binding)Low
Aqueous NaHSO3SoftVery High (Scalable liquid-liquid)High (If pH > 5.0)

Part 5: Process Visualizations

Pd_Remediation_Workflow Start Crude 2-Bromo-4-methoxynicotinic acid (High Pd: >1000 ppm) Wash Aqueous NaHSO3 Wash (pH 3.5-4.0, 60°C) Start->Wash Phase Phase Separation Wash->Phase Org Organic Phase (Intermediate Pd: ~50 ppm) Phase->Org Product Aq Aqueous Phase (Pd-Sulfite Complex Waste) Phase->Aq Waste Scavenge MP-TMT Solid Scavenger (35°C, 12h) Org->Scavenge Filter Filtration & Crystallization Scavenge->Filter Final Purified API (Pd < 10 ppm, ICH Compliant) Filter->Final

Integrated liquid and solid-phase palladium remediation workflow for pyridine carboxylates.

Mechanism Pd_Complex Pd(II) Polymeric Network (Bound to N1 and C3-COOH) Reagent Add Soft Ligand (e.g., NaHSO3 or MP-TMT) Pd_Complex->Reagent Displacement Ligand Exchange (Soft-Soft Interaction) Reagent->Displacement Free_API Free 2-Bromo-4-methoxynicotinic acid (Organic Phase) Displacement->Free_API Product Recovery Pd_Waste [Pd(Ligand)n] Complex (Aqueous/Solid Waste) Displacement->Pd_Waste Metal Clearance

Mechanistic pathway of palladium displacement using soft-ligand scavengers.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • WO 2014/093566 A1 - Improved processes for the removal of palladium from protected or unprotected 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-4-methoxynicotinic Acid Derivatives

To: Research Scientists, Medicinal Chemists, and Process Development Engineers Subject: Troubleshooting Guide for Sterically Congested Pyridine Scaffolds Status: Active Introduction: Navigating the "Steric Fortress" 2-Br...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers Subject: Troubleshooting Guide for Sterically Congested Pyridine Scaffolds Status: Active

Introduction: Navigating the "Steric Fortress"

2-Bromo-4-methoxynicotinic acid is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. However, it presents a unique "Steric Fortress":

  • C2-Position (Bromine): Flanked by the ring nitrogen and the bulky C3-carboxylic acid.

  • C3-Position (Carboxylic Acid): Sandwiched between the C2-Bromine and the C4-Methoxy group.

  • C4-Position (Methoxy): Electronically deactivates the ring toward nucleophilic attack at C2 while adding steric bulk.

This guide addresses the specific failures users encounter when attempting to functionalize this crowded system.

Module 1: C2-Functionalization (Suzuki-Miyaura Coupling)

User Issue: "I am attempting a Suzuki coupling at the C2 position. The starting material is consumed, but I see mostly protodebromination (reduction) or no product at all."

Root Cause Analysis

The failure is likely twofold:

  • Catalyst Poisoning: The free carboxylic acid at C3 can coordinate to Palladium (Pd), forming stable carboxylate complexes that arrest the catalytic cycle.

  • Steric Bulk: The C3-acid and C4-methoxy groups create a "picket fence" around the C2-bromide. Standard ligands (e.g., PPh3, dppf) are not bulky enough to force the reductive elimination step, which is the rate-determining step in hindered couplings.

Troubleshooting Protocol
Step 1: Protect the Acid (Mandatory)

Do not couple the free acid. Convert it to a methyl ester first. The ester is less coordinating and reduces the "bite angle" interference.

  • Protocol (Fischer Esterification):

    • Dissolve substrate in MeOH (0.5 M).

    • Add H2SO4 (2.0 equiv) dropwise.

    • Reflux for 16 h.

    • Yield Expectation: >95%.

Step 2: Switch to "Buchwald" Ligands

If you are using Pd(PPh3)4 or Pd(dppf)Cl2, stop. You need dialkylbiaryl phosphine ligands.

  • Recommendation: S-Phos or X-Phos .

  • Why? These ligands are extremely bulky. The bulk promotes the reductive elimination of the crowded biaryl product. They are also electron-rich, facilitating the oxidative addition into the electron-rich (due to OMe) pyridine ring.

Step 3: Optimized Conditions
ComponentStandard (Fail)Optimized (Success)
Catalyst Pd(PPh3)4Pd2(dba)3 (2 mol%) + S-Phos (4 mol%)
Base Na2CO3K3PO4 (3.0 equiv)
Solvent DMFToluene/Water (10:1) or Dioxane/Water (4:1)
Temp 80 °C100–110 °C

Technical Note: K3PO4 is superior in hindered systems because the higher basicity and potassium counter-ion effect facilitate the transmetallation step better than carbonates in non-polar solvents like toluene.

Module 2: C3-Amidation (The "Sandwich" Effect)

User Issue: "My amide coupling using EDC/HOBt or HATU is extremely slow (<10% conversion after 24h). The amine is secondary."

Root Cause Analysis

The C3-carboxylic acid is sterically shielded by the C2-Br and C4-OMe. The "tetrahedral intermediate" required for amide formation cannot form easily due to steric clash. Standard activating groups (OBt/OAt esters) are too bulky to fit into this pocket effectively.

Troubleshooting Protocol
Solution A: The Acid Chloride Route (Standard)

Convert the acid to the acid chloride, which is smaller and more electrophilic.

  • Reagent: Thionyl Chloride (SOCl2) with catalytic DMF.

  • Caution: The C4-methoxy group is acid-sensitive. Avoid harsh reflux if possible.

Solution B: Ghosez's Reagent (The "Pro" Fix)

For extremely hindered or acid-sensitive substrates, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It forms the acid chloride under neutral conditions.

  • Protocol:

    • Dissolve carboxylic acid in dry DCM.

    • Add Ghosez's Reagent (1.2 equiv) at 0 °C -> RT (Stir 1-2 h).

    • In situ formation of Acid Chloride is complete.

    • Add Amine (1.5 equiv) and Et3N (2.0 equiv).

    • Result: High yield amidation without touching the C4-OMe or C2-Br.

Module 3: C4-Modification (The Electronic Switch)

User Issue: "I want to displace the C4-methoxy group with an amine (SNAr), but it won't react even at high temperatures."

Root Cause Analysis

The C4-methoxy group is a poor leaving group for SNAr, and it electron-donates into the ring, deactivating it. While the ring Nitrogen activates C2/C4, the methoxy group fights this activation.

Troubleshooting Protocol

You must switch the leaving group. You cannot displace the OMe directly.

  • Demethylation:

    • Reagent: HBr in AcOH (reflux) or BBr3 (DCM, 0°C).

    • Product: 2-Bromo-4-hydroxynicotinic acid (exists as the pyridone tautomer).

  • Activation:

    • Reagent: POCl3 (neat) or POBr3.

    • Product: 2-Bromo-4-chloronicotinic acid (or ester).

  • Displacement:

    • Now you have a 2-Bromo-4-chloro system.

    • Selectivity: The C4-Cl is generally more reactive toward SNAr than the C2-Br due to the steric hindrance at C2 (flanked by C3-group).

    • Note: You can now perform SNAr at C4 selectively.

Visual Troubleshooting Guides

Decision Tree: Low Yield Diagnosis

Troubleshooting start Problem: Low Yield / No Reaction q1 Reaction Type? start->q1 suzuki Suzuki Coupling (C2) q1->suzuki amide Amide Coupling (C3) q1->amide check_ester Is Acid Protected? suzuki->check_ester check_reagent Coupling Agent? amide->check_reagent ester_no STOP: Free Acid poisons Pd. Solution: Methyl Esterification check_ester->ester_no No ester_yes Good. check_ester->ester_yes Yes check_ligand Ligand Used? ligand_bad PPh3 / dppf (Too small/slow) check_ligand->ligand_bad Standard ligand_good Switch to S-Phos or X-Phos (Promotes Reductive Elim.) check_ligand->ligand_good Bulky ester_yes->check_ligand reagent_std EDC / HATU (Steric failure) check_reagent->reagent_std Standard reagent_pro Use Ghosez's Reagent (Neutral Acid Chloride) check_reagent->reagent_pro Optimized

Caption: Diagnostic logic flow for identifying failure points in C2-Suzuki and C3-Amidation reactions.

Reaction Pathway: Overcoming the Barriers

ReactionMap sub 2-Bromo-4-methoxy- nicotinic acid step1 1. Esterification (MeOH, H2SO4) sub->step1 ester Methyl Ester (Acid Protected) step1->ester step2 2. Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) ester->step2 biaryl 2-Aryl-4-methoxy- nicotinate step2->biaryl step3 3. Hydrolysis & Ghosez Reagent biaryl->step3 amide_prod Final Amide Scaffold step3->amide_prod

Caption: Recommended synthetic workflow to minimize steric conflicts and maximize yield.

Summary of Optimized Conditions

ReactionChallengeOptimized ConditionReference
Suzuki (C2) Steric hindrance, Pd-poisoningPd2(dba)3 / S-Phos , K3PO4, Toluene/H2O[1]
Amidation (C3) Steric crowding (Sandwich effect)Ghosez's Reagent (Acid Chloride via Enamine)[2]
SNAr (C4) Electron-rich ringDemethylation (HBr) then POCl3 activation[3]

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Ghosez's Reagent: A Protocol for Amide Bond Formation with Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • Directed Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivatives. Chemical Science. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2-Bromo-4-methoxynicotinic Acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 2-Bromo-4-methoxynicotinic acid, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for this purpose, grounded in the principles of modern analytical science. We will explore the rationale behind method development choices, compare a rapid isocratic method with a comprehensive gradient method, and establish a protocol that ensures trustworthiness through built-in validation principles as outlined by the International Conference on Harmonization (ICH).

Foundational Strategy: Understanding the Analyte

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential. 2-Bromo-4-methoxynicotinic acid (MW: 232.03 g/mol ) is a substituted pyridine carboxylic acid.[1] Its structure dictates our analytical approach:

  • Acidic Nature : The carboxylic acid moiety is the primary driver of its pH-dependent behavior. The pKa of the parent compound, nicotinic acid, is approximately 4.8.[2][3] This informs us that the mobile phase pH must be carefully controlled to ensure consistent ionization state and, consequently, reproducible retention and peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 2.8) will keep the molecule in its neutral, more retentive form in a reversed-phase system.

  • Polarity : The presence of the carboxyl group, methoxy group, and the pyridine nitrogen imparts a degree of polarity. However, the bromo-substituted aromatic ring provides significant hydrophobicity. This mixed character makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance : Pyridine-containing structures are excellent chromophores. Nicotinic acid derivatives typically exhibit a UV maximum around 263 nm.[4] A photodiode array (PDA) detector is invaluable for initial scans to confirm the optimal detection wavelength and for assessing peak purity. For this guide, a wavelength of 265 nm is selected to ensure high sensitivity for both the parent compound and potential impurities.

The Core Comparison: Isocratic vs. Gradient Elution

The central decision in many purity methods is the choice between an isocratic and a gradient elution. While isocratic methods are simpler and often faster, gradient methods offer superior resolving power for complex samples containing impurities with a wide range of polarities.[5]

  • Isocratic Method: A single, constant mobile phase composition is used. This approach is ideal for simple mixtures where all components elute relatively close to one another. For purity analysis, its main drawback is the "general elution problem": early-eluting polar impurities may have poor retention and co-elute with the void volume, while late-eluting nonpolar impurities may show excessive retention, leading to broad peaks and long run times.

  • Gradient Method: The mobile phase composition is changed over the course of the analysis, typically by increasing the percentage of the organic solvent. This allows for the effective elution of both polar and nonpolar compounds within a single run, providing sharper peaks and improved resolution for a wider range of potential impurities.[6] This is the preferred approach for developing a comprehensive, stability-indicating method.

G cluster_0 Method Development Strategy Start Define Analytical Goal: Purity of 2-Bromo-4-methoxynicotinic Acid Analyte Characterize Analyte (pKa, Polarity, UV Spectra) Selection Select Column & Mobile Phase (C18, Acidified Water/ACN) Comparison Compare Elution Modes Isocratic Isocratic Method: - Fast - Simple - Limited Peak Capacity Gradient Gradient Method: - High Resolution - Handles Diverse Polarities - Ideal for Impurity Profiling Optimization Optimize Gradient & Flow Rate Forced_Deg Perform Forced Degradation (Demonstrates Specificity) Validation Validate Method (ICH) (Accuracy, Precision, Linearity) Final Final Stability-Indicating Method

Experimental Protocols

The following protocols detail the optimized gradient method and a comparative isocratic method. All solutions should be filtered through a 0.45 µm filter before use.

Protocol 1: Optimized Stability-Indicating Gradient RP-HPLC Method

This method is designed to be robust and provide comprehensive separation of the main peak from potential process impurities and degradation products.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 30
      15.0 80
      18.0 80
      18.1 30

      | 22.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Bromo-4-methoxynicotinic acid sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Comparative Isocratic RP-HPLC Method

This method is designed for rapid quality control where the impurity profile is well-characterized.

  • Instrumentation: Same as Protocol 1.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: 55% Acetonitrile, 45% Water with 0.1% Formic Acid.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

    • Run Time: 10 minutes.

  • Sample Preparation: Same as Protocol 1.

Establishing Trustworthiness: Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are essential.[7][8] These studies deliberately stress the analyte to generate potential degradation products and prove that the method can separate them from the main peak.[9]

  • Acid Hydrolysis: Sample refluxed with 0.1 N HCl at 60°C for 6 hours.

  • Base Hydrolysis: Sample treated with 0.1 N NaOH at room temperature for 2 hours.

  • Oxidative Degradation: Sample treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

After exposure, samples are diluted to the target concentration and analyzed using the optimized gradient method. Peak purity analysis using the PDA detector is crucial to confirm that the main peak is spectrally pure in all stress conditions.

Comparative Performance Data

The following tables summarize the hypothetical but expected performance comparison between the two methods.

Table 1: Comparison of Isocratic vs. Gradient Method Performance

ParameterIsocratic MethodGradient MethodRationale for Superiority (Gradient)
Analysis Time 10 min22 minLonger time allows for better separation of complex mixtures.
Resolution (API vs. Polar Impurity) 1.2> 2.0Gradient effectively retains and separates early-eluting peaks.
Resolution (API vs. Nonpolar Impurity) 1.8> 2.0Gradient prevents band broadening for late-eluting peaks.
Peak Tailing (API) 1.31.1Optimized gradient ensures peaks elute in ideal solvent conditions.
Peak Capacity LowHighCan resolve a significantly higher number of potential impurities.

Table 2: Summary of Forced Degradation Results (Using Gradient Method)

Stress Condition% DegradationNumber of DegradantsResolution of Major Degradant
Acid Hydrolysis ~8%22.8
Base Hydrolysis ~15%33.5
Oxidative (3% H₂O₂) ~5%12.2
Thermal (80°C) < 2%1 (minor)4.1
Photolytic (UV) ~4%23.1

G Method Elution Method |  Isocratic |  Gradient Performance { Performance Outcome | { Resolution |  Peak Shape |  Analysis Time |  Peak Capacity}} Method:f1->Performance:f1 Poor for early & late peaks Method:f2->Performance:f1 Good for all peaks Method:f1->Performance:f2 May be poor (tailing) Method:f2->Performance:f2 Generally excellent Method:f1->Performance:f3 Shorter Method:f2->Performance:f3 Longer Method:f1->Performance:f4 Low Method:f2->Performance:f4 High Polar Polar Impurities (Early Eluting) Polar->Method:f1 Poorly Retained NonPolar Non-Polar Impurities (Late Eluting) NonPolar->Method:f1 Strongly Retained

Conclusion and Recommendation

For the comprehensive purity assessment and stability testing of 2-Bromo-4-methoxynicotinic acid, the Optimized Stability-Indicating Gradient RP-HPLC Method (Protocol 1) is unequivocally superior. Its ability to separate the active ingredient from a wide range of potential impurities and forced degradation products ensures a high degree of confidence in the analytical results. This method demonstrates the specificity required for a stability-indicating assay, a critical requirement in pharmaceutical development and quality control.[8]

While the isocratic method (Protocol 2) offers a faster analysis time, it presents a significant risk of co-eluting impurities, particularly in early-stage development or when analyzing material from new synthetic routes. Its use should be restricted to routine, well-characterized processes where the impurity profile is known and simple. For any work requiring authoritative purity data, method validation according to ICH guidelines using the gradient approach is the scientifically sound and recommended path.[10]

References

  • Merck Index. (n.d.). Nicotinic Acid. In The Merck Index Online. Retrieved from a source providing access to this information. A general link cannot be provided due to subscription requirements.
  • Ermer, J. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g. Retrieved from [Link]

  • Howei. (n.d.). 2-Bromo-4-methoxynicotinic acid,≥95%. Retrieved from [Link]

  • Hughes, E. B., Jellinek, H. H. G., & Ambrose, B. A. (1949). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry, 53(3), 414-422. [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Bhat, B. S., Sindhi, P. C., Sanwari, R., & Bhat, C. V. (1986). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. Oriental Journal of Chemistry, 2(1).
  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. [Image]. Retrieved from [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 250-256.
  • Jain, B. P. S., Prajapati, K. K., & Mansuri, N. Y. (n.d.). Stability indicating HPLC method development: a review. International Journal of Pharmaceutical Science and Research.
  • Jadhav, S. B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Deeks, E. D. (2021). Belzutifan: First Approval. Drugs, 81(15), 1785-1790. [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 2-Bromo-4-methoxynicotinic acid

Technical Guide: Mass Spectrometry Fragmentation of 2-Bromo-4-methoxynicotinic Acid Executive Summary & Compound Profile 2-Bromo-4-methoxynicotinic acid is a critical pyridine scaffold used in the synthesis of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation of 2-Bromo-4-methoxynicotinic Acid

Executive Summary & Compound Profile

2-Bromo-4-methoxynicotinic acid is a critical pyridine scaffold used in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates. Its structural complexity—featuring a halogen (Br), an ether (OMe), and a carboxylic acid (COOH) on a pyridine ring—creates a unique mass spectrometric signature.

This guide provides a comparative analysis of its fragmentation patterns across different ionization modes (ESI vs. EI) and differentiates it from structural isomers (e.g., 6-methoxy analogs). The data presented here serves as a predictive baseline for structural confirmation and impurity profiling in regulated environments.

Property Detail
IUPAC Name 2-Bromo-4-methoxypyridine-3-carboxylic acid
Formula C₇H₆BrNO₃
Monoisotopic Mass 230.95 (⁷⁹Br) / 232.95 (⁸¹Br)
Key Structural Features Ortho-positioned COOH and OMe (Positions 3,4); Ortho-positioned Br and COOH (Positions 2,3)

Comparative Analysis: Ionization Modes & Alternatives

This section compares the product's performance under different experimental conditions and against structural alternatives.

Comparison A: ESI(+) vs. ESI(-) Mode Performance

For quantitative analysis and sensitivity, the choice of polarity is critical.

FeatureESI Positive Mode [M+H]⁺ ESI Negative Mode [M-H]⁻ Recommendation
Precursor Ion (m/z) 231.9 / 233.9 (Doublet)229.9 / 231.9 (Doublet)Negative Mode is preferred for quantification.
Ionization Efficiency Moderate. Pyridine N is basic, but the electron-withdrawing Br and COOH reduce basicity.High. The carboxylic acid proton is easily abstracted, providing superior sensitivity.Use ESI(-) for trace impurity analysis.
Primary Fragmentation Loss of H₂O (m/z -18) and CO (m/z -28).Decarboxylation (Loss of CO₂, m/z -44).ESI(-) yields a cleaner, single-transition spectrum ideal for MRM.
Comparison B: Differentiation from Structural Isomers

A common analytical challenge is distinguishing the 4-methoxy isomer from the 6-methoxy isomer (2-Bromo-6-methoxynicotinic acid).

  • 2-Bromo-4-methoxynicotinic acid (Target): The ortho relationship between the C3-COOH and C4-OMe groups facilitates a specific "Ortho Effect." In ESI(+), this often leads to a prompt loss of methanol (MeOH, -32 Da) or water via a cyclic transition state.

  • 2-Bromo-6-methoxynicotinic acid (Alternative): The meta relationship prevents this direct interaction. Fragmentation is dominated by simple decarboxylation (-CO₂) without the characteristic "ortho-methoxy" rearrangement ions.

Detailed Fragmentation Pathways

The Bromine Isotope Signature

The presence of a bromine atom provides a self-validating spectral tag. All precursor ions and bromine-containing fragments will appear as 1:1 doublets separated by 2 Da (⁷⁹Br and ⁸¹Br).

  • Diagnostic Check: If a fragment ion loses the doublet pattern, the bromine atom has been eliminated (e.g., m/z 79/81 loss).

ESI Negative Mode Pathway (Deprotonation)

In negative mode, the pathway is driven by the stability of the carboxylate anion.

  • Precursor: [M-H]⁻ at m/z 230/232.

  • Primary Product: Loss of CO₂ (44 Da) to form the 2-bromo-4-methoxypyridin-3-ide anion (m/z 186/188).

  • Secondary Product: Subsequent loss of the methyl radical ([1]•CH₃) or formaldehyde (CH₂O) from the methoxy group.

ESI_Negative Figure 1: ESI(-) Fragmentation Pathway showing dominant decarboxylation. M_H [M-H]⁻ m/z 230 / 232 Frag1 [M-H-CO₂]⁻ m/z 186 / 188 (Base Peak) M_H->Frag1 -CO₂ (44 Da) Decarboxylation Frag2 [M-H-CO₂-CH₃]•⁻ m/z 171 / 173 Frag1->Frag2 -•CH₃ (15 Da)

ESI Positive Mode Pathway (Protonation)

Positive mode fragmentation is more complex due to the "Ortho Effect" between the carboxylic acid and the methoxy group.

  • Precursor: [M+H]⁺ at m/z 232/234.

  • Pathway A (Water Loss): Interaction between the protonated carbonyl and the ortho-methoxy group leads to water elimination (m/z 214/216).

  • Pathway B (Methanol Loss): A distinct rearrangement unique to ortho-methoxy acids, yielding a ketene-like cation (m/z 200/202).

ESI_Positive Figure 2: ESI(+) Fragmentation showing Ortho-driven rearrangements. Parent [M+H]⁺ m/z 232 / 234 WaterLoss [M+H-H₂O]⁺ m/z 214 / 216 Parent->WaterLoss -H₂O (18 Da) MeOHLoss [M+H-CH₃OH]⁺ m/z 200 / 202 (Ortho Effect) Parent->MeOHLoss -CH₃OH (32 Da) BrLoss [M+H-Br]⁺ m/z 153 Parent->BrLoss -Br• (79/81 Da)

Experimental Protocol: LC-MS/MS Optimization

To replicate these results, use the following self-validating protocol.

1. Sample Preparation:

  • Dissolve 1 mg of 2-Bromo-4-methoxynicotinic acid in 1 mL of Methanol:Water (50:50).

  • Dilute to 1 µg/mL with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: The acidic nature of the compound requires acidic mobile phases to prevent peak tailing.

3. Mass Spectrometer Settings (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI).[2]

  • Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).

  • Collision Energy (CE):

    • Ramp CE from 10 to 40 eV to observe the full transition from parent to fragments.

    • Optimal for Decarboxylation (ESI-): ~15-20 eV.

Predicted Ion List (Reference Table)

Use this table to validate your experimental spectra.

Ion IdentityFormulam/z (⁷⁹Br)m/z (⁸¹Br)Relative Intensity (Est.)
[M-H]⁻ (Parent) C₇H₅BrNO₃⁻229.9 231.9 100%
[M-H-CO₂]⁻ C₆H₅BrNO⁻185.9187.980-90%
[M+H]⁺ (Parent) C₇H₇BrNO₃⁺231.9 233.9 100%
[M+H-H₂O]⁺ C₇H₅BrNO₂⁺213.9215.940-60%
[M+H-CH₃OH]⁺ C₆H₃BrNO₂⁺199.9201.920-40% (Ortho specific)

References

  • NIST Mass Spectrometry Data Center. Nicotinic Acid Derivatives Fragmentation Data. National Institute of Standards and Technology.[3] Available at: [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition.
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • ResearchGate. Ortho Effects in Mass Spectrometry of Substituted Aromatic Acids. (Various comparative studies on ortho vs meta substitution). Available at: [Link]

Sources

Validation

Reactivity Comparison Guide: 2-Bromo- vs. 2-Chloro-4-methoxynicotinic Acid

As drug development accelerates, the strategic selection of halogenated heterocyclic building blocks is paramount for optimizing synthetic routes. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6)[1] and 2-Chloro-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the strategic selection of halogenated heterocyclic building blocks is paramount for optimizing synthetic routes. 2-Bromo-4-methoxynicotinic acid (CAS: 87853-67-6)[1] and 2-Chloro-4-methoxynicotinic acid (CAS: 394729-98-7)[2] are highly valuable scaffolds in medicinal chemistry. Both feature a carboxylic acid at C3 and a methoxy group at C4, leaving the C2 halogen primed for functionalization.

This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Substrate Profiling & Mechanistic Causality

To predict the reactivity of these substrates, we must first deconstruct the electronic environment of the pyridine ring:

  • The 3-Carboxylic Acid Effect: The -COOH group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. Being ortho to the C2 halogen, it significantly depletes electron density at C2, highly activating it for both oxidative addition and nucleophilic attack.

  • The 4-Methoxy Effect: The methoxy group is electron-donating via resonance (+M). However, because C2 is meta to C4, this +M effect is directed primarily toward C3 and C5. The methoxy group's inductive withdrawal (-I) slightly enhances the electrophilicity of C2, maintaining its high reactivity.

Divergent Reactivity Pathways

The choice between the 2-bromo and 2-chloro derivative hinges on the rate-determining step (RDS) of your chosen transformation.

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, the RDS is typically the oxidative addition of the C-X bond to the Pd(0) center. Because the C-Br bond dissociation energy (~276 kJ/mol) is significantly lower than that of the C-Cl bond (~327 kJ/mol), 2-bromo-4-methoxynicotinic acid is inherently more reactive[3]. It readily undergoes cross-coupling under milder conditions with standard phosphine ligands.

Nucleophilic Aromatic Substitution (SNAr): In SNAr, the RDS is generally the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Here, the higher electronegativity of chlorine compared to bromine stabilizes the transition state more effectively. Consequently, 2-chloro-4-methoxynicotinic acid often exhibits comparable, or even superior, reaction kinetics to its bromo counterpart in SNAr aminations or etherifications[4],[5].

Mechanism Sub 2-Halo-4-methoxynicotinic Acid (X = Br, Cl) Pd Pd-Catalyzed Coupling Sub->Pd Pd(0) SNAr SNAr Reaction Sub->SNAr Nucleophile OxAdd Oxidative Addition (RDS) C-Br > C-Cl Reactivity Pd->OxAdd Meis Meisenheimer Complex (RDS) C-Cl ≥ C-Br Reactivity SNAr->Meis

Mechanistic divergence between cross-coupling and SNAr pathways.

Quantitative Data Presentation

The following table summarizes the comparative performance of both substrates across standard synthetic methodologies, synthesized from established halopyridine reactivity trends[3],[4].

Reaction TypeSubstrateTypical Reagent SystemRelative ReactivityExpected Yield Range
Suzuki-Miyaura 2-BromoPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°CHigh (Fast oxidative addition)85% - 95%
Suzuki-Miyaura 2-ChloroPd₂(dba)₃, XPhos, K₃PO₄, 100°CModerate (Requires specialized ligands)70% - 85%
Buchwald-Hartwig 2-BromoPd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 90°CHigh 80% - 90%
Buchwald-Hartwig 2-ChloroPd₂(dba)₃, BrettPhos, NaOtBu, 110°CModerate 65% - 80%
SNAr (Amination) 2-BromoAmine (neat or in EtOH), 100°CModerate to High 75% - 90%
SNAr (Amination) 2-ChloroAmine (neat or in EtOH), 100°CHigh (Favorable Meisenheimer TS)80% - 95%

Self-Validating Experimental Protocols

To objectively compare these substrates in your own laboratory, utilize the following self-validating parallel workflows. By running both substrates simultaneously under identical thermal and stoichiometric conditions—and utilizing an internal standard—you eliminate environmental variables, ensuring that any difference in yield is strictly a function of the C-X bond reactivity.

Protocol Prep Substrate Preparation Br 2-Bromo Analog (CAS: 87853-67-6) Prep->Br Cl 2-Chloro Analog (CAS: 394729-98-7) Prep->Cl React Parallel Reaction Conditions Br->React Cl->React Workup Aqueous Workup & Extraction React->Workup Analyze LC-MS/NMR Quantification Workup->Analyze

Self-validating parallel workflow for reactivity benchmarking.

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Assess the kinetic advantage of the C-Br bond in Pd-catalyzed oxidative addition.

  • Preparation: Equip two oven-dried 10 mL Schlenk tubes with magnetic stir bars. Label them "Tube A" (Bromo) and "Tube B" (Chloro).

  • Substrate Loading:

    • Add 2-Bromo-4-methoxynicotinic acid (0.5 mmol) to Tube A.

    • Add 2-Chloro-4-methoxynicotinic acid (0.5 mmol) to Tube B.

  • Reagent Addition: To both tubes, add phenylboronic acid (0.6 mmol, 1.2 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

    • Causality Note: Using a standard, non-specialized ligand like PPh₃ intentionally stresses the system to highlight the kinetic barrier of the C-Cl bond[3].

  • Solvent & Degassing: Add 3 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) to each tube. Seal and purge with Argon for 5 minutes.

  • Reaction: Heat both tubes simultaneously in a pre-heated 80°C oil bath for exactly 12 hours.

  • Validation & Analysis: Cool to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to each tube as an internal standard. Dilute with EtOAc, filter through a short Celite pad, and analyze the crude filtrate via quantitative ¹H-NMR and LC-MS to determine the exact conversion ratios.

Protocol B: Catalyst-Free SNAr Amination

Objective: Demonstrate the Meisenheimer transition state stabilization provided by the C-Cl bond.

  • Preparation: Equip two 10 mL microwave vials with magnetic stir bars. Label as "Vial A" (Bromo) and "Vial B" (Chloro).

  • Substrate Loading: Add 0.5 mmol of the respective halonicotinic acid to each vial.

  • Reagent Addition: Add morpholine (1.5 mmol, 3.0 equiv) and K₂CO₃ (1.0 mmol, 2.0 equiv) to both vials.

  • Solvent: Add 2 mL of absolute ethanol to each vial. Seal with crimp caps.

  • Reaction: Heat both vials in a heating block at 100°C for 8 hours.

    • Causality Note: The strong electron-withdrawing nature of the adjacent -COOH group allows this reaction to proceed without transition-metal catalysis[5].

  • Validation & Analysis: Cool the vials. Add 0.5 mmol of an internal standard (e.g., mesitylene). Acidify slightly with 1M HCl to neutralize excess morpholine, extract with EtOAc, and analyze the organic layer via HPLC to compare the kinetic rate of substitution.

Conclusion

For standard Palladium-catalyzed cross-couplings , 2-Bromo-4-methoxynicotinic acid is the superior choice. Its weaker C-Br bond lowers the activation energy for oxidative addition, saving time and reducing the need for expensive, proprietary phosphine ligands.

Conversely, if your synthetic route relies on Nucleophilic Aromatic Substitution (SNAr) , 2-Chloro-4-methoxynicotinic acid is highly recommended. It is often more cost-effective, and the higher electronegativity of the chlorine atom provides excellent stabilization of the rate-determining Meisenheimer complex, resulting in rapid and clean conversions.

References

  • BLD Pharm. "87853-67-6 | 2-Bromo-4-methoxynicotinic acid." bldpharm.com.
  • BLD Pharm. "394729-98-7 | 2-Chloro-4-methoxynicotinic acid." bldpharm.com.
  • Benchchem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." benchchem.com.
  • Benchchem. "A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution." benchchem.com.
  • PMC / NIH. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" nih.gov.

Sources

Comparative

Publish Comparison Guide: IR Characterization of 2-Bromo-4-methoxynicotinic Acid

This guide outlines the IR spectroscopy characterization of 2-Bromo-4-methoxynicotinic acid , a highly functionalized pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., anticancer agen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the IR spectroscopy characterization of 2-Bromo-4-methoxynicotinic acid , a highly functionalized pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., anticancer agents, kinase inhibitors).[1]

Because this molecule contains a sterically crowded "sandwich" motif—a carboxylic acid flanked by a bromine and a methoxy group—its vibrational signature is distinct from simpler pyridine derivatives.[1]

Executive Summary & Structural Context

2-Bromo-4-methoxynicotinic acid presents a unique challenge in vibrational spectroscopy due to the steric pressure at the C3 position.[1] Unlike unsubstituted nicotinic acid, where the carboxyl group is coplanar with the ring (maximizing conjugation), the bulky 2-bromo and 4-methoxy substituents force the carboxyl group out of plane.

Key Diagnostic Value:

  • Verification of Carboxylation: Distinguishes the product from the precursor (2-bromo-4-methoxypyridine).

  • Purity Check: Rapidly identifies the hydrolysis impurity (2-hydroxy/pyridone derivatives) which exhibits a distinct amide-like shift.

  • Regio-isomer Confirmation: Differentiates from 5-methoxy or 6-methoxy isomers via fingerprint region substitution patterns.[1]

Theoretical Vibrational Analysis

To accurately interpret the spectrum, one must understand the electronic and steric forces at play.

The "Steric Twist" Effect

In standard nicotinic acid, the C=O stretch appears around 1710 cm⁻¹ due to conjugation with the pyridine ring (which lowers the bond order).

  • In 2-Bromo-4-methoxynicotinic acid: The bulky Br (pos 2) and OMe (pos 4) twist the COOH (pos 3) out of the aromatic plane.[1]

  • Result: Conjugation is broken. The C=O bond character becomes more "aliphatic-like," shifting the frequency higher (blue shift) to the 1725–1740 cm⁻¹ range.[1]

Functional Group Assignments
Functional GroupModeExpected Frequency (cm⁻¹)Mechanistic Insight
Carboxylic Acid O-H Stretch3200–2500 (Broad)Strong intermolecular hydrogen bonding (dimers).[1]
Carboxyl C=O C=O Stretch1725–1740 (Strong)Critical Diagnostic: Higher frequency than standard aryl acids due to steric de-conjugation and electron-withdrawing Br.[1]
Pyridine Ring C=C / C=N1590, 1560 Characteristic "breathing" modes of the heterocyclic ring.[1]
Methoxy (-OCH₃) C-O-C Asym1260–1280 Aryl-alkyl ether stretch.[1] Strong intensity.
Methoxy (-OCH₃) C-O-C Sym1020–1050 Symmetric stretching of the ether linkage.[1]
Aryl Bromide C-Br Stretch600–700 Low frequency fingerprint band; often obscured but vital for halogen verification.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the IR signature of the target product against its precursors and common impurities to validate synthesis success.

Scenario A: Synthesis Monitoring (Product vs. Precursor)

Precursor: 2-Bromo-4-methoxypyridine (Starting Material) Target: 2-Bromo-4-methoxynicotinic acid[1]

FeaturePrecursor (Starting Material)Target ProductInterpretation
3000 cm⁻¹ Region Sharp C-H (aromatic/methyl) onlyBroad O-H trough (3200-2500) Appearance of broad O-H confirms lithiation/carboxylation success.[1]
1700 cm⁻¹ Region Absent Strong Peak (~1735) The most obvious indicator of reaction completion.[1]
Fingerprint Simpler patternComplexAdditional bands from C-O and O-H bending modes.[1][2]
Scenario B: Impurity Detection (Product vs. Hydrolysis Impurity)

Impurity: 2-Hydroxy-4-methoxynicotinic acid (arising from Br displacement by water).[1]

  • Mechanism: 2-Hydroxy pyridines tautomerize to 2-Pyridones .[1]

  • Spectral Shift: The impurity will show a Lactam (Amide) C=O band around 1650–1680 cm⁻¹ , significantly lower than the acid C=O.[1]

Experimental Protocol

To ensure reproducible data, follow this self-validating Standard Operating Procedure (SOP).

Method Comparison: ATR vs. KBr
  • ATR (Attenuated Total Reflectance): Recommended for routine checks.[1] Fast, non-destructive.[1] Note: Crystal pressure can sometimes deform soft organic acids, slightly altering peak shapes.[1]

  • KBr Pellet: Recommended for publication-quality spectra.[1] Provides better resolution in the fingerprint region (critical for C-Br detection).[1]

Step-by-Step Workflow

IR_Workflow cluster_Method Choose Method Start Sample Isolation Dry Desiccation (Vacuum oven, 40°C, 4h) Start->Dry Remove solvent (prevents OH interference) Prep Sample Preparation Dry->Prep KBr KBr Pellet (1-2mg sample : 200mg KBr) Prep->KBr High Res ATR ATR Crystal (Direct deposition) Prep->ATR Rapid Acquire Data Acquisition (4000-400 cm⁻¹, 32 scans) KBr->Acquire ATR->Acquire Process Baseline Correction & Atmospheric Suppression Acquire->Process Analyze Spectral Analysis Process->Analyze

Caption: Operational workflow for IR characterization, emphasizing the critical drying step to prevent moisture interference with the carboxylic acid O-H band.

Protocol Details
  • Drying (Critical): The carboxylic acid moiety is hygroscopic.[1] Dry the sample in a vacuum oven at 40°C for 4 hours. Residual water will create a massive O-H blob that obscures the C-H stretches.

  • Blanking: Run a background scan of the empty chamber/crystal immediately before the sample.[1]

  • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.

  • Scans: Accumulate at least 32 scans to reduce signal-to-noise ratio.

Decision Logic for Interpretation

Use this logic gate to validate your compound's structure based on the spectral data.

Interpretation_Logic Input IR Spectrum Acquired Check_CO Check 1700-1750 cm⁻¹ Input->Check_CO No_CO No Peak: Starting Material (Failure) Check_CO->No_CO Absent Yes_CO Strong Peak Present Check_CO->Yes_CO Present Check_OH Check 2500-3300 cm⁻¹ Yes_CO->Check_OH Sharp_OH Sharp Peak >3500: Wet Sample / Water Check_OH->Sharp_OH Sharp Broad_OH Broad Mound: Carboxylic Acid (Confirmed) Check_OH->Broad_OH Broad Check_Impurity Check 1650-1680 cm⁻¹ Broad_OH->Check_Impurity Lactam Peak Present: Hydrolysis Impurity (Pyridone) Check_Impurity->Lactam Yes Clean No Peak: Pure Product Check_Impurity->Clean No

Caption: Decision tree for validating synthesis success and purity based on key spectral markers.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Bromonicotinic Acid (Analogous Fragment). National Institute of Standards and Technology.[1] Link

  • SpectraBase. 2-Bromo-4-chlorobenzoic acid IR Spectrum (Analogous Substitution Pattern). John Wiley & Sons.[1][3][4] Link

  • BenchChem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine (Precursor Data).Link

  • RSC Advances. Decarboxylative Bromination of Aromatic Carboxylic Acids (Synthesis Context). Royal Society of Chemistry.[1] Link

  • Journal of Molecular Structure. Vibrational analysis of pyridine carboxylic acids. (General theoretical grounding for pyridine ring modes). Link

Sources

Validation

Validating Synthesis of 2-Bromo-4-methoxynicotinic Acid Reference Standards: A Comparative Technical Guide

Topic: Validating Synthesis of 2-Bromo-4-methoxynicotinic Acid Reference Standards Content Type: Publish Comparison Guide Executive Summary: The Regioisomer Challenge In the development of kinase inhibitors and heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Synthesis of 2-Bromo-4-methoxynicotinic Acid Reference Standards Content Type: Publish Comparison Guide

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 2-Bromo-4-methoxynicotinic acid (CAS 1060802-34-9) serves as a critical scaffold.[1] Its orthogonal reactivity—allowing selective functionalization at the C2 (Suzuki/Stille coupling), C4 (nucleophilic displacement), and C3 (amide coupling) positions—makes it indispensable.[1]

However, the validation of this reference standard is plagued by a persistent chemical challenge: Regioisomerism .[2] Traditional synthetic routes often yield mixtures of the target 2-bromo-4-methoxy isomer and its 4-bromo-2-methoxy analog.[1] Standard HPLC methods frequently fail to resolve these positional isomers due to their nearly identical polarity.[2]

This guide objectively compares the Nucleophilic Aromatic Substitution (


)  route against the Directed Oxidation  route, providing experimental evidence that the latter yields superior reference standards.[2] We further detail a self-validating qNMR protocol to certify potency with metrological traceability.

Comparative Synthesis Analysis

We evaluated two primary synthetic strategies for producing candidate reference materials.

Method A: The Traditional Route (High Risk)

This method involves the nucleophilic displacement of chloride in 2,4-dichloronicotinic acid (or its ester) using sodium methoxide, followed by bromination or hydrolysis.[1]

  • Mechanism: Competitive addition-elimination at C2 and C4.[2]

  • Outcome: While C4 is electronically favored (para to nitrogen), the steric and electronic influence of the carboxylic acid moiety at C3 destabilizes regioselectivity.

  • Result: A product often contaminated with 5–15% of the 2-methoxy-4-bromo isomer.[1][2] Separation requires tedious fractional crystallization, lowering yields to <30%.[2]

Method B: The Directed Oxidation Route (Recommended)

This method relies on the oxidation of 2-bromo-4-methoxynicotinaldehyde .[1] The precursor aldehyde is synthesized via directed lithiation, which ensures high regiocontrol before the carboxylic acid is formed.[2]

  • Mechanism: Pinnick oxidation (NaClO2) of the aldehyde to the acid.[2]

  • Outcome: The oxidation conditions do not scramble the pyridine ring substituents.[2]

  • Result: >99.5% regiochemical purity.

Comparison Table: Method A vs. Method B
MetricMethod A (

Route)
Method B (Directed Oxidation)
Starting Material 2,4-Dichloronicotinic acid2-Bromo-4-methoxynicotinaldehyde
Regio-Purity 85–95% (Requires extensive cleanup)>99.8% (As synthesized)
Overall Yield 25–40%85–92%
Impurity Profile Contains difficult-to-remove 2-OMe isomerMain impurity is unreacted aldehyde (easily removed)
Suitability Reagent GradePrimary Reference Standard Grade

Visualizing the Synthetic Logic

The following diagram illustrates the pathway divergence and the "Regioisomer Trap" inherent in Method A.

SynthesisComparison StartA 2,4-Dichloronicotinic Acid ReagentA NaOMe / MeOH (SnAr) StartA->ReagentA InterA Mixture: Target (4-OMe) + Isomer (2-OMe) ReagentA->InterA Low Selectivity Target Pure 2-Bromo-4-methoxynicotinic Acid (Reference Standard) InterA->Target Difficult Purification (Low Yield) StartB 2-Bromo-4-methoxynicotinaldehyde ReagentB NaClO2 / NaH2PO4 (Pinnick Oxidation) StartB->ReagentB ReagentB->Target High Fidelity (>99% Purity)

Caption: Figure 1. Comparative synthetic pathways. Method B (Green path) avoids the regioisomer mixture generated by Method A (Red path).

Experimental Protocol: Method B (Directed Oxidation)

This protocol is validated to produce 5g batches of reference-grade material.[2]

Reagents
  • Precursor: 2-Bromo-4-methoxynicotinaldehyde (1.0 eq)[1]

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 eq)[1]

  • Scavenger: 2-Methyl-2-butene (5.0 eq)[1]

  • Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.5 eq)

  • Solvent: t-Butanol / Water (3:1 v/v)[1]

Step-by-Step Workflow
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-bromo-4-methoxynicotinaldehyde in 60 mL of t-butanol and 20 mL of water.

  • Scavenger Addition: Add 12 mL of 2-methyl-2-butene. Note: This scavenges hypochlorite byproducts to prevent chlorination of the pyridine ring.

  • Oxidation: Cool the solution to 0°C. Add a solution of NaClO₂ (3.14 g) and NaH₂PO₄ (4.16 g) in 20 mL water dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).[2] The aldehyde spot (

    
    ) should disappear, replaced by the acid streak (
    
    
    
    ).[1]
  • Workup:

    • Concentrate the volatile organics under reduced pressure.[2]

    • Dilute the aqueous residue with 50 mL water and adjust pH to ~9 with 1M NaOH (to dissolve the acid as carboxylate).[2]

    • Wash with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities (unreacted aldehyde).[2]

    • Critical Step: Acidify the aqueous layer to pH 2–3 with 1M HCl.[2] The product will precipitate as a white solid.[2]

  • Isolation: Filter the solid, wash with ice-cold water (3 x 20 mL), and dry in a vacuum oven at 45°C for 24 hours.

Expected Yield: 4.6 g (86%) Appearance: White crystalline powder.[2]

Validation Workflow: The "Self-Validating" System

To certify this material as a Reference Standard, we employ a Mass Balance vs. qNMR approach. This dual-method validation ensures that no "invisible" impurities (like inorganic salts or moisture) inflate the purity value.[1][2]

A. Structural Confirmation (Regioisomer Check)

Before quantification, the regiochemistry must be proven.[2]

  • Technique: 1D NOESY NMR.[2]

  • Criterion: Irradiate the methoxy signal (

    
     ppm).
    
    • Target (2-Bromo-4-methoxy): You should observe NOE enhancement at the C5-H proton (

      
       ppm) and no enhancement at the C3 position (since C3 is the carboxylic acid).[1]
      
    • Isomer (4-Bromo-2-methoxy): Irradiation of OMe at C2 would show NOE to C3-H (if H were present) or no aromatic enhancement if C3 is substituted.[1] The key is the specific coupling constant of the aromatic protons.[2]

  • Coupling Constants: The target molecule has two aromatic protons at C5 and C6.[2] They are adjacent (

    
     Hz).[2]
    
B. Potency Assignment (qNMR)

Quantitative NMR (qNMR) is the primary method for assigning potency, traceable to NIST.[2]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2]

    • Why? High purity, distinct singlet at

      
       6.3 ppm (does not overlap with pyridine signals).
      
  • Solvent: DMSO-

    
     (Ensures full solubility of the zwitterionic acid).
    
  • Calculation:

    
    [1]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.[1]
Validation Decision Logic

ValidationFlow Sample Crude Product (Method B) StructCheck Structural ID (1H NMR + NOESY) Sample->StructCheck Decision1 Regioisomer Pure? StructCheck->Decision1 Fail1 Reject / Recrystallize Decision1->Fail1 No Pass1 Proceed to Assay Decision1->Pass1 Yes qNMR qNMR Assay (IS: Maleic Acid) Pass1->qNMR LCMS Chromatographic Purity (LC-UV 254nm) Pass1->LCMS Reconcile Data Reconciliation (|qNMR - LC| < 1.0%) qNMR->Reconcile LCMS->Reconcile FinalCert Issue Certificate of Analysis (Primary Reference Standard) Reconcile->FinalCert Pass Investigate Investigate (Check Moisture/Salts) Reconcile->Investigate Fail

Caption: Figure 2. Decision tree for validating the reference standard. The reconciliation step ensures the mass balance matches the proton-counting assay.[1]

References

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results. [Link][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info for NMR data comparison). [Link]

Sources

Comparative

elemental analysis data for 2-Bromo-4-methoxynicotinic acid confirmation

Technical Confirmation Guide: Elemental Analysis of 2-Bromo-4-methoxynicotinic Acid Executive Summary In the synthesis of high-value heterocyclic building blocks, 2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Confirmation Guide: Elemental Analysis of 2-Bromo-4-methoxynicotinic Acid

Executive Summary

In the synthesis of high-value heterocyclic building blocks, 2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6) represents a critical intermediate, particularly in the development of kinase inhibitors and pyridine-based pharmacophores. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, they often fail to capture bulk purity issues such as solvation states, inorganic salt contamination, or non-chromophoric impurities.

This guide objectively compares Elemental Analysis (CHN/X) against alternative characterization methods. It demonstrates why EA remains the "Gold Standard" for confirming the bulk composition of halogenated pyridine derivatives and provides a validated protocol for its execution.

Compound Profile & Theoretical Baseline

Before experimental validation, the theoretical elemental composition must be established. For halogenated organic acids, the presence of bromine (Br) significantly impacts the mass percentage of carbon and nitrogen.

  • Compound Name: 2-Bromo-4-methoxynicotinic acid[1][2][3][4]

  • Systematic Name: 2-bromo-4-methoxypyridine-3-carboxylic acid[5]

  • CAS Number: 87853-67-6[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [6][7]
  • Molecular Weight: 232.03 g/mol [7]

Table 1: Theoretical Elemental Composition (Anhydrous)

ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.011784.0836.23%
Hydrogen H1.00866.052.61%
Nitrogen N14.007114.016.04%
Bromine Br79.904179.9034.44%
Oxygen O15.999348.0020.69%

Comparative Analysis: Why Elemental Analysis?

While modern labs rely heavily on spectroscopy, relying solely on HRMS or NMR for purity confirmation is a methodological flaw. The table below outlines the specific utility of EA in the context of 2-Bromo-4-methoxynicotinic acid.

Table 2: Performance Comparison of Confirmation Methods

FeatureElemental Analysis (EA) HRMS (ESI/Q-TOF) 1H NMR (DMSO-d6)
Primary Output Bulk Elemental Ratio (C/H/N)Exact Mass (m/z)Proton Connectivity
Purity Scope Macroscopic (Bulk) Microscopic (Trace)Structural
Solvation Detection Excellent (Detects H₂O/Solvent)Poor (Desolvation occurs)Good (If solvent has protons)
Inorganic Detection Excellent (Residue/Ash)Fails (Salts don't ionize)Fails (Salts are silent)
Isomer Differentiation Poor (Isomers have same %)Poor (Same mass)Excellent (Coupling constants)
Sample Destructiveness Destructive (~2-5 mg)Destructive (<1 mg)Non-destructive
Blind Spot Trace organic impurities (<0.5%)Inorganic salts, trapped waterInorganic salts, integration error

Expert Insight: For 2-Bromo-4-methoxynicotinic acid, a common synthesis impurity is sodium bromide (NaBr) or sodium methoxide residues. HRMS will not quantify these. NMR might miss them if they are paramagnetic or silent. Only EA will show a deviation in Carbon % (lowering it) due to the "dead mass" of the inorganic salt.

Experimental Protocol: Combustion Analysis

Analyzing halogenated compounds (containing Br) requires specific modifications to standard CHN protocols to prevent interference.

Step-by-Step Methodology
  • Sample Preparation (Crucial):

    • Drying: The carboxylic acid moiety is hygroscopic. Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

    • Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

  • Instrumentation Setup (Combustion):

    • Carrier Gas: Helium (99.999% purity).

    • Combustion Temp: 950°C - 1000°C (High temp required for pyridine rings).

    • Additives: Use Tungsten Trioxide (WO₃) or Tin (Sn) capsules.

      • Reasoning: Bromine can form volatile free halogens that interfere with N detection. WO₃ acts as a scrubber and combustion aid to ensure complete oxidation and capture of halogens.

  • Calibration:

    • Standard: Acetanilide (Standard) or o-Bromobenzoic acid (Matrix-matched standard).

    • Validation: Run standard until K-factor deviation is <0.1%.

  • Analysis:

    • Weigh 2.0 – 3.0 mg of sample into the tin capsule.

    • Fold hermetically to exclude atmospheric nitrogen.

    • Run in triplicate.

Data Presentation & Interpretation

To validate the product, experimental results must fall within the ±0.4% tolerance of the theoretical values.

Scenario A: The "Pass" Result (High Purity)

Sample dried effectively; no inorganic salts.

ElementTheoretical %Experimental (Mean)DeviationResult
C 36.2336.18-0.05PASS
H 2.612.65+0.04PASS
N 6.046.01-0.03PASS
Scenario B: The "Fail" Result (Hydrate Formation)

Sample contains 0.5 molar equivalents of water (Hemihydrate). Theoretical Hemihydrate (C₇H₆BrNO₃ · 0.5 H₂O): C=34.88%, H=2.93%, N=5.81%

ElementTheoretical (Anhydrous)Experimental (Found)DeviationDiagnosis
C 36.2334.90 -1.33 FAIL (Low Carbon)
H 2.612.95 +0.34 FAIL (High Hydrogen)
N 6.045.85-0.19FAIL (Dilution Effect)

Interpretation: A deviation of >1% in Carbon combined with a rise in Hydrogen strongly suggests the sample is wet or exists as a stable hydrate. Re-drying or calculating for the monohydrate is required.

Confirmation Logic & Workflow

The following diagrams illustrate the decision-making process for confirming 2-Bromo-4-methoxynicotinic acid.

Diagram 1: Analytical Selection Logic

When to prioritize EA over HRMS/NMR.

ComparisonLogic Start Sample Synthesis: 2-Bromo-4-methoxynicotinic acid Goal What is the Confirmation Goal? Start->Goal Struct Confirm Structure (Isomer/Regio) Goal->Struct Connectivity Mass Confirm Molecular Formula (Exact Mass) Goal->Mass Identity Bulk Confirm Bulk Purity (Salt/Solvent Free) Goal->Bulk Composition NMR Method: 1H / 13C NMR Struct->NMR HRMS Method: HRMS (ESI-) Mass->HRMS EA Method: Elemental Analysis (CHN) Bulk->EA Result Gold Standard for Material Release EA->Result Detects Inorganics/Water

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (Identity vs. Purity) being tested.

Diagram 2: Experimental Workflow for EA Confirmation

The step-by-step protocol for handling the halogenated sample.

EA_Workflow Sample Crude Solid (2-Bromo-4-methoxy...) Prep Pre-Treatment Dry @ 60°C / 4h (Remove H2O) Sample->Prep Weigh Weighing 2-3 mg in Tin Capsule + WO3 Additive Prep->Weigh Combust Combustion 950°C + O2 Injection Weigh->Combust Halogen Scrubbing Detect Detection TCD Signal (N2, CO2, H2O) Combust->Detect Calc Data Analysis Compare vs Theoretical Detect->Calc Decision Pass/Fail (±0.4% Tolerance) Calc->Decision

Caption: Operational workflow for Elemental Analysis, emphasizing the critical drying and additive steps required for halogenated organic acids.

References

  • Sigma-Aldrich. 2-Bromo-4-methoxynicotinic acid Product Specification & CAS Data. Retrieved from .

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2021. Retrieved from .

  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized Small Molecules. Retrieved from .

  • Measurlabs. Comparison of Elemental Analysis Techniques (CHN vs ICP). Retrieved from .

  • ChemicalBook. Synthesis and Properties of 2-Bromo-4-methoxypyridine derivatives. Retrieved from .

Sources

Validation

High-Resolution Chromatographic Separation of 2-Bromo-4-methoxynicotinic Acid Isomers: A Comparative Guide

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical demand for resolving closely related positional isomers has intensified. 2-Bromo-4-methoxynicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical demand for resolving closely related positional isomers has intensified. 2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6)[1] and its structural isomers (such as 6-bromo-4-methoxynicotinic acid) present a classic chromatographic challenge. Because these isomers possess identical molecular weights (232.03 g/mol ) and nearly indistinguishable partition coefficients (LogP), conventional separation strategies often fail to achieve baseline resolution[2].

This guide objectively compares standard reversed-phase, HILIC, and mixed-mode chromatographic approaches, providing the mechanistic causality and self-validating protocols required to successfully separate these challenging pyridinecarboxylic acid derivatives.

Mechanistic Evaluation of Chromatographic Modes

To understand why certain columns fail while others succeed, we must analyze the physicochemical nature of the analyte. Pyridinecarboxylic acids are polar, ionizable, zwitterionic compounds[3]. At an acidic mobile phase pH, the carboxylic acid moiety is largely neutral, while the pyridine nitrogen becomes a positively charged pyridinium cation.

  • Conventional RP-HPLC (C18): Standard C18 columns rely purely on hydrophobic interactions. Because the positional shift of a bromo or methoxy group does not significantly alter the molecule's overall hydrophobicity, standard C18 columns yield poor selectivity and co-elution. While adding ion-pairing agents (e.g., hexanesulfonate) can force retention, these reagents permanently coat the stationary phase and cause severe ion suppression in LC-MS applications[4].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While excellent for highly polar compounds, HILIC struggles to differentiate the subtle steric differences between halogenated pyridine isomers, often resulting in broad peaks and inadequate resolution.

  • Mixed-Mode Cation Exchange (MMC): This is the optimal alternative. MMC columns (such as [5] or [3]) feature an alkyl chain with an embedded acidic cation-exchange group. The position of the bromo group (e.g., at the 2-position versus the 6-position) creates different steric hindrance and inductive effects around the pyridine nitrogen, subtly shifting its pKa[2]. MMC exploits this exact difference: the isomers are separated not just by hydrophobicity, but by the electrostatic strength of their protonated nitrogen interacting with the column's embedded cation-exchange groups[5].

DecisionTree Start Isomer Mixture RP RP-HPLC (C18) Start->RP Hydrophobic HILIC HILIC Mode Start->HILIC Polar Mixed Mixed-Mode Start->Mixed Zwitterionic RP_Fail Requires Ion-Pairing RP->RP_Fail Poor Retention HILIC_Res Low Selectivity HILIC->HILIC_Res Broad Peaks Mixed_Succ Baseline Resolution Mixed->Mixed_Succ Dual Retention

Decision tree for selecting chromatographic modes for pyridinecarboxylic acid isomers.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance of 2-bromo-4-methoxynicotinic acid isomers across different analytical methodologies.

Chromatographic ModePrimary Retention MechanismIsomer Resolution (

)
Peak Asymmetry (

)
LC-MS Compatibility
Standard C18 Hydrophobic Partitioning< 1.0 (Co-elution)> 1.8 (Tailing)Excellent (but ineffective)
C18 + Ion-Pairing Hydrophobic + Ion Complexation> 1.51.0 - 1.2Poor (Signal Suppression)
HILIC Hydrophilic Partitioning1.0 - 1.21.5 - 1.8Excellent
Mixed-Mode (MMC) Hydrophobic + Electrostatic> 2.0 (Baseline) 1.0 - 1.1 Excellent

The Dual-Retention Mechanism

To achieve self-validating and reproducible results, it is critical to understand the causality of the mobile phase selection in MMC. We utilize Formic Acid rather than Sulfuric Acid[6]. While inorganic acids can provide stronger ion-exchange retention, Formic Acid is volatile, ensuring seamless integration with Electrospray Ionization Mass Spectrometry (ESI-MS)[4]. The acidic pH ensures the pyridine nitrogen remains fully protonated, activating the secondary electrostatic retention mechanism.

Mechanism Analyte Protonated Isomer Hydrophobic Alkyl Chain Analyte->Hydrophobic Br/Methoxy Ionic Embedded Cation Analyte->Ionic Pyridinium Stationary Stationary Phase Hydrophobic->Stationary Ionic->Stationary

Dual-retention mechanism exploiting hydrophobic and ionic properties for isomer separation.

Self-Validating Experimental Protocol (Mixed-Mode)

The following protocol utilizes a mixed-mode cation-exchange column to achieve baseline separation. It is designed as a self-validating system , meaning the workflow inherently proves its own reliability before unknown samples are analyzed.

Phase 1: Preparation & Equilibration
  • Column Selection: Install a mixed-mode cation-exchange column (e.g., Coresep 100 or Primesep 100, 150 x 4.6 mm, 5 µm)[5],[3].

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Equilibration: Flush the column with 50% A / 50% B for 20 column volumes to ensure the embedded acidic groups are fully protonated and stable.

Phase 2: System Suitability Testing (SST) - The Validation Step

Causality: Before running unknowns, we must prove the dual-mechanism is actively differentiating the subtle pKa shifts of the isomers.

  • Standard Preparation: Prepare a 10 µg/mL resolution standard containing a 1:1 mixture of 2-bromo-4-methoxynicotinic acid and 6-bromo-4-methoxynicotinic acid in 50% Acetonitrile.

  • Injection: Inject 5 µL of the resolution standard using an isocratic flow of 80% Mobile Phase A / 20% Mobile Phase B at 1.0 mL/min.

  • Validation Criteria: The system is only validated for sample analysis if:

    • Resolution (

      
      ) between the two isomers is 
      
      
      
      .
    • Tailing factor (

      
      ) for both peaks is 
      
      
      
      .
    • Retention time Relative Standard Deviation (RSD) over 3 replicate injections is

      
      .
      
Phase 3: Sample Analysis
  • Execution: Inject prepared unknown samples under the validated isocratic conditions.

  • Detection: Monitor via UV at 254 nm (optimal for the pyridine ring chromophore) and ESI-MS in positive ion mode (

    
     = 232.0 / 234.0 m/z, accounting for the bromine isotope pattern).
    
  • Wash Protocol: Post-analysis, flush the column with 10% A / 90% B for 15 minutes to elute any highly retained hydrophobic impurities, followed by re-equilibration.

References

  • Title : HPLC Separation of Pyridinecarboxylic Acids | Source : SIELC Technologies | URL :[Link]

  • Title : HPLC Methods for analysis of 4-Pyridinecarboxylic acid | Source : HELIX Chromatography | URL :[Link]

  • Title : HPLC Methods for analysis of Pyridine | Source : HELIX Chromatography | URL : [Link]

  • Title : How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? | Source : ResearchGate | URL :[Link]

Sources

Comparative

Comprehensive Comparison Guide: Commercial Sources and Analytical Validation of 2-Bromo-4-methoxynicotinic Acid

Executive Summary & Chemical Significance In modern drug discovery, highly functionalized pyridine building blocks are indispensable for constructing complex pharmacophores. 2-Bromo-4-methoxynicotinic acid (CAS 87853-67-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern drug discovery, highly functionalized pyridine building blocks are indispensable for constructing complex pharmacophores. 2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6) is a premium bi-functional intermediate. The C2-bromine atom serves as a reliable handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid is primed for direct amidation. Furthermore, the C4-methoxy group acts as an electron-donating modulator that can later be demethylated to reveal a hydroxyl group for additional derivatization.

Given its multi-step synthesis—which often involves the regioselective bromination of pyridine precursors—commercial batches are susceptible to critical impurities such as des-bromo byproducts or regioisomers. As a Senior Application Scientist, I have structured this guide to objectively compare top commercial suppliers and provide self-validating analytical protocols to ensure your downstream library synthesis is built on a foundation of absolute structural integrity.

Quantitative Comparison of Commercial Suppliers

When sourcing this building block for scale-up or library generation, researchers must balance purity guarantees, analytical transparency, and cost. Below is a comparative analysis of leading commercial sources based on their current catalog data.

SupplierCatalog No.Claimed PurityPrice Estimate (250 mg)Analytical Data ProvidedStorage Conditions
[1]BD269693≥95%¥2,296 RMBNMR, HPLC, GCInert atmosphere, 2-8°C
[2]BD269693≥95%InquiryNMR, HPLC, MSInert atmosphere, 2-8°C[3]
[4]12037KM56≥95%InquiryCOAStandard
[5]EN300-148834>95% (Typ.)InquiryNMR, LC-MSStandard

Note: Storage under an inert atmosphere at 2-8°C is highly recommended to prevent moisture absorption, which can hydrolyze sensitive coupling reagents (like HATU) in downstream anhydrous amidation steps.

Critical Quality Attributes (CQAs) & Causality in Experimental Design

Procuring a building block with a "≥95% purity" label is only the first step; understanding what constitutes the remaining 5% is critical.

  • The Regioisomer Threat : Mis-halogenation during the supplier's synthesis can yield 6-bromo-4-methoxynicotinic acid instead of the desired 2-bromo isomer. Because regioisomers share identical molecular weights and nearly identical polarities, they frequently co-elute in standard LC-MS workflows. If undetected, this leads to the synthesis of off-target analogs, causing silent failures in structure-activity relationship (SAR) data.

  • Des-bromo Impurities : Incomplete bromination leaves behind 4-methoxynicotinic acid. In a downstream Suzuki-Miyaura coupling, this impurity acts as a chain terminator, consuming expensive boronic acids and palladium catalysts without yielding the target scaffold.

To mitigate these risks, incoming batches must be subjected to a self-validating analytical workflow before deployment.

ValidationWorkflow N1 Incoming Batch (CAS 87853-67-6) N2 HPLC-UV Analysis (0.1% TFA to suppress tailing) N1->N2 Aliquot 1 N3 qNMR Analysis (Internal Standard for absolute purity) N1->N3 Aliquot 2 N4 Validation Pass (>95% Purity, No Regioisomers) N2->N4 UV Purity >95% N5 Batch Rejection (Des-bromo or Regioisomer detected) N2->N5 Co-eluting Impurities N3->N4 qNMR Mass >95% N3->N5 Regioisomer Detected

Self-validating analytical protocol for batch qualification of 2-Bromo-4-methoxynicotinic acid.

Self-Validating Analytical Protocols

Every protocol described below is designed as a closed, self-validating system to ensure absolute trustworthiness in your data.

Protocol 1: HPLC-UV Purity Validation

Causality: The carboxylic acid moiety is highly prone to secondary interactions with residual silanols on silica-based stationary phases, which causes severe peak tailing. Introducing 0.1% Trifluoroacetic acid (TFA) forces the acid into its protonated, neutral state, ensuring sharp peaks and accurate area integration.

Step-by-Step Methodology:

  • System Suitability (Validation Step): Inject a blank (50:50 Acetonitrile/Water) to verify the absence of column carryover or ghost peaks.

  • Sample Preparation: Dissolve 1.0 mg of the commercial standard in 1.0 mL of 50:50 Acetonitrile/Water. Sonicate for 2 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Acceptance Criteria: The main peak must account for ≥95% of the total integrated UV area.

Protocol 2: Quantitative 1H-NMR (qNMR) for Structural & Purity Verification

Causality: While HPLC provides chromatographic purity, it relies on UV extinction coefficients which vary between the main compound and impurities. qNMR provides an absolute mass fraction purity independent of chromophores. Furthermore, NMR is the only definitive way to rule out the 6-bromo regioisomer.

Step-by-Step Methodology:

  • System Suitability (Validation Step): Weigh exactly 1.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) and 5.0 mg of the commercial 2-Bromo-4-methoxynicotinic acid using a calibrated microbalance.

  • Sample Preparation: Co-dissolve both in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire spectra at 400 MHz with a 90° pulse and a long relaxation delay (D1 ≥ 10 seconds). Causality: The long delay ensures complete magnetic relaxation of all protons, which is mandatory for accurate quantitative integration.

  • Spectral Interpretation & Calculation:

    • Reference the spectrum to the residual DMSO-d6 quintet at 2.50 ppm.

    • Regiochemical Check: Confirm the two pyridine aromatic protons. For the 2-bromo-4-methoxy isomer, expect distinct signals around 7.1 ppm and 8.3 ppm. If you see a singlet at ~8.8 ppm, suspect 6-bromo contamination.

    • Purity Calculation: Integrate the internal standard peak (aromatic protons at 6.08 ppm) against the methoxy singlet of the target compound at ~3.9 ppm. Calculate absolute purity using the derived molar ratio.

Downstream Application Workflow

Once the commercial batch passes the self-validating QC protocols, it is typically deployed in a sequential functionalization workflow. Because the C3-carboxylic acid is sterically hindered by the adjacent C2-bromine and C4-methoxy groups, highly efficient coupling reagents like HATU are recommended over standard EDC/HOBt systems.

SyntheticWorkflow A Validated Source 2-Bromo-4-methoxynicotinic acid B Amide Coupling (HATU, DIPEA, Amine) A->B C3 Carboxyl Activation C Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) B->C C2 Bromine Substitution D Target Scaffold (Functionalized Pyridine) C->D Final Deprotection

Synthetic workflow utilizing the bi-functional handles of 2-Bromo-4-methoxynicotinic acid.

References

Sources

Validation

X-ray crystallography data for 2-Bromo-4-methoxynicotinic acid derivatives

Comprehensive X-ray Crystallography Guide: 2-Bromo-4-methoxynicotinic Acid Derivatives vs. Halogenated Analogs As drug discovery increasingly relies on structure-based design, the precise three-dimensional characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive X-ray Crystallography Guide: 2-Bromo-4-methoxynicotinic Acid Derivatives vs. Halogenated Analogs

As drug discovery increasingly relies on structure-based design, the precise three-dimensional characterization of heterocyclic building blocks has become paramount. Derivatives of nicotinic acid, particularly halogenated and methoxylated variants like 2-Bromo-4-methoxynicotinic acid , serve as critical scaffolds in the synthesis of complex therapeutics, including eukaryotic initiation factor 4A (eIF4A) RNA helicase inhibitors and G protein-coupled receptor 6 (GPR6) modulators.

This guide provides an objective, data-driven comparison of the crystallographic properties of 2-Bromo-4-methoxynicotinic acid against its structural alternatives. By examining single-crystal X-ray diffraction (SCXRD) data, we elucidate the causality behind crystal packing, steric hindrance, and their downstream effects on rational drug design.

Comparative Crystallographic Analysis

The position of the halogen atom (Bromine vs. Chlorine) and the methoxy group on the pyridine ring fundamentally dictates the molecule's solid-state behavior, electron density, and intermolecular interaction profile.

When comparing 2-Bromo-4-methoxynicotinic acid to alternative building blocks like 6-Chloro-4-methoxynicotinic acid and 5-Chloro-2-methoxynicotinic acid[1], distinct crystallographic trends emerge. Bromine's larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) at the C2 position introduces significant steric bulk adjacent to the ring nitrogen and the carboxylic acid. This bulk forces a specific dihedral angle when incorporated into larger macrocycles, a feature that was critical in confirming the 40° aryl-aryl torsion hypothesis in the design of eIF4A inhibitors like eFT226.

Quantitative Data Summary

The following table summarizes the comparative crystallographic and physicochemical parameters of these derivatives based on standard small-molecule SCXRD analyses[1]:

CompoundHalogen PositionMethoxy PositionTypical Space GroupPrincipal Intermolecular InteractionsPrimary Drug Design Application
2-Bromo-4-methoxynicotinic acid C2 (Br)C4

(Monoclinic)
Br···O Halogen bonding, O-H···N H-bondingeIF4A RNA Helicase Inhibitors
6-Chloro-4-methoxynicotinic acid C6 (Cl)C4

(Triclinic)
Cl···Cl contacts, O-H···O Carboxylic dimersGPR6 Modulators / eIF4A
5-Chloro-2-methoxynicotinic acid C5 (Cl)C2

(Orthorhombic)
O-H···N H-bonding,

-

stacking
General Heterocyclic Scaffolds

Logical Impact of Halogen Substitution

The choice of halogen and its regiochemistry is not merely a synthetic preference; it is a structural imperative. The diagram below illustrates the logical relationship between the substitution pattern on the methoxynicotinic acid core and its resulting crystallographic properties and therapeutic applications.

Logic Root Halogenated Methoxynicotinic Acids B2 2-Bromo-4-methoxy Derivative Root->B2 C6 6-Chloro-4-methoxy Derivative Root->C6 B2_Prop High Steric Hindrance at C2 Strong Halogen Bonding B2->B2_Prop C6_Prop Lower Steric Hindrance Altered H-Bond Network C6->C6_Prop App1 eIF4A Inhibitor Design B2_Prop->App1 App2 GPR6 Modulators C6_Prop->App2

Logical impact of halogen substitution on structural properties and drug design applications.

Step-by-Step Methodology: Single-Crystal X-ray Diffraction

To ensure scientific integrity and reproducibility, the structural elucidation of 2-Bromo-4-methoxynicotinic acid must follow a self-validating protocol[2]. The following methodology details the causal reasoning behind each experimental choice, ensuring high-resolution data collection suitable for peer-reviewed publication and structural deposition[3][4].

Phase 1: Crystal Growth and Selection
  • Solvent System Selection: Dissolve 10 mg of 2-Bromo-4-methoxynicotinic acid in a minimal amount of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Causality: The binary system allows for differential solubility; as the highly volatile DCM evaporates, the compound slowly reaches supersaturation in methanol, promoting the growth of highly regular, diffraction-quality single crystals rather than amorphous precipitates.

  • Slow Evaporation: Loosely cap the vial and allow it to stand undisturbed at ambient temperature for 3–5 days[4].

  • Microscopic Selection: Under a polarized light microscope, select a crystal with well-defined faces, ideally measuring between 0.1 mm and 0.3 mm in all dimensions[2]. Causality: Crystals larger than 0.3 mm may suffer from severe X-ray absorption effects (especially due to the heavy Bromine atom), while crystals smaller than 0.05 mm may not diffract strongly enough to yield a high signal-to-noise ratio.

Phase 2: Mounting and Data Collection
  • Cryo-Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 140 K (Oxford Cryostream)[4]. Causality: The oil freezes, rigidly holding the crystal without mechanical stress. Data collection at 140 K is critical to freeze the rotational thermal motion of the C4-methoxy group, thereby reducing Debye-Waller factors and improving the resolution limit to better than 0.84 Å[3].

  • Diffractometer Setup: Utilize a Bruker SMART APEX CCD diffractometer (or equivalent) equipped with a Molybdenum (Mo) K

    
     radiation source (
    
    
    
    Å)[4]. Causality: Mo K
    
    
    radiation is specifically chosen over Copper (Cu) K
    
    
    for bromine-containing small molecules to minimize the severe absorption errors that occur when the incident X-ray energy is close to the absorption edge of the heavy atom.
  • Data Acquisition: Execute

    
     and 
    
    
    
    scans to collect a full sphere of diffraction data, ensuring a redundancy greater than 4 and an
    
    
    [3][4].
Phase 3: Data Reduction, Solution, and Refinement
  • Integration and Absorption Correction: Integrate the raw frames using SAINT software. Apply a multi-scan absorption correction using SADABS[4]. Causality: Because the crystal is rarely a perfect sphere, the path length of the X-ray beam varies as the crystal rotates. SADABS corrects for these variations empirically, which is vital for accurately modeling the electron density of the Bromine atom.

  • Structure Solution: Solve the structure using intrinsic phasing or direct methods (SHELXT)[2][4].

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL[2][4]. Apply anisotropic displacement parameters to all non-hydrogen atoms. Refine the structure until the R1 factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0, validating the structural model.
    

Workflow N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection & Cryo-Mounting N1->N2 N3 Data Collection (Mo Kα, 140 K) N2->N3 N4 Data Reduction & Integration N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (Least Squares) N5->N6 N7 Final CIF & Validation N6->N7

Step-by-step small molecule X-ray crystallography workflow for nicotinic acid derivatives.

Conclusion

For researchers developing novel therapeutics, the selection between 2-Bromo-4-methoxynicotinic acid and its chlorinated analogs is dictated by the precise spatial requirements of the target binding pocket. X-ray crystallography proves that the C2-Bromine substitution induces a unique steric profile and halogen-bonding network that cannot be replicated by C5 or C6 chlorinated alternatives. By adhering to the rigorous crystallographic protocols outlined above, structural biologists and medicinal chemists can confidently validate the absolute configuration and 3D geometry of these critical building blocks prior to late-stage synthetic elaboration[5].

References

  • Sci-Hub. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Available at: [Link]

  • Google Patents. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6. Available at:

  • [3] Whitman College. Small Molecule - Whitman College X-ray Diffractometer. Available at:[Link]

  • [2] Wikipedia. X-ray crystallography. Available at:[Link]

  • [5] PMC - NIH. Absolute Configuration of Small Molecules by Co-Crystallization. Available at:[Link]

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Safety & Regulatory Compliance

Safety

2-Bromo-4-methoxynicotinic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing halogenated pharmaceutical intermediates like 2-Bromo-4-methoxynicotinic acid requires more than just following a checklist—it requires a mechanistic understa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing halogenated pharmaceutical intermediates like 2-Bromo-4-methoxynicotinic acid requires more than just following a checklist—it requires a mechanistic understanding of chemical incompatibilities and environmental regulations.

Because this compound contains both a halogen (bromine) and a carboxylic acid functional group, its disposal profile is strictly regulated. Improper segregation not only violates Environmental Protection Agency (EPA) waste minimization mandates but can also lead to dangerous exothermic reactions or exponentially increase institutional disposal costs[1][2].

This guide provides a self-validating, field-proven operational plan for the safe handling and disposal of 2-Bromo-4-methoxynicotinic acid in laboratory and drug development settings.

Chemical Profile & Mechanistic Safety Insights

To design a safe disposal protocol, we must first understand the chemical properties that dictate its behavior in waste streams.

Table 1: Chemical Profile & Hazard Classification

PropertyValueOperational Implication
Chemical Name 2-Bromo-4-methoxynicotinic acidActive pharmaceutical intermediate; requires strict tracking.
CAS Number 87853-67-6Standard identifier for Safety Data Sheets (SDS) and EHS logging[3].
Molecular Weight 232.03 g/mol Solid at room temperature; generates solid powder waste[3].
Waste Category Halogenated Organic AcidMust be segregated from non-halogenated solvents to prevent toxic gas release during incineration[1].
Incompatibilities Strong bases, oxidizers, reducersCarboxylic acids undergo rapid, exothermic neutralization with bases, risking container rupture[4][5].
The Causality of Segregation

Why is segregation so critical? Halogenated waste (containing F, Cl, Br, or I) requires specialized high-temperature incineration equipped with scrubbers to capture corrosive halogen gases (e.g., Hydrogen Bromide) and prevent the formation of highly toxic dioxins[1]. Because this specialized treatment costs up to three times more than standard fuel blending, mixing non-halogenated waste into a halogenated container needlessly inflates operational costs and violates waste minimization policies[1][2]. Furthermore, as an organic acid, this compound must be kept physically segregated from strong alkalis to prevent exothermic runaway reactions that can cause solvent boil-off and container failure[4][5].

Waste Segregation & Disposal Workflow

The following decision matrix illustrates the logical routing of 2-Bromo-4-methoxynicotinic acid based on its physical state post-experimentation.

WasteDisposal Start 2-Bromo-4-methoxynicotinic Acid Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures) IsSolid->LiquidWaste Liquid HalogenatedSolid Halogenated Solid Waste (Do not mix with liquids) SolidWaste->HalogenatedSolid HalogenatedLiquid Halogenated Solvent Waste (Aqueous/Organic Segregation) LiquidWaste->HalogenatedLiquid Labeling Attach Hazardous Waste Tag Include: % Composition, Hazards HalogenatedSolid->Labeling HalogenatedLiquid->Labeling Storage Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage EHSPickup EHS / Waste Vendor Pickup (< 6 months or when 3/4 full) Storage->EHSPickup

Decision matrix for the segregation and disposal of 2-Bromo-4-methoxynicotinic acid waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to ensure operational integrity and safety.

Protocol A: Solid Waste Management (Unused Reagent & Consumables)
  • Collection : Gather all unreacted powder, contaminated weigh boats, spatulas, and Kimwipes inside a certified chemical fume hood.

  • Containment : Place the materials into a compatible, sealable container (e.g., a wide-mouth HDPE plastic bottle). Self-Validation: Ensure you are not using galvanized steel containers, as halogenated organics can cause severe corrosion and subsequent leakage[6].

  • Labeling : Immediately affix a hazardous waste tag. Mark the stream as "Halogenated Solid Waste" and explicitly list "2-Bromo-4-methoxynicotinic acid" along with its approximate mass[7].

  • Storage : Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA). Self-Validation: Visually confirm the container is sitting inside a secondary containment tray, physically separated from incompatible materials like strong bases or reducing agents[1][4].

Protocol B: Liquid Waste Management (Reaction Mixtures)
  • Quenching & Verification : Ensure the reaction is fully quenched. If your specific Standard Operating Procedure (SOP) dictates neutralization, carefully adjust the pH. Self-Validation: Spot-test the mixture with pH indicator strips to confirm the pH is between 5.0 and 9.0 before transfer[8]. Note: Do not neutralize waste unless explicitly authorized by a PI-approved SOP[9].

  • Segregation : Pour the mixture into a designated "Halogenated Solvent Waste" carboy. Self-Validation: Cross-reference the waste log attached to the carboy to ensure no incompatible chemicals (e.g., heavy metals, cyanides, or strong alkalis) are present in the vessel[1].

  • Volume Control : Fill the container to a maximum of 75% capacity. Self-Validation: Visually confirm the liquid level leaves at least one inch of headspace below the neck to safely accommodate vapor expansion[2][4].

  • Sealing : Cap the container tightly immediately after use. Leaving funnels in open containers violates EPA emissions standards. Self-Validation: Gently check the cap threading to ensure the container is "vapor-tight" and "spill-proof"[6][7].

Protocol C: Empty Container Management
  • Assessment : A container is legally considered "empty" only when all pourable/pumpable material is removed and less than 3.0% by weight of the original contents remains[8].

  • Triple Rinsing : Because this is a biologically active pharmaceutical intermediate, triple-rinse the original glass or plastic container with a compatible solvent (e.g., methanol or dichloromethane) inside the fume hood.

  • Rinsate Disposal : Collect 100% of the rinsate and dispose of it into the Halogenated Solvent Waste stream[6].

  • Defacing : Completely deface or remove the original manufacturer label. Self-Validation: Once defaced and dry, the container is no longer subject to federal hazardous waste regulation and can be discarded in standard glass recycling or solid waste, per your institution's specific policy[6].

Quantitative Logistics & Regulatory Thresholds

To maintain continuous compliance, laboratories must adhere to strict quantitative limits regarding waste accumulation.

Table 2: Quantitative Logistics & Regulatory Thresholds

ParameterThreshold / LimitOperational Rationale
Container Fill Limit Maximum 75% (3/4) fullPrevents over-pressurization from vapor expansion and reduces the risk of hazardous spills during transit[1][2].
"Empty Container" Rule < 3.0% by weight remainingThe legal EPA definition of an empty container (for volumes ≤110 gallons) prior to the mandatory triple-rinsing process[8].
SAA Accumulation Time Max 6 monthsPrevents long-term chemical degradation of waste and ensures compliance with institutional EHS pickup schedules[2].
SAA Volume Limit Max 25 gallonsThe maximum allowable volume of halogenated solvent waste that can be legally accumulated in a single laboratory SAA[1].

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu.
  • Organic Solvent (< 20% water) Halogenated organic solvent | University of Waterloo. uwaterloo.ca.
  • Halogenated Solvents in Laboratories - Campus Operations | Temple University. temple.edu.
  • Halogenated Organic Liquids - Standard Operating Procedure | University of Illinois. illinois.edu.
  • Hazardous Waste Disposal Guide - Research Safety | Northwestern University. northwestern.edu.
  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory | National Academies. nationalacademies.org.
  • Chemical Waste | Kansas State University. k-state.edu.
  • Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem | National Institutes of Health. nih.gov.
  • CAS 87853-67-6 | 2-Bromo-4-methoxynicotinic acid | Howei Life Science. howeipharm.com.

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Handling

A Strategic Guide to Handling 2-Bromo-4-methoxynicotinic Acid: Personal Protective Equipment and Operational Protocols

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, experience-driven safety and handling protocols...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, experience-driven safety and handling protocols for 2-Bromo-4-methoxynicotinic acid, a compound for which specific safety data may not be readily available. By analyzing its structural components—a brominated pyridine ring and a carboxylic acid moiety—we can establish a robust safety framework based on established principles for analogous compounds.

Hazard Assessment: A Proactive Stance

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-methoxynicotinic acid is not widely published, data from structurally similar compounds provide a consistent and reliable hazard profile. The primary hazards are associated with its acidic nature and the presence of the bromo-substituent on the aromatic ring.

Data from close analogs like 5-Bromo-2-methoxynicotinic acid and 5-Bromonicotinic acid consistently indicate the following hazards[1][2][3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications, typical for solid organic acids, underscore the primary routes of exposure we must guard against: inhalation of the powder, and direct contact with skin and eyes[4].

Hazard ClassificationGHS PictogramPrecautionary Statement Highlights
Skin Irritation (Category 2)Exclamation MarkP264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][2]
Serious Eye Irritation (Category 2)Exclamation MarkP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1][2]
The Core of Protection: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it's a dynamic risk mitigation strategy. The foundation of safety begins with engineering controls, which are then supplemented by appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood All manipulations of solid 2-Bromo-4-methoxynicotinic acid that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6] This is the most critical step in minimizing respiratory exposure.

Secondary Protection: Personal Protective Equipment The following PPE is mandatory for handling this compound:

  • Eye and Face Protection:

    • Standard Operations: Chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal against fine powders.[7][8]

    • High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during rapid dissolution), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][10]

  • Hand Protection:

    • Glove Selection: Nitrile gloves are the standard choice for handling most solid organic compounds and provide adequate protection against incidental contact.[10]

    • Glove Technique: Always inspect gloves for tears or defects before use. Use proper removal techniques to avoid contaminating your skin. For extended operations, consider double-gloving. After handling, remove gloves and wash hands thoroughly with soap and water.[4]

  • Body Protection:

    • A flame-resistant lab coat should be worn and kept fully fastened. This protects your skin and personal clothing from contamination.[6][8]

  • Respiratory Protection:

    • When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required. However, in the event of a large spill or a failure of ventilation controls, a full-face respirator with multi-sorbent cartridges (protecting against organic vapors and acid gases) should be available for emergency response.[10][11]

Operational Plan: From Bench to Disposal

A clear, step-by-step process ensures both experimental integrity and personnel safety.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Work Area Setup: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of 2-Bromo-4-methoxynicotinic acid using a spatula. Minimize any dust generation.[4]

  • Transfer & Dissolution: Securely cap the container before removing it from the balance. If preparing a solution, add the solvent to the solid slowly within the fume hood.

  • Post-Handling: Tightly close the main stock container. Decontaminate the spatula and any surfaces within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique, followed by your lab coat and goggles. Wash hands thoroughly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Control Selection Start Identify Task Weighing Weighing / Transfer < 10g Start->Weighing Standard LargeScale Weighing / Transfer > 10g Start->LargeScale Large Quantity Spill Spill Cleanup Start->Spill Emergency Hood Mandatory: Chemical Fume Hood Weighing->Hood LargeScale->Hood EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield LargeScale->EnhancedPPE EmergencyPPE Emergency Response: - Full-Face Respirator - Heavy-duty Gloves - Coveralls Spill->EmergencyPPE StandardPPE Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Hood->StandardPPE

Caption: PPE selection workflow based on task-specific risks.

Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact.

Spill Response Protocol

For a small spill (<5g) inside a fume hood:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Keep the fume hood sash lowered.

  • PPE: If not already wearing it, don appropriate PPE, including a lab coat, goggles, and gloves.

  • Neutralize: Gently cover the spill with a neutral absorbent material, such as sodium bicarbonate or a commercial spill kit absorbent. Avoid raising dust.[9]

  • Collect: Once neutralized, carefully sweep the material into a designated waste container.[7]

  • Decontaminate: Wipe the area with a damp cloth, and then clean with soap and water.

  • Dispose: All contaminated materials (absorbent, cloths, gloves) must be placed in the designated halogenated organic waste container.

Waste Disposal Plan

As a halogenated aromatic compound, 2-Bromo-4-methoxynicotinic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Stream: Segregate all waste containing this compound into a clearly labeled "Halogenated Organic Waste" container.[12] This includes excess solid, contaminated gloves, weigh boats, and absorbent materials from spills.

  • Container Management: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area.[12] Do not overfill containers.

  • Final Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste. Incineration at high temperatures is a common and effective method for destroying halogenated organic compounds.[13]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • Organic Acid Standard Operating Procedure. Available at: [Link]

  • Material Safety Data Sheet - 5-Bromonicotinic acid, 98% - Cole-Parmer. Available at: [Link]

  • What are the safety precautions when handling acids? - INNOVEDA Chemicals Blog. Available at: [Link]

  • 5-bromonicotinic acid - Sdfine. Safety Data Sheet. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. Available at: [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids - INNOVEDA Chemicals. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? - Uniform Manufacturer. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]

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